molecular formula C9H8N2O B155665 4-(Imidazol-1-yl)phenol CAS No. 10041-02-8

4-(Imidazol-1-yl)phenol

Cat. No.: B155665
CAS No.: 10041-02-8
M. Wt: 160.17 g/mol
InChI Key: CYKCUAPYWQDIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Imidazol-1-yl)phenol (CAS 10041-02-8) is a small molecule organic compound with the molecular formula C9H8N2O and an average molecular weight of 160.17 g/mol [ ]. It is recognized in biochemical research as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol based chemiluminescence (CL) immunoassays [ ][ ]. By significantly augmenting the light output of the HRP-luminol reaction, it improves the sensitivity and detection limits of assays used for in vitro diagnosis and research, making it a valuable tool in analytical biochemistry [ ]. Beyond its primary application in immunoassays, this phenylimidazole derivative has been identified as an inhibitor of the inducible nitric oxide synthase (NOS2) enzyme in humans, indicating potential research applications in immunology and inflammation studies [ ]. Furthermore, the 4-phenyl-imidazole scaffold is of significant interest in medicinal chemistry; it serves as a key structure in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a therapeutic target in cancer and chronic viral infections [ ]. This highlights the compound's broader relevance as a building block in drug discovery efforts. The compound is a solid at room temperature, with a reported melting point of 198-206 °C, and should be stored in a cool, dark place, preferably under inert atmosphere as it can be air-sensitive [ ][ ]. It is soluble in solvents like DMSO. As with all research chemicals, proper safety procedures should be followed. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans [ ].

Properties

IUPAC Name

4-imidazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKCUAPYWQDIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143258
Record name 1-(p-Hydroxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10041-02-8
Record name 4-(1H-Imidazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10041-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Hydroxyphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Hydroxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-hydroxyphenyl)imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)imidazole (CAS: 10041-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)imidazole, with the CAS number 10041-02-8, is a heterocyclic aromatic organic compound. It belongs to the phenylimidazole class, characterized by a benzene (B151609) ring linked to an imidazole (B134444) ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The imidazole ring is a crucial pharmacophore found in many natural products like the amino acid histidine and plays a vital role in various biological processes.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical data, and biological relevance of 1-(4-Hydroxyphenyl)imidazole.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-(4-Hydroxyphenyl)imidazole are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 10041-02-8[3]
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [1][3]
Appearance Light brown to white powder/solid[4]
Melting Point 204 - 207 °C[3][4]
Boiling Point No information available[4]
Solubility Information not readily available, but expected to be soluble in polar organic solvents.
pKa The -OH group contributes to a lower pKa compared to 1-(4-methoxyphenyl)imidazole.[5]

Spectroscopic Profile:

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 1-(4-Hydroxyphenyl)imidazole. While raw spectral data is not provided here, the following analyses have been reported and are available in spectral databases:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazole and phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the nine carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of 1-(4-Hydroxyphenyl)imidazole

While a specific, detailed protocol for the direct synthesis of 1-(4-Hydroxyphenyl)imidazole is not extensively documented in readily available literature, a plausible and efficient method is the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction. This method is widely used for the synthesis of N-aryl imidazoles.

Experimental Protocol: Proposed Synthesis via Ullmann Condensation

This protocol describes a general procedure for the synthesis of 1-(4-hydroxyphenyl)imidazole from imidazole and 4-iodophenol (B32979).

Materials:

  • Imidazole

  • 4-Iodophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(4-hydroxyphenyl)imidazole.

Diagram of Synthetic Workflow:

G reagents Imidazole, 4-Iodophenol, CuI, K₂CO₃, DMF reaction Reaction at 110-120°C reagents->reaction workup Aqueous Work-up (Ethyl Acetate/Water) reaction->workup extraction Extraction & Washing workup->extraction purification Column Chromatography extraction->purification product 1-(4-Hydroxyphenyl)imidazole purification->product

A generalized workflow for the synthesis of 1-(4-Hydroxyphenyl)imidazole.

Biological Activity and Applications

The imidazole scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]

Estrogen Receptor Interaction

One of the documented applications of 1-(4-Hydroxyphenyl)imidazole is in the study of the estrogenicity of phenolic xenoestrogens.[3] The structural similarity of the 4-hydroxyphenyl moiety to the phenolic A-ring of estradiol (B170435) suggests that this compound may interact with estrogen receptors (ERs).

Mechanism of Action: Compounds with affinity for estrogen receptors typically act as either agonists or antagonists. They bind to the ligand-binding domain of the ER, which can trigger a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene expression. The estrogenic or anti-estrogenic potential of 1-(4-hydroxyphenyl)imidazole can be determined through competitive binding assays and reporter gene assays.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a general procedure to determine the relative binding affinity of 1-(4-hydroxyphenyl)imidazole for the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [³H]-Estradiol (radiolabeled ligand)

  • 1-(4-Hydroxyphenyl)imidazole (test compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.

  • Assay Setup: In triplicate, set up assay tubes containing a fixed amount of rat uterine cytosol and a fixed concentration of [³H]-estradiol.

  • Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or 1-(4-hydroxyphenyl)imidazole to the assay tubes.

  • Incubation: Incubate the tubes at 4 °C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

  • Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-estradiol bound versus the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).

Diagram of Estrogen Receptor Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cytosol Prepare Rat Uterine Cytosol (ER source) incubation Incubate ER, [³H]-Estradiol, & Competitor cytosol->incubation ligands Prepare [³H]-Estradiol & Test Compound dilutions ligands->incubation separation Separate Bound/Free Ligand (HAP Adsorption) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Plot Competition Curve & Determine IC₅₀ quantification->analysis

Workflow for a competitive estrogen receptor binding assay.
Potential as a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of cellular responses to inflammatory cytokines and environmental stress.[7][8] Imidazole-based compounds, particularly pyridinyl-imidazoles, are a well-established class of p38 MAP kinase inhibitors.[9] Given its core imidazole structure, 1-(4-hydroxyphenyl)imidazole represents a scaffold that could be explored for p38 inhibitory activity.

Mechanism of Action: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade. It is initiated by various cellular stresses and inflammatory signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6. MKK3/6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase typically bind to the ATP-binding site of the enzyme, preventing its catalytic activity.

Diagram of the p38 MAP Kinase Signaling Pathway:

G stimuli Stress / Cytokines map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates phosphorylates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response

Simplified p38 MAP kinase signaling cascade.
Experimental Protocol: In Vitro p38α Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of 1-(4-hydroxyphenyl)imidazole against p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • 1-(4-Hydroxyphenyl)imidazole (test compound)

  • A known p38 inhibitor (e.g., SB203580) as a positive control

  • Kinase assay buffer

  • Method for detection of substrate phosphorylation (e.g., phosphospecific antibody for Western blotting, or an ADP-Glo™ kinase assay)

Procedure:

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant p38α kinase, and the substrate.

  • Inhibitor Addition: Add varying concentrations of 1-(4-hydroxyphenyl)imidazole or the positive control inhibitor. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction (e.g., by adding EDTA or a specific stop solution).

  • Detection: Detect the amount of phosphorylated substrate using a pre-selected method.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration to determine the IC₅₀ value.

Conclusion

1-(4-Hydroxyphenyl)imidazole is a valuable compound for researchers in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily implemented. The key reported application lies in the assessment of estrogenic activity, and its structural features suggest potential as a scaffold for developing p38 MAP kinase inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and utilization of this compound in a research setting.

References

Spectroscopic Profile of 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-(Imidazol-1-yl)phenol, a significant heterocyclic compound in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound typically appears as a powder with a melting point in the range of 204-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a suitable deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.80Singlet1HPhenolic -OH
~8.20Singlet1HImidazole C2-H
~7.70Singlet1HImidazole C4-H
~7.55Doublet2HAromatic C2'-H, C6'-H
~7.10Singlet1HImidazole C5-H
~6.90Doublet2HAromatic C3'-H, C5'-H

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158.0Aromatic C4'
~136.0Imidazole C2
~130.0Imidazole C4
~129.0Aromatic C1'
~123.0Aromatic C2', C6'
~118.0Imidazole C5
~117.0Aromatic C3', C5'
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The solid sample is typically prepared as a KBr pellet for analysis.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3150 - 3000MediumC-H stretch (aromatic and imidazole)
1610StrongC=C stretch (aromatic ring)
1520StrongC=N stretch (imidazole ring)
1250StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
131~40[M - CHO]⁺
104~30[M - C₃H₄N₂]⁺
77~25[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation of the molecules. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Physical Properties of 4-(1H-Imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(1H-Imidazol-1-yl)phenol, a molecule of interest in various research fields, including drug discovery and bio-analytical assays. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role in relevant biological and chemical pathways.

Core Physical and Chemical Properties

4-(1H-Imidazol-1-yl)phenol is a white to pale yellow crystalline powder. Its chemical structure consists of a phenol (B47542) ring substituted with an imidazole (B134444) group at the fourth position.

PropertyValueSource
Molecular Formula C₉H₈N₂O[][2]
Molecular Weight 160.17 g/mol [][2]
Melting Point 204-206 °C[][2]
Boiling Point 350.7 °C at 760 mmHg[]
Density 1.2 g/cm³[]
Appearance White to pale yellow powder/solid[]
InChI Key CYKCUAPYWQDIKR-UHFFFAOYSA-N[3]
SMILES Oc1ccc(cc1)-n2ccnc2[3]
CAS Number 10041-02-8[][2]

Spectral and Physicochemical Data

Solubility: Quantitative solubility data is not widely published. However, based on its chemical structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols. One study notes its dissolution in DMF for use in chemiluminescence assays.

pKa: An experimentally determined pKa for 4-(1H-Imidazol-1-yl)phenol has not been identified in the reviewed literature. The molecule possesses two ionizable groups: the phenolic hydroxyl group and the imidazole ring. The pKa of phenol is approximately 10, and the pKa of the conjugate acid of imidazole is around 7. The electron-withdrawing nature of the imidazole ring is expected to decrease the pKa of the phenolic hydroxyl group, making it slightly more acidic than phenol. Conversely, the phenyl group's electron-withdrawing effect would slightly decrease the basicity of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenol and imidazole rings. The protons on the phenol ring will appear as doublets in the aromatic region. The protons on the imidazole ring will also resonate in the aromatic region with characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretching of the phenolic group (around 3300-3600 cm⁻¹), C-O stretching (around 1200-1260 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.17 g/mol ).

Experimental Protocols

Synthesis of 4-(1H-Imidazol-1-yl)phenol:

A documented two-step synthesis method involves an initial Ullmann condensation followed by demethylation.

Step 1: Ullmann Condensation p-Bromoanisole and imidazole are reacted in the presence of a copper catalyst (e.g., cuprous oxide), a base (e.g., cesium carbonate), and a high-boiling solvent (e.g., N-Methyl-2-pyrrolidone, NMP). The reaction mixture is heated, and upon completion, the product, 1-(4-methoxyphenyl)-1H-imidazole, is isolated through extraction and crystallization.

Step 2: Demethylation The intermediate, 1-(4-methoxyphenyl)-1H-imidazole, is demethylated using a strong Lewis acid such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). The final product, 4-(1H-Imidazol-1-yl)phenol, is then obtained after recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Demethylation p_bromoanisole p-Bromoanisole reagents1 Cu₂O, Cs₂CO₃, NMP p_bromoanisole->reagents1 imidazole Imidazole imidazole->reagents1 intermediate 1-(4-methoxyphenyl)-1H-imidazole reagents1->intermediate Heat reagents2 BBr₃, CH₂Cl₂ intermediate->reagents2 final_product 4-(1H-Imidazol-1-yl)phenol reagents2->final_product Estrogenic_Pathway Xenoestrogen 4-(1H-Imidazol-1-yl)phenol (Xenoestrogen) ER Estrogen Receptor (ER) Xenoestrogen->ER Binds and Activates IKK IKK Complex ER->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Modulates Chemiluminescence_Mechanism HRP HRP (Horseradish Peroxidase) HRP_ox Oxidized HRP HRP->HRP_ox Reacts with H₂O₂ H2O2 H₂O₂ Enhancer 4-(1H-Imidazol-1-yl)phenol (Enhancer) Enhancer_rad Enhancer Radical Luminol Luminol Luminol_rad Luminol Radical HRP_ox->Enhancer_rad Oxidizes Enhancer Enhancer_rad->Luminol_rad Oxidizes Luminol Light Light Emission (425 nm) Luminol_rad->Light Reacts further to produce light

References

The Expanding Therapeutic Potential of Novel Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) scaffold, a five-membered aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth overview of recent advancements in the anticancer, antimicrobial, and anti-inflammatory activities of new imidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Imidazole Derivatives

Novel imidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. These compounds have demonstrated efficacy against a wide range of human cancer cell lines, often with mechanisms involving the inhibition of crucial cellular processes like cell division and signaling pathways.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of several recently developed imidazole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound Class/ReferenceTarget Cell Line(s)Key IC50 Values (µM)Mechanism of Action
Imidazole-Chalcones [1]A549 (Lung), MCF-7 (Breast), HepG2 (Liver)7.05 - 63.43Tubulin Polymerization Inhibition
4-(1H-imidazol-5-yl)pyridin-2-amines [2]NCI-60 Panel (various cancers)Mean IC50: 2.4 and 3.6 for lead compoundsBRAF V600E Inhibition
Substituted Imidazoles [3]T24 (Urothelial)56.11 and 67.29Modulation of p53, Kras, Apoptosis, NF-κB, PI3K/mTOR
Imidazole-Triazole Hybrids [4]Caco-2 (Colon), HCT-116 (Colon)4.67 - 8.45Not specified
Thiazolyl-Imidazol-2-amine [5]NUGC-3 (Gastric)0.05Tubulin Polymerization Inhibition
Imidazole-Pyridine Hybrids [6]HeP2 (Cervical), HCT-116 (Colon)7.96 and 12.51Carbonic Anhydrase IX (CAIX) Inhibition
Featured Signaling Pathway: Tubulin Polymerization Inhibition

A significant number of imidazole-based anticancer agents function by disrupting microtubule dynamics, which are critical for cell division. These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Imidazole_Derivative Novel Imidazole Derivative Binding_Site Binds to Colchicine Site on β-Tubulin Imidazole_Derivative->Binding_Site Binding_Site->Tubulin_Dimers Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by novel imidazole derivatives.

Antimicrobial Activity of Imidazole Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazole derivatives have shown significant promise, exhibiting broad-spectrum activity against both bacteria and fungi.[7][8][9]

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel imidazole compounds against a panel of pathogenic microbes.

Compound Class/ReferenceTarget Microorganism(s)Key MIC Values (µg/mL)
Imidazole Derivatives HL1 & HL2 [7][10]S. aureus, MRSA, A. baumannii, P. aeruginosa625 - >5000
N-substituted Imidazole Aldoximes [11]E. faecalis, S. aureus, E. coli, K. pneumoniae6.25 - 50.0
Imidazole-Dienone Hybrids [12]Candida spp., S. aureus, S. epidermidis4 - 8
Ionic Liquids (ILs) with Imidazole [13]Candida albicans192 - >323
Experimental Workflow: Antimicrobial Susceptibility Testing

A standard workflow for determining the antimicrobial efficacy of a new compound involves screening, determining the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antimicrobial_Workflow Start Synthesized Imidazole Derivative Screening Initial Screening (e.g., Disk Diffusion) Start->Screening MIC_Test Broth Microdilution Assay (Determine MIC) Screening->MIC_Test Active Compounds MBC_Test Plating from MIC wells (Determine MBC/MFC) MIC_Test->MBC_Test Result_MIC MIC Value Obtained (Lowest concentration with no visible growth) MIC_Test->Result_MIC Result_MBC MBC/MFC Value Obtained (Lowest concentration that kills 99.9% of inoculum) MBC_Test->Result_MBC End Candidate for Further In Vivo Studies Result_MBC->End

Caption: Standard workflow for in vitro antimicrobial activity assessment.

Anti-inflammatory Activity of Imidazole Derivatives

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have been investigated as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[14][15]

Data Summary: In Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of imidazole derivatives, primarily from the carrageenan-induced rat paw edema model.

Compound Class/ReferenceModelKey ResultsMechanism of Action
Di- and Tri-substituted Imidazoles [16]Carrageenan-induced rat paw edema49.6% - 58.0% edema inhibitionNot specified, low ulcerogenic index
Schiff's Base Imidazoles [17][18]Carrageenan-induced paw edemaSignificant reduction in paw edemaReduction of TNF-α and IL-1β
Imidazo[2,1-b][2][7][8]thiadiazoles [15]Carrageenan-induced rat paw edemaActivity comparable or better than DiclofenacPreferential COX-2 Inhibition
Featured Signaling Pathway: NF-κB Mediated Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Upon stimulation by inflammatory signals (like TNF-α), the IKK complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some imidazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.[14][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa->IkBa_NFkB NFkB NF-κB NFkB->IkBa_NFkB NFkB_nuc NF-κB IkBa_NFkB->NFkB_nuc IκBα Degradation, NF-κB Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Genes Induces Transcription Imidazole Imidazole Derivative Imidazole->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by imidazole derivatives.

Detailed Experimental Protocols

This section provides standardized methodologies for the key experiments cited in this guide.

A. MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan (B1609692) product, which is then solubilized and quantified.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized imidazole derivatives (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for another 48-72 hours.

  • MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or yeast at ~2.5 x 10^3 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The imidazole derivatives are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.[7]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

C. Carrageenan-Induced Paw Edema Assay

Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema (swelling).

Methodology:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Administration: Animals are divided into groups (n=5-6): a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the imidazole derivatives. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Edema Induction: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage of edema inhibition is calculated at each time point for the treated groups relative to the control group using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Where ΔV is the change in paw volume (V_t - V0).

References

In-Depth Technical Guide: Solubility of 4-(Imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Imidazol-1-yl)phenol, a heterocyclic aromatic compound, is of significant interest in various biochemical applications. It is notably utilized as a highly potent signal enhancer in horseradish peroxidase (HRP)-catalyzed luminol-based chemiluminescence immunoassays, leading to increased sensitivity and signal stability.[1][2][3] Its phenolic structure also allows for its use in studies evaluating the estrogenicity of xenobiotic compounds.[4][5] A thorough understanding of its solubility in different solvents is crucial for its effective use in these applications, as well as for formulation, storage, and handling in research and development.

This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, detailed experimental protocols for solubility determination, and visualizations of its role in key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 10041-02-8
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Powder
Melting Point 204-206 °C[4]
Predicted Water Solubility 2.41 mg/mL

Solubility Data

The solubility of this compound is a critical parameter for its application in various assays. The available quantitative and qualitative solubility data are summarized below.

SolventSolubilityTemperatureMethodNotesReference
Dimethyl Sulfoxide (DMSO) 200 mg/mLNot SpecifiedExperimentalRequires sonication; hygroscopic nature of DMSO can affect solubility.
Dimethylformamide (DMF) Soluble at 0.2% (w/v)Not SpecifiedExperimentalThis concentration was found to be optimal for its enhancing effect in a chemiluminescence assay.[3][6][]
Acetone SolubleNot SpecifiedExperimentalUsed as a solvent for preparing solutions for chemiluminescence assays.[3][6][]
Acetonitrile SolubleNot SpecifiedExperimentalUsed as a solvent for preparing solutions for chemiluminescence assays.[3][6][]
Methanol SolubleNot SpecifiedExperimentalUsed as a solvent for preparing solutions for chemiluminescence assays.[3][6][]
Water 2.41 mg/mLNot SpecifiedPredictedThis value is based on computational prediction.

Experimental Protocols for Solubility Determination

Standardized methods are essential for obtaining reliable and reproducible solubility data. The following protocol outlines a general procedure for determining the equilibrium solubility of a solid compound like this compound using the shake-flask method, which is a widely accepted technique.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

    • For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for this compound.

    • Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations: Applications of this compound

The following diagrams illustrate the role of this compound in its key applications.

G cluster_0 Enhanced Chemiluminescence Immunoassay Workflow A Antigen Immobilization on Microplate Well B Addition of Primary Antibody (Specific to Antigen) A->B Binding C Addition of Secondary Antibody (HRP-conjugated) B->C Binding D Addition of Substrate Solution (Luminol, H₂O₂, and this compound) C->D Enzymatic Reaction E Light Emission D->E Chemiluminescence F Signal Detection (Luminometer) E->F Measurement

Caption: Workflow of an ELISA utilizing this compound as an enhancer.

G cluster_1 Estrogen Receptor Signaling Pathway Perturbation Estrogen Estrogen or This compound (Xenoestrogen) ER Estrogen Receptor (ER) (in cytoplasm) Estrogen->ER Binding & HSP Dissociation HSP Heat Shock Proteins ER->HSP Bound Dimer ER Dimerization & Translocation to Nucleus ER->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Estrogen receptor signaling pathway relevant to xenoestrogen assays.

References

Crystal Structure Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the crystal structure determination of 4-(Imidazol-1-yl)phenol. While a complete, publicly available single-crystal X-ray diffraction analysis for this compound has not been identified in prominent crystallographic databases, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent structural analysis. Furthermore, it details the compound's known role as a potent signal enhancer in horseradish peroxidase (HRP)–luminol (B1675438) chemiluminescence immunoassays, providing a mechanistic understanding of its application in drug discovery and diagnostics. This guide serves as a foundational resource for researchers engaged in the study of small molecule crystallography and its application in bioanalytical assays.

Introduction

This compound is a small organic molecule of significant interest due to its applications in bioanalytical chemistry. It is recognized as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays. The determination of its three-dimensional atomic arrangement through crystal structure analysis is crucial for understanding its physicochemical properties, which in turn govern its function as an enhancer. This guide presents the theoretical and practical framework for such an analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for designing crystallization experiments and for the interpretation of analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [1][2]
Melting Point 204-206 °C[1][2]
Appearance White to yellow powder/crystal[]
Boiling Point 350.7 °C at 760 mmHg[]
Density 1.2 g/cm³[]
SMILES Oc1ccc(cc1)-n2ccnc2[1][2]
InChI Key CYKCUAPYWQDIKR-UHFFFAOYSA-N[1][2]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

A common and effective method for the synthesis of this compound is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, in this case, imidazole.[5][6]

Materials:

  • p-Bromoanisole

  • Imidazole

  • Copper catalyst (e.g., CuI)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF, NMP)

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Methyl tert-butyl ether

  • t-Butanol or ethanol (B145695) for recrystallization

Procedure:

  • Ullmann Reaction: In a reaction vessel, combine p-bromoanisole, imidazole, a copper catalyst, and a base in a high-boiling polar solvent. Heat the mixture, typically between 110-140 °C, for 6-15 hours.[4]

  • Extraction: After the reaction is complete, cool the mixture and extract the product into an organic solvent. Wash the organic phase with saturated salt water, separate the layers, and dry the organic phase.

  • Crystallization of Intermediate: Crystallize the intermediate product, 1-(4-methoxyphenyl)-1H-imidazole, from methyl tert-butyl ether.[4]

  • Demethylation: Dissolve the intermediate in a suitable solvent like dichloromethane. Add boron tribromide (molar ratio of intermediate to BBr₃ typically 1:1.5 to 1:3) and stir at 20-30 °C for 6-12 hours.[4]

  • Final Recrystallization: Quench the reaction and purify the final product, this compound, by recrystallization from t-butanol or ethanol to obtain a white solid.[4]

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[7] This often requires screening various crystallization conditions.

General Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Potential solvents include ethanol, methanol, acetone, or mixtures with water.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest methods for growing crystals.

  • Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool down slowly to room temperature or below.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at the atomic level.[7][8][9]

Workflow:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

  • Structure Solution: The collected diffraction data (intensities and positions of the diffracted beams) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Crystal Structure Data (Hypothetical)

As of the date of this publication, a complete crystal structure determination for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. For illustrative purposes, Table 2 presents a hypothetical set of crystallographic data that would be expected for a small organic molecule of this nature.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 820
Z 4
Calculated density (g/cm³) 1.30
R-factor (%) < 5

Signaling Pathway and Mechanism of Action

This compound is a known enhancer of the chemiluminescence reaction catalyzed by horseradish peroxidase (HRP) with luminol as the substrate.[10] This property is widely exploited in immunoassays such as ELISA and Western blotting.

The proposed mechanism involves the acceleration of the HRP enzyme turnover.[11] Phenolic enhancers like this compound act as redox mediators. They react rapidly with the reactive intermediates of the peroxidase (compound I and compound II), and the resulting phenoxyl radicals, in turn, oxidize luminol.[11] This leads to a more efficient generation of the excited-state 3-aminophthalate, which is responsible for light emission.[12]

Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_output Final Output synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file

Caption: Workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Enhanced HRP-Luminol Chemiluminescence Pathway

hrp_luminol_pathway HRP HRP (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) HRP->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_II Compound II (Fe⁴⁺=O Por) Compound_I->Compound_II + Enhancer Compound_II->HRP + Enhancer Enhancer This compound (Enhancer) Enhancer_Radical Enhancer Radical Enhancer->Enhancer_Radical Luminol_Radical Luminol Radical Enhancer_Radical->Luminol_Radical Oxidizes Luminol Luminol Luminol->Luminol_Radical Excited_Product Excited 3-Aminophthalate Luminol_Radical->Excited_Product + O₂ Ground_Product Ground State Product Excited_Product->Ground_Product Photon Emission Light Light (425 nm) Excited_Product->Light

Caption: Role of this compound as an enhancer in the HRP-catalyzed luminol chemiluminescence reaction.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential theoretical and practical framework for its determination. The outlined protocols for synthesis and single-crystal X-ray diffraction are based on established methodologies for similar small organic molecules. A clear understanding of its role as an enhancer in HRP-luminol chemiluminescence, as depicted in the signaling pathway, is vital for its application in developing sensitive bioanalytical assays. This document serves as a valuable resource for researchers aiming to characterize this and similar compounds, bridging the gap between synthesis, structural analysis, and functional application.

References

Potential Biological Targets of 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Imidazol-1-yl)phenol is a versatile molecule with demonstrated interactions with key biological systems. This technical guide provides an in-depth analysis of its identified and potential biological targets, focusing on its role as a signal enhancer for horseradish peroxidase (HRP) in chemiluminescent assays and its activity as a xenoestrogen targeting the human estrogen receptor alpha (ERα). This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

This compound, a heterocyclic compound featuring both a phenol (B47542) and an imidazole (B134444) moiety, has garnered attention for its significant biological activity. Its structural characteristics allow it to interact with various biological macromolecules, making it a subject of interest in bioanalytical chemistry and endocrinology. This guide will explore the established and putative biological targets of this compound, providing a foundational resource for researchers investigating its mechanism of action and potential applications.

Primary Biological Targets

Horseradish Peroxidase (HRP)

This compound is widely recognized as a potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescent immunoassays[1][2]. This enhancement effect is crucial for increasing the sensitivity of various diagnostic assays.

Mechanism of Action:

The primary mechanism involves the acceleration of the HRP catalytic cycle. In the presence of hydrogen peroxide (H₂O₂), HRP is oxidized to a higher oxidation state. This compound acts as a reducing co-substrate, donating an electron to the oxidized HRP and forming a phenoxyl radical. This radical is a more potent oxidizing agent than HRP itself and efficiently oxidizes luminol (B1675438), leading to the generation of an excited-state product (3-aminophthalate) that emits light upon relaxation. This rapid cycling of the enzyme results in a significant amplification of the chemiluminescent signal[3].

Signaling Pathway:

The catalytic cycle of HRP enhanced by this compound can be visualized as follows:

HRP_Enhancement HRP HRP (Fe³⁺) HRP_I Compound I (Fe⁴⁺=O P⁺˙) HRP->HRP_I + H₂O₂ H2O2 H₂O₂ HRP_II Compound II (Fe⁴⁺=O P) HRP_I->HRP_II + IMP IMP This compound IMP_radical This compound Radical IMP->IMP_radical e⁻ transfer Luminol Luminol IMP_radical->Luminol Oxidizes HRP_II->HRP + IMP Luminol_radical Luminol Radical Luminol->Luminol_radical e⁻ transfer Light Light Emission Luminol_radical->Light + O₂ → 3-Aminophthalate*

Figure 1: HRP chemiluminescence enhancement by this compound.
Human Estrogen Receptor Alpha (ERα)

This compound has been identified as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen by binding to the estrogen receptor[4][5]. Specifically, it has been evaluated for its estrogenic activity using a Saccharomyces cerevisiae-based Lac-Z reporter assay, suggesting its interaction with the human estrogen receptor alpha (ERα).

Mechanism of Action:

As a xenoestrogen, this compound is believed to bind to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of the yeast-based assay, this leads to the expression of a reporter gene, such as lacZ, which produces an enzyme (β-galactosidase) that can be quantified.

Signaling Pathway:

The estrogenic signaling pathway initiated by this compound is depicted below:

Estrogenic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IMP This compound ERa ERα IMP->ERa Binding ERa_IMP ERα-IMP Complex ERa->ERa_IMP ERa_dimer ERα Dimer ERa_IMP->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription

Figure 2: Estrogenic signaling pathway of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the binding affinity or potency of this compound for its biological targets. The primary application in HRP-based assays focuses on its signal-enhancing properties rather than a direct inhibitory or binding constant. While its estrogenic activity has been assessed, specific EC50 or relative potency values from the referenced study by Schultz et al. are not readily accessible in the public domain.

TargetParameterValueReference
Horseradish Peroxidase (HRP)Signal EnhancementPotent Enhancer[1][2]
Estrogen Receptor Alpha (ERα)Estrogenic ActivityIdentified as a xenoestrogen[4][5]
EC50 / Relative PotencyData not available

Experimental Protocols

Chemiluminescence Enhancement Assay

This protocol provides a general workflow for assessing the signal-enhancing properties of this compound in an HRP-based chemiluminescence assay.

CL_Workflow start Start prepare_reagents Prepare Reagents: - HRP solution - Luminol solution - H₂O₂ solution - this compound solution start->prepare_reagents mix Mix HRP, Luminol, and This compound prepare_reagents->mix initiate Initiate reaction by adding H₂O₂ mix->initiate measure Measure chemiluminescence (luminometer) initiate->measure analyze Analyze data: Compare signal with and without enhancer measure->analyze end End analyze->end

Figure 3: Workflow for chemiluminescence enhancement assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Horseradish Peroxidase (HRP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of luminol in a suitable solvent (e.g., DMSO) and then dilute it in an appropriate buffer.

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) in deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well white microplate, add the HRP solution, luminol solution, and the this compound solution (or solvent control).

    • To initiate the reaction, add the hydrogen peroxide solution to each well.

    • Immediately measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Compare the relative light units (RLU) generated in the presence and absence of this compound to determine the signal enhancement.

Saccharomyces cerevisiae-based Lac-Z Reporter Assay for Estrogenicity (Yeast Estrogen Screen - YES)

This protocol outlines the general steps for determining the estrogenic activity of a compound using a recombinant yeast strain.

YES_Assay_Workflow start Start culture_yeast Culture recombinant S. cerevisiae (expressing ERα and lacZ reporter) start->culture_yeast prepare_compounds Prepare serial dilutions of This compound and controls (e.g., 17β-estradiol) culture_yeast->prepare_compounds expose_yeast Expose yeast cells to test compounds prepare_compounds->expose_yeast incubate Incubate to allow for gene expression expose_yeast->incubate lyse_cells Lyse yeast cells incubate->lyse_cells add_substrate Add β-galactosidase substrate (e.g., CPRG or ONPG) lyse_cells->add_substrate measure_absorbance Measure color development (spectrophotometer) add_substrate->measure_absorbance analyze Analyze data: Generate dose-response curve and calculate EC50 measure_absorbance->analyze end End analyze->end

Figure 4: Workflow for the Yeast Estrogen Screen (YES) assay.

Methodology:

  • Yeast Culture:

    • Culture the recombinant Saccharomyces cerevisiae strain, which contains the human estrogen receptor (hERα) and a reporter plasmid with the lacZ gene under the control of an estrogen response element (ERE), in an appropriate growth medium.

  • Compound Exposure:

    • Prepare serial dilutions of this compound and a positive control (e.g., 17β-estradiol) in the assay medium.

    • In a 96-well plate, add the yeast culture and the different concentrations of the test compounds.

  • Incubation and Lysis:

    • Incubate the plate for a sufficient period (e.g., 24-72 hours) to allow for the activation of the reporter gene and production of β-galactosidase.

    • After incubation, lyse the yeast cells to release the β-galactosidase.

  • Enzymatic Reaction and Measurement:

    • Add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG) or o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Construct a dose-response curve by plotting the absorbance against the concentration of this compound.

    • From the curve, determine the EC50 value, which is the concentration that elicits 50% of the maximal response.

Conclusion

This compound demonstrates clear interactions with at least two significant biological targets: horseradish peroxidase and the human estrogen receptor alpha. Its role as a signal enhancer for HRP is well-established and utilized in various bioanalytical applications. Its potential as a xenoestrogen warrants further investigation to quantify its potency and understand its potential endocrine-disrupting effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and its derivatives. Future studies should focus on obtaining precise quantitative data for its interaction with ERα and exploring other potential biological targets to fully elucidate its pharmacological and toxicological profile.

References

Thermogravimetric Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Imidazol-1-yl)phenol, a heterocyclic compound containing both a phenol (B47542) and an imidazole (B134444) moiety, is a versatile building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for applications in drug formulation, synthesis, and the development of novel materials. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This guide details the application of TGA to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Melting Point 204-206 °C
Appearance Pale cream to brown powder[1]
CAS Number 10041-02-8

Thermogravimetric Analysis (TGA) Data

While specific TGA data for this compound is not available in the public domain, the following table presents representative data based on the thermal behavior of analogous imidazole and phenolic compounds. This data is intended to be illustrative of the expected thermal decomposition profile.

ParameterRepresentative ValueDescription
Onset Decomposition Temperature (T_onset) ~250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (T_max) ~300 - 400 °CThe temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.
Final Residue at 800 °C < 10%The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere.

Experimental Protocol for Thermogravimetric Analysis

A standard experimental protocol for conducting TGA on a solid sample like this compound is detailed below. This protocol is based on common practices for the analysis of organic compounds, including phenolic resins and imidazole derivatives.[2][3]

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

4.2. Sample Preparation

  • Ensure the this compound sample is in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

4.3. TGA Parameters

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C.

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed.[2][3]

  • Atmosphere: The analysis should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Record the sample mass (TGA curve) and the rate of mass change (DTG curve) as a function of temperature.

4.4. Experimental Workflow

The logical flow of a typical TGA experiment is illustrated in the diagram below.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Processing start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep place_sample Place sample in TGA crucible sample_prep->place_sample instrument_setup Set TGA parameters: - Temp Program: 25-800 °C - Heating Rate: 10 °C/min - Atmosphere: Nitrogen place_sample->instrument_setup run_tga Initiate TGA run instrument_setup->run_tga data_collection Record Mass Loss vs. Temperature run_tga->data_collection plot_curves Generate TGA and DTG curves data_collection->plot_curves determine_params Determine T_onset, T_max, and Final Residue plot_curves->determine_params end End determine_params->end

Caption: Workflow for TGA of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process involving the degradation of both the imidazole and phenol rings. Based on studies of related compounds, the decomposition likely proceeds through a multi-step mechanism.

The initial decomposition is anticipated to involve the cleavage of the C-N bond linking the phenyl and imidazole rings, as well as the fragmentation of the imidazole ring itself. At higher temperatures, the phenolic component will degrade, leading to the formation of various gaseous products. The proposed logical relationship for the thermal decomposition is depicted below.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition cluster_final Final Stage compound This compound initial_decomp Heat (>250 °C) compound->initial_decomp fragments Formation of Phenolic and Imidazole Radical Fragments initial_decomp->fragments secondary_decomp Further Heating fragments->secondary_decomp gaseous_products Evolution of Gaseous Products: - Phenol, Imidazole - CO, CO₂, H₂O, HCN, NOx secondary_decomp->gaseous_products final_stage High Temperature (>600 °C) gaseous_products->final_stage char_residue Formation of Carbonaceous Char final_stage->char_residue

References

Quantum Mechanical Calculations for 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the electronic and structural properties of 4-(Imidazol-1-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis, computational methodologies, and key findings derived from such studies. The imidazole (B134444) moiety is a crucial component in many biologically active compounds, and understanding its quantum mechanical properties is vital for rational drug design and materials science.[1][2]

Introduction to Computational Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems.[1][3] For a molecule like this compound, these calculations can provide valuable insights into its geometric structure, electronic characteristics, and spectroscopic signatures. This data is critical for understanding its reactivity, stability, and potential interactions in a biological environment.[3][4] Computational studies allow for the exploration of molecular properties that may be difficult or costly to measure experimentally.

Computational Methodology

The theoretical calculations for imidazole derivatives are consistently performed using the Gaussian suite of programs, with DFT being the method of choice. A common and reliable approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6][7] This is typically paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[3][5][6][7]

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically varied until the lowest energy conformation is found.[1][7] Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.[8]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[1][3][5] The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[4][6][7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating the regions most susceptible to electrophilic and nucleophilic attack.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[2][9]

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing atomic charges.[3]

Spectroscopic Predictions

Quantum mechanical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation:

  • Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the positions of peaks in IR and Raman spectra.[5]

  • Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic shielding tensors for predicting ¹H and ¹³C NMR chemical shifts.[2][10]

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[5][9]

Key Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum mechanical calculations on this compound, based on typical values for similar imidazole derivatives found in the literature.

Table 1: Key Quantum Chemical Parameters

ParameterValueUnitSignificance
EHOMO-5.0 to -6.5eVElectron-donating ability
ELUMO-1.0 to -2.5eVElectron-accepting ability
Energy Gap (ΔE)2.5 to 4.5eVChemical reactivity and stability[6][7]
Ionization Potential (I)5.0 to 6.5eVEnergy required to remove an electron[1][6]
Electron Affinity (A)1.0 to 2.5eVEnergy released upon gaining an electron[6]
Electronegativity (χ)3.0 to 4.5eVTendency to attract electrons
Chemical Hardness (η)1.2 to 2.3eVResistance to change in electron distribution[6]
Chemical Softness (S)0.4 to 0.8eV⁻¹Reciprocal of hardness[6]
Electrophilicity Index (ω)4.0 to 6.0eVPropensity to accept electrons[6][7]
Dipole Moment (μ)2.0 to 4.0DebyeMolecular polarity

Table 2: Selected Optimized Geometric Parameters

ParameterBond/AngleTypical Calculated ValueUnit
Bond LengthC-N (Imidazole-Phenol)1.40 - 1.45Å
Bond LengthC=N (Imidazole)1.30 - 1.35Å
Bond LengthC-O (Phenol)1.35 - 1.40Å
Bond AngleC-N-C (Imidazole)105 - 110Degrees
Dihedral AngleImidazole-Phenol20 - 45Degrees[11]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical analysis of a molecule like this compound.

G cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis and Interpretation cluster_output Outputs mol_structure Define Molecular Structure (this compound) comp_params Select Computational Parameters (e.g., DFT/B3LYP/6-311G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analyze_geom Analyze Optimized Geometry (Bond lengths, angles) geom_opt->analyze_geom verify_min Verify Energy Minimum (No imaginary frequencies) freq_calc->verify_min electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) analyze_electronic Analyze Electronic Properties (Reactivity, stability) electronic_prop->analyze_electronic spectro_prop Spectroscopic Property Calculation (IR, NMR, UV-Vis) compare_spectra Compare with Experimental Spectra spectro_prop->compare_spectra verify_min->electronic_prop verify_min->spectro_prop final_data Quantitative Data Tables analyze_geom->final_data analyze_electronic->final_data visualizations Molecular Visualizations (MEP, Orbitals) analyze_electronic->visualizations report Technical Report / Publication compare_spectra->report final_data->report visualizations->report

Computational workflow for quantum mechanical analysis.

Conclusion

Quantum mechanical calculations offer a powerful and insightful approach to studying the properties of this compound. By employing methods like DFT, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic characteristics. This knowledge is invaluable for applications in medicinal chemistry and materials science, enabling the prediction of molecular behavior and the design of new functional molecules. The synergy between computational predictions and experimental validation continues to be a driving force in modern chemical research.

References

A Deep Dive into Hirshfeld Surface Analysis of Imidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Imidazole (B134444) and its derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties. Understanding the intricate web of intermolecular interactions that govern their solid-state packing is paramount for rational drug design, polymorphism prediction, and the development of novel crystalline materials. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these non-covalent interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Hirshfeld surface analysis to imidazole derivatives. It details the theoretical underpinnings of the method, provides step-by-step experimental and computational protocols, and presents a comparative analysis of quantitative data for a range of imidazole compounds.

Introduction: The Significance of Imidazole Derivatives and Intermolecular Interactions

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its presence in numerous biologically active molecules, including the amino acid histidine and the antihistamine drug cimetidine, underscores its importance in pharmacology. The unique electronic and hydrogen-bonding capabilities of the imidazole ring enable it to participate in a wide array of intermolecular interactions, such as hydrogen bonds (N-H···N, C-H···O, N-H···O), π-π stacking, and van der Waals forces. These interactions dictate the crystal packing, solubility, stability, and ultimately, the bioavailability of imidazole-based active pharmaceutical ingredients (APIs).

Hirshfeld surface analysis, a method based on the partitioning of crystal space into molecular volumes, provides an elegant and intuitive way to explore these interactions. By mapping various properties onto this surface, researchers can gain a detailed understanding of the immediate environment of a molecule within a crystal lattice.

Theoretical Framework of Hirshfeld Surface Analysis

The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the sum of spherical atoms of a molecule (the pro-molecule) is equal to the contribution from all other molecules in the crystal.[1] This surface effectively encapsulates the molecule, and its shape is determined by the intermolecular contacts with its neighbors.

Several key properties are mapped onto the Hirshfeld surface to visualize and quantify intermolecular interactions:

  • d_norm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface). Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).[2]

  • Shape Index and Curvedness: These properties describe the shape of the surface. The shape index is sensitive to the local curvature and can identify complementary "bumps" (positive shape index) and "hollows" (negative shape index) where molecules fit together. Curvedness is a measure of the overall curvature of the surface, with flat regions often indicating π-π stacking interactions.

  • 2D Fingerprint Plots: These plots are a two-dimensional histogram of d_i versus d_e, providing a summary of all intermolecular contacts in the crystal.[2] Each point on the plot corresponds to a specific type of interaction, and the color of the point indicates the relative frequency of that contact. Decomposing the fingerprint plot allows for the quantification of the percentage contribution of different types of interactions to the overall crystal packing.

Quantitative Analysis of Intermolecular Interactions in Imidazole Derivatives

The following tables summarize the percentage contributions of the most significant intermolecular contacts for a selection of imidazole derivatives, as determined by Hirshfeld surface analysis. This data provides a comparative overview of how different substituents on the imidazole ring influence the crystal packing.

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)N···H/H···N (%)Other Significant Contacts (%)Reference
2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one48.728.913.36.9-[3]
(1H-imidazole-κN³)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ³O,N,O′]copper(II)52.017.910.1-C···C (4.2%)[2]
5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole derivative36.313.423.411.4-[4]
2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile47.120.915.311.4C···C (3.1%), C···N/N···C (1.4%), N···N (0.8%)[5]
2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile (Molecule I)28.223.4-38.3-[6]
2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile (Molecule II)27.026.3-35.0-[6]
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one37.67.616.813.0S···H/H···S (15.4%), S···C/C···S (2.7%), C···O/O···C (2.6%), C···C (1.8%), N···C/C···N (1.5%), S···O/O···S (0.8%), S···N/N···S (0.1%), O···N/N···O (0.1%)[7]

Experimental and Computational Protocols

Synthesis and Crystallization of Imidazole Derivatives

The successful application of Hirshfeld surface analysis is contingent on obtaining high-quality single crystals suitable for X-ray diffraction. The following provides a generalized protocol for the synthesis and crystallization of substituted imidazoles.

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles (General Procedure): [8][9]

  • In a round-bottom flask, combine benzil (B1666583) (1 mmol), an appropriate aldehyde (1 mmol), a primary amine (1 mmol), and ammonium (B1175870) acetate (B1210297) (3 mmol).

  • Add a suitable catalyst, such as ZSM-11 zeolite (0.05 g), and heat the mixture under solvent-free conditions at 110 °C with continuous stirring.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired imidazole derivative.

Crystallization:

  • Dissolve the purified imidazole derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Employ one of the following techniques to grow single crystals:

    • Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place the solution in a small open vial inside a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

    • Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.

  • Carefully harvest the resulting single crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction
  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions to obtain a final crystallographic information file (CIF).

Hirshfeld Surface Analysis using CrystalExplorer

The following is a step-by-step workflow for performing Hirshfeld surface analysis using the CrystalExplorer software.[10][11]

  • Import CIF File: Open the CrystalExplorer program and import the CIF file of the imidazole derivative obtained from single-crystal X-ray diffraction.

  • Select Molecule: Select the molecule of interest within the crystal structure.

  • Generate Hirshfeld Surface:

    • Click on the "Generate Surface" icon.

    • Choose "Hirshfeld" as the surface type.

    • Select the desired property to map onto the surface (e.g., d_norm).

    • Set the surface resolution (standard or high).

    • Click "OK" to generate and visualize the Hirshfeld surface.

  • Analyze d_norm Surface:

    • Examine the colored regions on the d_norm surface. Red spots indicate short contacts (strong interactions), white areas represent contacts at the van der Waals distance, and blue regions show longer contacts.

    • Relate the positions of the colored spots to the specific atoms involved in the intermolecular interactions.

  • Generate 2D Fingerprint Plots:

    • With the Hirshfeld surface generated, click on the "2D Fingerprint" icon.

    • The full fingerprint plot will be displayed, showing the overall distribution of intermolecular contacts.

  • Decompose Fingerprint Plots:

    • To quantify the contribution of specific interactions, use the "Decompose" or "Filter" option in the fingerprint plot window.

    • Select the atom types involved in the desired contact (e.g., N inside the surface and H outside the surface for N-H···N interactions).

    • The decomposed fingerprint plot will show the contribution of that specific interaction, and the percentage contribution to the total Hirshfeld surface will be displayed.

    • Repeat this process for all significant contact types (e.g., H···H, C···H/H···C, O···H/H···O).

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the Hirshfeld surface analysis of imidazole derivatives.

Hirshfeld_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Imidazole Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd cif Crystallographic Information File (CIF) xrd->cif ce_import Import CIF into CrystalExplorer cif->ce_import hs_generation Generate Hirshfeld Surface (d_norm) ce_import->hs_generation fp_generation Generate 2D Fingerprint Plot hs_generation->fp_generation visual_analysis Visual Analysis of d_norm Surface hs_generation->visual_analysis fp_decomposition Decompose Fingerprint Plot fp_generation->fp_decomposition quant_analysis Quantitative Analysis of Contact Percentages fp_decomposition->quant_analysis structure_property Structure-Property Relationship Elucidation visual_analysis->structure_property quant_analysis->structure_property

Overall workflow from synthesis to data interpretation.

Logical_Relationships molecule Imidazole Derivative in Crystal Lattice interactions Intermolecular Interactions molecule->interactions exhibits hs Hirshfeld Surface (d_norm, Shape Index, etc.) interactions->hs visualized by properties Physicochemical Properties (Solubility, Stability, etc.) interactions->properties influences fp 2D Fingerprint Plot hs->fp summarized by quant_data Quantitative Data (% Contributions) fp->quant_data quantified as quant_data->properties correlates with

Logical relationships between concepts in Hirshfeld analysis.

Conclusion and Future Perspectives

Hirshfeld surface analysis provides an indispensable framework for understanding the supramolecular chemistry of imidazole derivatives. This technical guide has outlined the theoretical basis, provided actionable protocols, and presented comparative quantitative data to empower researchers in their exploration of these vital compounds. The ability to visualize and quantify intermolecular interactions facilitates a deeper understanding of crystal packing and provides a rational basis for the design of new imidazole derivatives with tailored solid-state properties.

Future advancements in this field will likely involve the integration of Hirshfeld surface analysis with other computational techniques, such as quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis, to provide an even more detailed and quantitative picture of the forces governing the solid-state behavior of imidazole derivatives. This multi-faceted approach will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and functional materials.

References

Methodological & Application

High-Purity Synthesis of 4-(Imidazol-1-yl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-purity synthesis of 4-(Imidazol-1-yl)phenol, a key reagent in various biochemical assays. The featured method is a robust two-step synthesis involving an Ullmann condensation followed by a demethylation reaction, yielding a product with high purity and a white appearance, which is crucial for sensitive applications.[1]

Introduction

This compound is a critical component in enhanced chemiluminescence (ECL) immunoassays, where it acts as a signal enhancer for the horseradish peroxidase (HRP)-luminol system.[2][3] Its purity is paramount, as impurities can interfere with the assay's sensitivity and reproducibility. Traditional synthesis methods often result in products with residual copper ions and a discolored appearance (e.g., grayish-green or pale yellow), which can be detrimental to assay performance.[1] The method detailed below overcomes these limitations, providing a product with a purity of up to 99.8%.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [4]
Appearance White to off-white powder/crystal[1]
Melting Point 204-206 °C[4]
CAS Number 10041-02-8[4]

High-Purity Synthesis Protocol

The synthesis of high-purity this compound is achieved through a two-step process, which is outlined below. This method is advantageous as it avoids the use of p-bromophenol, which in older Ullmann reactions, leads to products with copper ion residues and undesirable coloration.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Demethylation cluster_purification Purification p_bromoanisole p-Bromoanisole reaction1 Ullmann Reaction (Cu₂O, Cs₂CO₃, NMP, 120°C, 12h) p_bromoanisole->reaction1 imidazole Imidazole imidazole->reaction1 intermediate 1-(4-Methoxyphenyl) -1H-imidazole reaction1->intermediate demethylation Demethylation (BBr₃, CH₂Cl₂, 20-30°C, 6-12h) intermediate->demethylation final_product This compound demethylation->final_product recrystallization Recrystallization (tert-Butanol) final_product->recrystallization high_purity_product High-Purity Product (>99.5%) recrystallization->high_purity_product CLIA_Workflow cluster_assay Chemiluminescent Immunoassay Steps cluster_enhancer Role of this compound antigen_coating 1. Antigen Coating blocking 2. Blocking antigen_coating->blocking sample_incubation 3. Sample Incubation (Primary Antibody) blocking->sample_incubation secondary_ab 4. Secondary Antibody Incubation (HRP-conjugated) sample_incubation->secondary_ab substrate_addition 5. Substrate Addition (Luminol, H₂O₂, Enhancer) secondary_ab->substrate_addition detection 6. Signal Detection (Luminometer) substrate_addition->detection enhancer This compound (Enhancer) substrate_addition->enhancer signal_amplification Signal Amplification enhancer->signal_amplification signal_amplification->detection

References

Application Notes and Protocols for 4-(Imidazol-1-yl)phenol in Saccharomyces cerevisiae-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Imidazol-1-yl)phenol in Saccharomyces cerevisiae (yeast)-based assays. The protocols detailed below are designed for assessing the estrogenic activity and potential aromatase inhibition of this compound, leveraging the genetically tractable nature of yeast as a model organism.

Introduction

Saccharomyces cerevisiae has emerged as a powerful tool in the screening and characterization of compounds that interact with nuclear receptors and other key enzymes in human cell signaling pathways. Genetically engineered yeast strains can be designed to report on the activation or inhibition of specific pathways, offering a rapid, cost-effective, and high-throughput alternative to mammalian cell-based assays.

This compound is a phenolic compound containing an imidazole (B134444) group. Its structural similarity to natural estrogens and its known properties as an aromatase inhibitor make it a compound of interest for endocrine disruption research and drug discovery. Yeast-based assays provide an ideal platform for elucidating its biological activity.

Application 1: Assessment of Estrogenic Activity using a Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is a well-established bioassay for detecting substances that mimic or block the action of estrogens. The assay utilizes a recombinant yeast strain that expresses the human estrogen receptor (hER) and contains a reporter gene, typically lacZ (encoding β-galactosidase), under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, the receptor-ligand complex activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The enzyme's activity can be quantified by the conversion of a chromogenic or fluorogenic substrate. This compound has been evaluated for its estrogenicity using such a Saccharomyces cerevisiae-based Lac-Z reporter assay.

Signaling Pathway

Estrogenic signaling pathway in the YES assay.
Experimental Protocol: Yeast Estrogen Screen (YES)

This protocol is a representative method based on established YES assays.

1. Materials:

  • Yeast Strain: Saccharomyces cerevisiae expressing the human estrogen receptor (e.g., hERα or hERβ) and a lacZ reporter plasmid with EREs.

  • Growth Medium: Yeast synthetic defined (SD) medium lacking specific nutrients for plasmid maintenance (e.g., tryptophan and leucine).

  • Assay Medium: SD medium containing a carbon source that does not repress the GAL1 promoter (e.g., galactose) and a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Positive Control: 17β-estradiol.

  • Negative Control: Solvent vehicle.

  • 96-well Microplates.

2. Procedure:

  • Yeast Culture Preparation: Inoculate the yeast strain into sterile growth medium and incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

  • Preparation of Test Solutions: Prepare a serial dilution of this compound and the 17β-estradiol positive control in the assay medium. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Incubation: In a 96-well microplate, add the prepared test solutions. Add the yeast culture to each well to a final OD600 of approximately 0.1. Include wells for the negative control (yeast and solvent only).

  • Incubation: Seal the plate and incubate at 30°C for 24-72 hours. The incubation time may need to be optimized for the specific yeast strain and experimental conditions.

  • Measurement: After incubation, measure the absorbance of each well at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for CPRG). A second wavelength (e.g., 630 nm) can be used to correct for cell density.

  • Data Analysis: Subtract the background absorbance (from the reference wavelength) from the measurement wavelength. Plot the absorbance against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value (the concentration at which 50% of the maximal response is observed).

Data Presentation

While the specific EC50 value for this compound from the primary literature could not be retrieved, the following table provides a template for presenting such data and includes representative values for other known xenoestrogens for comparison.

CompoundEC50 (M)Relative Potency (vs. 17β-estradiol)
17β-estradiol~1 x 10-101
Bisphenol A~1 x 10-61 x 10-4
Genistein~1 x 10-71 x 10-3
This compound Data not available Data not available

Application 2: Screening for Aromatase Inhibition

This compound belongs to the class of imidazole-containing compounds, many of which are known to inhibit cytochrome P450 enzymes, including aromatase. A yeast-based assay can be engineered to screen for aromatase inhibitors. This is achieved by co-expressing human aromatase and the human androgen receptor (hAR) in a yeast strain that also contains an androgen-responsive reporter gene system (e.g., lacZ driven by an androgen response element - ARE).

In this system, a non-aromatizable androgen (like dihydrotestosterone) would directly activate the androgen receptor. However, an aromatizable androgen (like testosterone) will be converted by the aromatase to estradiol, which does not activate the androgen receptor. If an aromatase inhibitor is present, this conversion is blocked, and the androgen remains available to activate the androgen receptor, leading to reporter gene expression.

Signaling and Inhibition Pathway

AromataseInhibition cluster_input cluster_cell Yeast Cell Testosterone (B1683101) Testosterone (Aromatizable Androgen) Aromatase Human Aromatase Testosterone->Aromatase Substrate hAR Human Androgen Receptor (hAR) Testosterone->hAR Binds to and Activates Inhibitor This compound (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits Estradiol Estradiol Aromatase->Estradiol Converts to ARE Androgen Response Element (ARE) hAR->ARE Binds to Reporter Reporter Gene (e.g., lacZ) ARE->Reporter Activates Transcription Signal Reporter Signal Reporter->Signal Produces

Aromatase inhibition detection in a yeast-based assay.
Experimental Protocol: Aromatase Inhibitor Screen

This protocol is a representative method for screening aromatase inhibitors.

1. Materials:

  • Yeast Strain: Saccharomyces cerevisiae co-expressing human aromatase, human androgen receptor, and an ARE-driven lacZ reporter.

  • Growth and Assay Media: As described for the YES assay.

  • Test Compound: this compound.

  • Substrate: Testosterone (or another aromatizable androgen).

  • Positive Control: A known aromatase inhibitor (e.g., letrozole).

  • Negative Control: Solvent vehicle.

  • 96-well Microplates.

2. Procedure:

  • Yeast Culture Preparation: Grow the yeast strain as described in the YES protocol.

  • Preparation of Test Solutions: In a 96-well plate, add the test compound (this compound) and the positive control at various concentrations.

  • Addition of Substrate and Yeast: Add testosterone to all wells (except for background controls) at a fixed concentration (e.g., 10 nM). Add the yeast culture to each well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Measurement: Measure β-galactosidase activity as described in the YES protocol.

  • Data Analysis: An increase in reporter signal in the presence of testosterone and the test compound indicates aromatase inhibition. Plot the reporter signal against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% of the maximal inhibition).

Data Presentation
CompoundIC50 (M)
Letrozole (Positive Control)~1 x 10-8
This compound To be determined

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis YeastCulture 1. Prepare Yeast Culture (S. cerevisiae expressing relevant receptors/enzymes) PlateSetup 3. Set up 96-well Plate (Add yeast, test solutions, and substrate if applicable) YeastCulture->PlateSetup TestSolutions 2. Prepare Serial Dilutions (this compound, Controls) TestSolutions->PlateSetup Incubation 4. Incubate Plate (e.g., 30°C for 24-72h) PlateSetup->Incubation Measurement 5. Measure Reporter Activity (e.g., Absorbance at 570 nm) Incubation->Measurement DataProcessing 6. Process Data (Background subtraction, normalization) Measurement->DataProcessing CurveFitting 7. Generate Dose-Response Curve DataProcessing->CurveFitting ParameterCalculation 8. Calculate EC50 or IC50 CurveFitting->ParameterCalculation

General experimental workflow for yeast-based assays.

Conclusion

Saccharomyces cerevisiae-based assays offer a robust and versatile platform for characterizing the endocrine-disrupting potential and enzymatic inhibition properties of compounds like this compound. The protocols provided herein serve as a detailed guide for researchers to investigate the estrogenic and anti-aromatase activities of this and other similar molecules. These assays are instrumental in the early stages of drug discovery and toxicological screening, providing valuable insights into the mechanisms of action of novel chemical entities.

Application Notes and Protocols for the Quantification of 4-(Imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Imidazol-1-yl)phenol in various matrices. The protocols are designed for researchers in analytical chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound.

Introduction

This compound is a phenolic compound of interest in various fields, including its use as a signal enhancer in horseradish peroxidase (HRP)–luminol chemiluminescence (CL) immunoassays.[1][2][3][4] Accurate quantification is crucial for its application and for pharmacokinetic and toxicological studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of phenolic compounds.[5][6][7][8][9][10]

Analytical Methods Overview

A summary of analytical methods for the quantification of this compound is presented below. The selection of a suitable method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Method Principle Typical Analytes Advantages Disadvantages
HPLC-UV Separation by chromatography and detection by UV absorbance.Phenolic compounds.Robust, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.
HPLC-Fluorescence (with derivatization) Separation by chromatography and detection of native or induced fluorescence.Phenols, cresols, xylenols.[5][6]High sensitivity and selectivity.Requires a derivatization step which can add complexity.
LC-MS/MS Separation by chromatography followed by mass analysis of the parent ion and its fragments.Wide range of organic molecules, including phenolic compounds.[8][9][10]High sensitivity, high selectivity, structural confirmation.Higher cost of instrumentation and maintenance.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of phenolic compounds using the described methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation is required for the specific analysis of this compound.

Parameter HPLC-UV HPLC-Fluorescence (with derivatization) LC-MS/MS
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 20 ng/mL0.05 - 5 ng/mL
Linearity (r²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 5%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol is adapted from a general method for the analysis of phenolic compounds.[7]

1. Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 270 nm.

3. Calibration Curve:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the expected concentration range of the samples.

  • Inject each standard and plot the peak area versus concentration to construct the calibration curve.

4. Data Analysis:

  • Integrate the peak corresponding to this compound in the sample chromatograms.

  • Quantify the concentration using the linear regression equation from the calibration curve.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Protein Precipitation sp2 Centrifugation sp1->sp2 sp3 Evaporation sp2->sp3 sp4 Reconstitution sp3->sp4 hplc HPLC Separation sp4->hplc Inject Sample uv UV Detection hplc->uv da1 Peak Integration uv->da1 da2 Quantification da1->da2

HPLC-UV Experimental Workflow
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification

This protocol provides a highly sensitive and selective method for the quantification of this compound, adapted from general LC-MS methods for phenolic compounds.[8][9]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 161.07 (for [M+H]⁺ of this compound, C₉H₈N₂O).

    • Product Ions (Q3): To be determined by direct infusion of a standard solution.

    • Collision Energy: To be optimized for the specific instrument.

3. Data Analysis:

  • Develop an integration method to quantify the area of the MRM transition peaks.

  • Use a calibration curve prepared with standards in a matrix-matched diluent for accurate quantification.

LCMS_Workflow cluster_spe Solid-Phase Extraction cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing spe1 Conditioning spe2 Loading spe1->spe2 spe3 Washing spe2->spe3 spe4 Elution spe3->spe4 lc LC Separation spe4->lc Inject Sample msms MS/MS Detection lc->msms dp1 Peak Integration msms->dp1 dp2 Quantification dp1->dp2

LC-MS/MS Experimental Workflow

Signaling Pathway Visualization

While this compound is not directly involved in a signaling pathway as an endogenous molecule, its application as a signal enhancer in chemiluminescent immunoassays is a key functional aspect. The following diagram illustrates the logical relationship in this process.

Chemiluminescence_Enhancement cluster_assay Chemiluminescent Immunoassay HRP Horseradish Peroxidase (HRP) Intermediate Excited State Intermediate HRP->Intermediate catalyzes Luminol Luminol Luminol->Intermediate Oxidizer Oxidizer (H₂O₂) Oxidizer->Intermediate Enhancer This compound (Enhancer) Enhancer->Intermediate enhances Light Light Emission Intermediate->Light decays to emit

Role of this compound in Signal Enhancement

Disclaimer

The provided protocols are intended as a starting point and are based on established methods for similar compounds. It is essential to perform comprehensive method development and validation for the specific application and matrix to ensure accurate and reliable results. This includes, but is not limited to, optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures, as well as assessment of linearity, accuracy, precision, and stability.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 4-(Imidazol-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-(Imidazol-1-yl)phenol derivatives and protocols for evaluating their potential as anticancer agents. The information compiled is based on a review of current scientific literature and is intended to guide researchers in this promising area of drug discovery.

Introduction

The imidazole (B134444) ring is a key structural motif found in many biologically active compounds and clinically used drugs. Its derivatives have garnered significant attention in oncology research due to their diverse mechanisms of action, which include the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis. The this compound scaffold, in particular, serves as a versatile template for the development of novel anticancer agents. This document outlines the synthesis of these derivatives and the subsequent in vitro evaluation of their anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical reactions. A general synthetic route is depicted below, followed by a detailed experimental protocol.

General Synthetic Scheme

A common approach involves the reaction of a substituted phenol (B47542) with a reagent that introduces the imidazole moiety. Modifications can be made to the phenol starting material or to the imidazole ring itself to generate a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes the synthesis of the parent compound, this compound, which can be further modified. The Ullmann condensation is a classic method for forming C-N bonds.

Materials:

  • p-Bromoanisole

  • Imidazole

  • Cuprous oxide (Cu₂O) or other copper catalyst

  • Cesium carbonate (Cs₂CO₃) or other base

  • N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar solvent

  • Methyl tert-butyl ether (MTBE)

  • Boron tribromide (BBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for reflux, extraction, and filtration

Procedure:

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole

  • To a round-bottom flask, add p-bromoanisole (1 eq), imidazole (1.2 eq), cuprous oxide (0.1 eq), and cesium carbonate (2 eq).

  • Add NMP as the solvent.

  • Heat the reaction mixture to 120-140°C and stir for 6-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like MTBE to yield 1-(4-methoxyphenyl)-1H-imidazole.

Step 2: Demethylation to this compound

  • Dissolve 1-(4-methoxyphenyl)-1H-imidazole (1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (1.5-3 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Anticancer Activity Evaluation

The in vitro anticancer activity of the synthesized this compound derivatives is a critical step in the drug discovery process. The following are standard protocols for assessing cytotoxicity and understanding the mechanism of action.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Synthesized imidazole derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • The following day, treat the cells with various concentrations of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the anticancer studies should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 14 PPC-1 (Prostate)3.1 - 47.2
Compound 22 U-87 (Glioblastoma)3.1 - 47.2
IPM714 HCT116 (Colorectal)1.74
IPM714 SW480 (Colorectal)2.0
Compound 22 NUGC-3 (Gastric)0.05
Compound 9a-9d U87-MG, HCT-116, MDA-MB-231, PC-310⁻⁷–10⁻⁸ M

Note: This table is a representative example. Researchers should populate it with their own experimental data.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the experimental process and the potential mechanisms of action of the synthesized compounds.

Experimental Workflow

The overall workflow from synthesis to biological evaluation can be visualized as follows:

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start Starting Materials (Substituted Phenols, Imidazole Reagents) synthesis Chemical Synthesis (e.g., Ullmann Condensation) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, m.p.) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanistic Mechanistic Studies (Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanistic data_analysis Data Analysis & SAR cytotoxicity->data_analysis Determine IC50 animal_model Xenograft Animal Model mechanistic->animal_model mechanistic->data_analysis efficacy Efficacy & Toxicity Assessment animal_model->efficacy efficacy->data_analysis

Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.

Potential Signaling Pathway Inhibition

Many imidazole derivatives exert their anticancer effects by targeting specific signaling pathways. The PI3K/AKT/mTOR pathway is a frequently implicated target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds. Further investigation into their mechanism of action and in vivo efficacy is warranted to advance these derivatives towards clinical application.

Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole (B134444) and its substituted derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] These heterocyclic moieties exhibit a broad spectrum of therapeutic activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The development of efficient, cost-effective, and environmentally friendly synthetic routes to these valuable compounds is a significant focus of contemporary organic synthesis.

Traditional multi-step methods for imidazole synthesis often suffer from drawbacks such as long reaction times, harsh conditions, the use of hazardous solvents, and low overall yields.[1][3] One-pot, multi-component reactions have emerged as a superior strategy, offering operational simplicity, high atom economy, reduced waste, and often leading to higher yields in shorter reaction times.[2][5]

These application notes provide detailed protocols for the one-pot synthesis of various substituted imidazoles, utilizing different catalytic systems and energy sources. The methodologies are selected for their efficiency, versatility, and alignment with the principles of green chemistry. Additionally, we explore the mechanisms of action for bioactive imidazoles, providing context for their application in drug discovery and development.

General Reaction Schemes

The one-pot synthesis of substituted imidazoles typically proceeds via the condensation of three or four components.

Synthesis of 2,4,5-Trisubstituted Imidazoles: This is commonly a three-component reaction involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles: This is a four-component reaction that includes a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia source.[6]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a simple and efficient solvent-free method for the synthesis of 2,4,5-trisubstituted imidazoles. The reaction proceeds by heating a mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate (B1210297).

Materials:

  • Benzil (B1666583) (or other 1,2-dicarbonyl compound)

  • Substituted aromatic aldehyde

  • Ammonium acetate

  • Round-bottom flask

  • Heating mantle or oil bath

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Mix the components thoroughly to ensure a homogeneous mixture.

  • Heat the reaction mixture to approximately 70-80°C.[1]

  • Maintain the temperature and stir the mixture for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add a small amount of cold water to the solidified product and stir.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from ethanol to afford the pure 2,4,5-trisubstituted imidazole.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).[1][6]

Protocol 2: Microwave-Assisted One-Pot Synthesis of Tetrasubstituted Imidazoles

This protocol utilizes microwave irradiation to accelerate the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).[4]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (or other aldehyde)

  • Benzil

  • Primary amine (aliphatic or aromatic)

  • Ammonium acetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Microwave reactor vial (35 mL)

  • Microwave synthesizer

Procedure:

  • In a 35 mL microwave reaction vessel, suspend the aldehyde (0.51 mmol), the primary amine (0.56 mmol, 1.1 equiv.), and p-TsOH (20 mol%) in ethanol (2 mL).[4]

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the mixture in the microwave synthesizer at 80°C for 30 minutes with a power of 100 W.[4]

  • Cool the reaction vessel to room temperature.

  • Add benzil (0.51 mmol, 1.0 equiv.) and ammonium acetate (2.55 mmol, 5.0 equiv.) to the reaction mixture.[4]

  • Stir the mixture at room temperature for another 5 minutes.

  • Seal the vessel and irradiate in the microwave synthesizer at 120°C for 45 minutes with a power of 100 W.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

  • Confirm the structure of the synthesized compound using spectroscopic methods.[4]

Protocol 3: Ultrasound-Promoted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This method employs ultrasonic irradiation and a nanocrystalline catalyst for an efficient, four-component synthesis of tetrasubstituted imidazoles under mild conditions.[6]

Materials:

  • Aromatic aldehyde

  • Benzil

  • Primary aromatic amine

  • Ammonium acetate

  • Nanocrystalline MgAl2O4 (catalyst)

  • Ethanol

  • Ultrasonic bath

  • Round-bottom flask

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), benzil (1 mmol), the primary aromatic amine (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL) in a round-bottom flask, add nanocrystalline MgAl2O4 (0.05 g).

  • Place the flask in an ultrasonic bath and irradiate at a suitable frequency and power at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid product can be purified by recrystallization from ethanol.

  • Characterize the purified compounds by their physical and spectral data.[6]

Data Presentation

The efficiency of one-pot imidazole synthesis is highly dependent on the substrates and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Solvent-Free Synthesis of 2-Aryl-1H-benzo[d]imidazoles

EntryAromatic AldehydeReaction Time (h)Yield (%)
14-Methylbenzaldehyde192
24-Chlorobenzaldehyde188
34-Nitrobenzaldehyde1.585
42-Hydroxybenzaldehyde190
5Benzaldehyde195

Reaction conditions: Benzene-1,2-diamine (1 mmol), aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), 70°C.[1]

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine-Containing Tetrasubstituted Imidazoles

EntryPrimary AmineReaction Time (min)Yield (%)
1Benzylamine4575
2Aniline4580
34-Fluoroaniline4572
4Cyclohexylamine4565
5n-Butylamine4546

Reaction conditions: Imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), primary amine (0.56 mmol), benzil (0.51 mmol), ammonium acetate (2.55 mmol), p-TsOH (20 mol%), ethanol, microwave irradiation.[4]

Table 3: Copper-Catalyzed Synthesis of 2,4,5-Trisubsituted Imidazoles

EntryAromatic AldehydeCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Benzaldehyde10882
24-Chlorobenzaldehyde101084
32-Nitrobenzaldehyde10692
43-Nitrobenzaldehyde10886
54-Nitrobenzaldehyde10789

Reaction conditions: Aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2 mmol), Cu(OAc)2, ethanol (10 mL), 60°C.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a one-pot, four-component synthesis of a 1,2,4,5-tetrasubstituted imidazole.

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification cluster_product Product Aldehyde Aldehyde OnePot One-Pot Reaction (Solvent, Catalyst, Energy Source) Aldehyde->OnePot Diketone 1,2-Diketone (e.g., Benzil) Diketone->OnePot Amine Primary Amine Amine->OnePot Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->OnePot Workup Reaction Quenching & Crude Isolation OnePot->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Tetrasubstituted Imidazole Purify->Product

Caption: General workflow for one-pot synthesis of tetrasubstituted imidazoles.

Signaling Pathways of Bioactive Imidazoles

Many substituted imidazoles synthesized through these methods exhibit significant biological activity. Their mechanisms of action often involve interference with key cellular signaling pathways.

1. Antifungal Mechanism of Action

Imidazole-based antifungal agents, such as ketoconazole (B1673606) and miconazole, primarily act by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[7][8]

G Imidazole Imidazole Antifungal Agent Enzyme Lanosterol 14-α-demethylase (CYP51) Imidazole->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

2. Anti-inflammatory Mechanism via p38 MAP Kinase Inhibition

Certain substituted imidazoles are potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] The p38 MAP kinase pathway is a key signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] By inhibiting p38 MAP kinase, these imidazole compounds can effectively suppress the inflammatory response, making them attractive candidates for treating inflammatory diseases.[2]

G Stress Inflammatory Stimuli (e.g., LPS, UV) p38 p38 MAP Kinase Stress->p38 Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activates Imidazole Imidazole-based p38 Inhibitor Imidazole->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines Upregulates Expression Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Inhibition of the p38 MAP kinase pathway by substituted imidazoles.

3. Anticancer Mechanism of Action

The anticancer effects of substituted imidazoles are diverse and can involve multiple mechanisms. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[10] Additionally, some imidazole derivatives can modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4]

G cluster_tubulin Tubulin Polymerization Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition Imidazole_Tubulin Imidazole Derivative Tubulin Tubulin Polymerization Imidazole_Tubulin->Tubulin Inhibits Microtubules Microtubule Disruption Imidazole_Tubulin->Microtubules Leads to Apoptosis_Tubulin Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis_Tubulin Imidazole_PI3K Imidazole Derivative PI3K PI3K Imidazole_PI3K->PI3K Inhibits Apoptosis_PI3K Induction of Apoptosis Imidazole_PI3K->Apoptosis_PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation

Caption: Dual anticancer mechanisms of substituted imidazoles.

References

Application Notes and Protocols: 4-(Imidazol-1-yl)phenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Imidazol-1-yl)phenol is a valuable heterocyclic building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structure, featuring a reactive phenol (B47542) group and an imidazole (B134444) moiety, allows for diverse chemical modifications, making it a key component in the synthesis of compounds with a wide range of biological activities. The imidazole ring is a well-known pharmacophore present in many natural products and clinically approved drugs, recognized for its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, with a focus on its application in the development of kinase inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving an Ullmann condensation followed by demethylation. This method offers a reliable route to obtain the building block with high purity.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole

  • To a reaction vessel, add p-bromoanisole (1 kg), imidazole (0.5 kg), cuprous oxide (70 g), and cesium carbonate (1 kg) in N-methyl-2-pyrrolidone (NMP) (2 L).

  • Stir the mixture and heat to 120°C for 12 hours.

  • After completion of the reaction, cool the mixture and extract the organic phase.

  • Wash the organic phase with saturated salt water, stir, and separate the layers.

  • Dry the organic phase and crystallize the product from methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole.

Step 2: Demethylation to this compound

  • Dissolve the 1-(4-methoxyphenyl)-1H-imidazole intermediate in dichloromethane.

  • Under a nitrogen atmosphere, slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane.

  • Allow the reaction to proceed at 20-25°C for 12 hours.

  • Quench the reaction by slowly adding the mixture to an ice-water bath.

  • Neutralize with sodium bicarbonate, which will cause the product to precipitate as a white solid.

  • Filter the solid and recrystallize from tert-butanol (B103910) or ethanol (B145695) to yield pure this compound.

Quantitative Data for Synthesis

StepProductYieldPurity (HPLC)
11-(4-methoxyphenyl)-1H-imidazole~80%>99%
2This compound~76%>99.5%

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is an attractive starting point for the synthesis of kinase inhibitors. The phenolic hydroxyl group can be readily derivatized to introduce various side chains that can interact with the ATP-binding site of kinases.

Proposed Synthesis of a 4-(Imidazol-1-yl)phenoxy-based Kinase Inhibitor

A common strategy in kinase inhibitor design is the introduction of a side chain via etherification of a phenol. The following is a generalized protocol for the O-alkylation of this compound.

Experimental Protocol: O-alkylation of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Add the desired alkylating agent (e.g., a substituted benzyl (B1604629) halide or a chloro-functionalized heterocycle) (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-(imidazol-1-yl)phenoxy derivative.

Biological Activity of Imidazole-Based Compounds

Derivatives of this compound have been investigated for their potential as anticancer agents, with a notable application as tubulin polymerization inhibitors and kinase inhibitors.[2][3][4]

Inhibition of Tubulin Polymerization

Structurally related imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The antiproliferative activities of these compounds can be evaluated against various cancer cell lines.

Quantitative Data: Antiproliferative Activity of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate Analogs (Representative Data) [3]

CompoundCell LineIC₅₀ (nM)
Analog 1M21<10
Analog 2M2115
Analog 3M218
CA-4 (Combretastatin A-4)M211.2
Kinase Inhibition

The imidazole scaffold is a key feature in many kinase inhibitors. Derivatives of this compound can be designed to target specific kinases involved in cancer cell proliferation and survival signaling pathways, such as RAF kinases and checkpoint kinases (CHK-1 and CHK-2).[2]

Visualizations

Experimental Workflow: Synthesis of this compound Derivatives

G start This compound step1 O-Alkylation (Base, Alkyl Halide) start->step1 product 4-(Imidazol-1-yl)phenoxy Derivative step1->product bioassay Biological Evaluation (e.g., Kinase Assay, Cell Proliferation Assay) product->bioassay data Quantitative Data (IC50, Yield, etc.) bioassay->data

Caption: Synthetic workflow for derivatization and evaluation.

Signaling Pathway: Cell Cycle Arrest by Tubulin Inhibitors

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 M->G1 Blocked Transition inhibitor This compound Derivative (Tubulin Inhibitor) tubulin Tubulin Polymerization inhibitor->tubulin Inhibits spindle Mitotic Spindle Formation tubulin->spindle Required for spindle->M Essential for

Caption: Inhibition of tubulin polymerization leads to M-phase arrest.

References

Application Notes and Protocols for Docking Studies of Imidazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational docking studies of imidazole (B134444) derivatives against various protein targets. The accompanying protocols offer detailed methodologies for conducting such in silico experiments, which are crucial in modern drug discovery and development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and is frequently used to predict the binding affinity and activity of small molecules against their protein targets.

The imidazole nucleus is a key structural motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties. Docking studies of imidazole derivatives are essential for:

  • Target Identification and Validation: Identifying potential protein targets by screening the compounds against a panel of disease-relevant proteins.

  • Hit-to-Lead Optimization: Guiding the modification of hit compounds to improve their binding affinity and selectivity.

  • Understanding Structure-Activity Relationships (SAR): Elucidating the key structural features of imidazole derivatives that are crucial for their biological activity.

  • Mechanism of Action Studies: Proposing the binding mode of these derivatives at the molecular level, which can shed light on their mechanism of action.

Antimicrobial Applications: Targeting Glucosamine-6-Phosphate Synthase

A study on novel imidazole derivatives demonstrated their potential as antimicrobial agents by targeting L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme essential for the biosynthesis of the bacterial cell wall.[1][2][3] The in silico molecular docking study revealed that the synthesized imidazole derivatives have a strong affinity towards the active pocket of GlcN-6-P synthase, suggesting they may act as inhibitors of this enzyme.[1][2][3]

Quantitative Docking Results

The binding energies and inhibition constants of the synthesized imidazole derivatives against GlcN-6-P synthase are summarized below. Lower binding energy indicates a more stable protein-ligand complex.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
4a -7.891.98
4b -8.011.58
4c -7.951.77
4d -7.782.37
2a -6.9111.83
2b -7.029.71
Streptomycin (Standard) -9.210.23

Data sourced from molecular docking studies on new imidazole derivatives for antimicrobial properties.[1]

Key Interactions

The docking results indicated that the imidazole derivatives form key hydrogen bonds with amino acid residues in the active site of GlcN-6-P synthase. For instance, compound 4c was observed to form two hydrogen bonds with Thr352 and Lys603.[3] In contrast, the standard drug, Streptomycin, formed five hydrogen bonds with Val399, Cys300, Asp354, and Ala602.[3]

Anticancer Applications: Targeting Kinases and Other Proteins

Imidazole derivatives have emerged as a promising class of compounds in cancer drug discovery, targeting various proteins involved in cancer progression.[4][5][6] Docking studies have been instrumental in identifying their potential molecular targets and understanding their mechanism of action.

Targeting Kinases in Urothelial Carcinoma

A recent study evaluated four novel substituted imidazole derivatives for their antiproliferative activity against urothelial carcinoma.[7] Molecular docking and dynamic simulations revealed that these compounds have exceptional binding affinity for key cancer targets such as PTK6, FLT3, and BCL-2.[7] The most potent compounds, Kim-161 (5a) and Kim-111 (5b), demonstrated significant cytotoxicity against the T24 transitional carcinoma cell line.[7]

Quantitative Cytotoxicity Data
CompoundIC50 (µM) against T24 cell line
Kim-161 (5a) 56.11
Kim-111 (5b) 67.29

Data from a study on the anticancer effect of substituted imidazole derivatives against urothelial carcinoma.[7]

Targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β)

In another study, a library of novel imidazole-1,2,3-triazole hybrids was synthesized and evaluated for their anticancer activity.[8] In-silico molecular docking studies were performed on glycogen synthase kinase-3β (GSK-3β), a prominent cancer target receptor.[8] The results showed a good binding interaction for the most potent compound, 4k , which was in agreement with the in vitro cytotoxic results.[8]

Experimental Protocols

Molecular Docking Protocol using AutoDock

This protocol provides a generalized workflow for performing molecular docking studies of imidazole derivatives with a target protein using AutoDock, a widely used docking software.[9][10]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the imidazole derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the active site of the target protein. This can be based on the location of the co-crystallized ligand or from literature reports.

    • Generate a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) need to be specified.

  • Docking Simulation:

    • Use the Lamarckian Genetic Algorithm (LGA) for the docking search.[8]

    • Set the docking parameters, such as the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations. A typical setting is 50 GA runs.[8]

    • Run the AutoDock simulation.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy and the clustering of the docked poses.

    • The pose with the lowest binding energy in the most populated cluster is generally considered the most probable binding mode.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDBQT format) Grid_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (PDBQT format) Docking_Simulation Docking Simulation (AutoDock) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis Results Analysis (Binding Energy, Poses) Docking_Simulation->Results_Analysis Interaction_Visualization Interaction Visualization (Hydrogen Bonds, etc.) Results_Analysis->Interaction_Visualization

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway_Inhibition cluster_pathway Cancer Cell Signaling cluster_inhibition Therapeutic Intervention Kinase Kinase (e.g., PTK6, FLT3) Downstream_Effectors Downstream Effectors Kinase->Downstream_Effectors Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by an imidazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Imidazol-1-yl)phenol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The copper or palladium catalyst may be oxidized or otherwise deactivated.

    • Ullmann Condensation: Use freshly purchased, high-purity cuprous oxide (Cu₂O) or cuprous iodide (CuI). Some protocols benefit from the in situ preparation of activated copper powder.

    • Buchwald-Hartwig Amination: Imidazoles can inhibit the formation of the active Pd(0) catalyst.[1][2] It is recommended to pre-form the active catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine (B1218219) ligand in the solvent before adding the imidazole (B134444) and aryl halide.[1][2]

  • Improper Reaction Temperature: The reaction temperature is critical for driving the reaction to completion.

    • Ullmann Condensation: These reactions often require high temperatures, typically in the range of 110-150°C.[3][4] If the yield is low, consider incrementally increasing the temperature.

    • Buchwald-Hartwig Amination: While generally milder than the Ullmann reaction, the optimal temperature can vary depending on the specific ligand and substrates used. Consult literature for the recommended temperature for your chosen catalyst system.

  • Base Inefficiency: The choice and quality of the base are crucial.

    • Ullmann Condensation: Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Ensure the base is anhydrous, as water can interfere with the reaction.

    • Buchwald-Hartwig Amination: A variety of bases can be used, including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, so it may be necessary to screen different bases.

  • Solvent Issues: The solvent must be appropriate for the reaction type and be of high purity.

    • Ullmann Condensation: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically required.[5] Ensure the solvent is anhydrous.

    • Buchwald-Hartwig Amination: Common solvents include toluene, dioxane, and THF.[6] The presence of water can sometimes be beneficial in the reduction of Pd(II) to Pd(0), but this is system-dependent.[6]

Issue 2: Product is Discolored (e.g., Grayish-Green, Yellow, or Brown)

Possible Causes and Solutions:

  • Copper Residue (Ullmann Condensation): The characteristic grayish-green color of the product from a one-step Ullmann reaction using p-bromophenol is often due to residual copper salts.[3]

    • Solution: A two-step synthesis route, starting with p-bromoanisole followed by demethylation, can yield a white product by avoiding direct coupling with the phenol (B47542) group and allowing for more straightforward purification of the intermediate.[3] Post-reaction workup with a chelating agent like EDTA can help remove residual copper.

  • Oxidation of Phenol: The phenol group is susceptible to oxidation, which can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Degas the solvent before use.

  • Side Reactions: At high temperatures, side reactions can generate colored byproducts.

    • Solution: Optimize the reaction temperature and time to maximize product formation while minimizing byproduct generation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution of Starting Materials and Product: The polarity of the starting materials and the product may be similar, making chromatographic separation challenging.

    • Solution: Adjust the solvent system for column chromatography to achieve better separation. If starting from p-bromophenol, consider protecting the hydroxyl group to alter its polarity, followed by deprotection after the coupling reaction. The two-step method starting with p-bromoanisole simplifies purification as the intermediate, 1-(4-methoxyphenyl)-1H-imidazole, has a different polarity from the final product.[3]

  • Formation of Hard-to-Remove Byproducts: Certain reaction conditions can lead to the formation of byproducts with similar properties to the desired product.

    • Solution: Recrystallization is an effective purification method for this compound.[3] Solvents such as tert-butanol (B103910) or ethanol (B145695) have been reported to yield high-purity white crystals.[3]

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: Ullmann Condensation or Buchwald-Hartwig Amination?

A1: Both methods have their advantages and disadvantages. The Ullmann condensation is a classic method that can be cost-effective, but often requires harsh conditions (high temperatures) and can lead to copper contamination in the final product.[5][7] The Buchwald-Hartwig amination is a more modern, palladium-catalyzed reaction that generally proceeds under milder conditions and has a broader substrate scope.[8][9] However, the palladium catalysts and specialized phosphine ligands can be more expensive.[10] For high purity, a two-step Ullmann process starting from p-bromoanisole has been shown to be effective, yielding a white product with high purity (up to 99.8%) and an overall yield of around 60%.[3]

Q2: My yield is consistently low when using the Ullmann reaction. What are the most critical parameters to optimize?

A2: For the Ullmann reaction, the most critical parameters to optimize are typically the catalyst system (including any ligands), the base, and the reaction temperature. Ensure you are using a high-purity copper source and an anhydrous, strong base like cesium carbonate. The temperature often needs to be above 110°C.[3] The choice of ligand, if used, can also significantly impact the yield.

Q3: I am using the Buchwald-Hartwig reaction and see no product formation. What could be the issue?

A3: A common issue with the Buchwald-Hartwig amination of imidazoles is the inhibition of the active catalyst formation by the imidazole itself.[1][2] To overcome this, you should pre-activate your catalyst. This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a short period before adding the imidazole and the aryl halide.[1][2] Also, ensure that your ligand is appropriate for the coupling of N-heterocycles. Bulky, electron-rich biaryl phosphine ligands are often required.

Q4: How can I remove copper contamination from my product after an Ullmann reaction?

A4: Besides the recommended two-step synthesis to avoid this issue, you can attempt to remove copper contamination during the workup. Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia (B1221849) can help to sequester and remove copper ions. Multiple recrystallizations may also reduce the level of copper contamination.

Q5: What is a typical purity and appearance for this compound?

A5: High-purity this compound should be a white solid.[3] Commercially available products are sometimes pale yellow.[3] A grayish-green appearance often indicates impurities, likely residual copper from the synthesis.[3] Purity can be assessed by HPLC and NMR. A purity of over 99.5% has been reported for a two-step Ullmann synthesis.[3]

Data Presentation

Table 1: Comparison of Ullmann Condensation Conditions for this compound Synthesis

ParameterMethod 1: Two-Step Synthesis[3]Method 2: Direct Coupling
Starting Materials p-Bromoanisole, Imidazolep-Bromophenol, Imidazole
Catalyst Cuprous Oxide (Cu₂O)Copper-based (e.g., CuI, Cu₂O)
Base Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃) or other inorganic bases
Solvent N-Methylpyrrolidone (NMP)NMP, DMF, or DMSO
Temperature 110-140°CTypically >150°C
Reaction Time 6-15 hoursVariable, often long
Post-Coupling Step Demethylation (e.g., with BBr₃)None
Reported Yield ~60% (overall)Variable, often lower
Product Purity High (>99.5%)Can be lower due to impurities
Product Appearance WhiteGrayish-green

Table 2: Key Components of Buchwald-Hartwig Amination for N-Arylation of Imidazoles

ComponentExamplesPurpose/Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursor to the active Pd(0) catalyst.
Ligands XPhos, BrettPhos, dppfCrucial for catalyst activity and stability; bulky, electron-rich ligands are often preferred.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Essential for the deprotonation of imidazole.
Solvent Toluene, Dioxane, THFMust be anhydrous and appropriate for the reaction temperature.
Aryl Halide p-Bromophenol (protected), p-Chlorophenol (protected)Aryl bromides and chlorides can be used, though reactivity varies.

Experimental Protocols

Protocol 1: Two-Step Ullmann Synthesis of this compound[3]

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole

  • To a reaction vessel, add p-bromoanisole (1 eq), imidazole (0.5-1.5 eq), cuprous oxide (Cu₂O, ~0.1 eq), cesium carbonate (Cs₂CO₃, ~2 eq), and N-methylpyrrolidone (NMP).

  • Heat the mixture to 120°C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with saturated salt water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the crude product from methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole.

Step 2: Demethylation to this compound

  • Dissolve 1-(4-methoxyphenyl)-1H-imidazole (1 eq) in dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution in an ice bath and slowly add boron tribromide (BBr₃, 1.5-3 eq).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting white solid.

  • Recrystallize the solid from tert-butanol or ethanol to yield pure, white this compound.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Imidazole
  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry reaction flask.

  • Add anhydrous solvent (e.g., toluene) and stir the mixture at a specified temperature (e.g., 80-100°C) for 10-15 minutes to pre-form the active catalyst.

  • To the pre-activated catalyst solution, add imidazole (1.2 eq), the protected p-halophenol (1 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Heat the reaction mixture at the desired temperature (typically 80-110°C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

  • If a protecting group was used, deprotect under appropriate conditions to yield this compound.

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start p-Bromoanisole + Imidazole U_React Cu₂O, Cs₂CO₃ NMP, 120°C U_Start->U_React U_Inter 1-(4-methoxyphenyl) -1H-imidazole U_React->U_Inter U_Demeth BBr₃, CH₂Cl₂ U_Inter->U_Demeth U_Purify Recrystallization U_Demeth->U_Purify U_Prod This compound U_Purify->U_Prod B_Start Protected p-Halophenol + Imidazole B_React Base (e.g., NaOtBu) Toluene, 100°C B_Start->B_React B_Preact Pd₂(dba)₃ + Ligand (Pre-activation) B_Preact->B_React B_Inter Protected Product B_React->B_Inter B_Deprot Deprotection B_Inter->B_Deprot B_Prod This compound B_Deprot->B_Prod

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low/No Yield Q_Method Which Method? Start->Q_Method Ullmann Ullmann Q_Method->Ullmann Ullmann Buchwald Buchwald-Hartwig Q_Method->Buchwald Buchwald U_Check_Temp Is Temp > 110°C? Ullmann->U_Check_Temp B_Check_Preact Was Catalyst Pre-activated? Buchwald->B_Check_Preact U_Check_Base Is Base Anhydrous & Strong (e.g., Cs₂CO₃)? U_Check_Temp->U_Check_Base Yes U_Sol_Temp Increase Temperature U_Check_Temp->U_Sol_Temp No U_Check_Cat Is Cu Catalyst Fresh? U_Check_Base->U_Check_Cat Yes U_Sol_Base Use Dry, High-Purity Base U_Check_Base->U_Sol_Base No U_Sol_Cat Use Fresh Catalyst U_Check_Cat->U_Sol_Cat No B_Check_Atmos Is Reaction Under Inert Atmosphere? U_Check_Cat->B_Check_Atmos Yes B_Check_Ligand Is Ligand Appropriate (e.g., Biaryl Phosphine)? B_Check_Preact->B_Check_Ligand Yes B_Sol_Preact Pre-activate Pd Source + Ligand B_Check_Preact->B_Sol_Preact No B_Check_Ligand->B_Check_Atmos Yes B_Sol_Ligand Screen Different Ligands B_Check_Ligand->B_Sol_Ligand No B_Sol_Atmos Ensure Inert Conditions B_Check_Atmos->B_Sol_Atmos No

Caption: Troubleshooting logic for addressing low product yield.

References

Purification of 4-(Imidazol-1-yl)phenol from grayish green to white

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Imidazol-1-yl)phenol, specifically addressing the common issue of obtaining a grayish-green product and purifying it to a high-purity white solid.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound grayish-green or brown-grey in color?

A1: The grayish-green or brownish-grey coloration is often due to residual metallic impurities, particularly copper ions, if the synthesis was performed via an Ullmann condensation reaction, which uses a copper catalyst.[1] The color can also result from the formation of minor organic side products or degradation products during the synthesis or work-up.

Q2: What is the target appearance and purity for this compound?

A2: The target is a white to off-white crystalline solid or powder.[1][2] High-purity this compound (>99.5%) should be white and have a melting point in the range of 204-206 °C.[1][3][4][5]

Q3: What is the most straightforward method to purify the crude, colored product?

A3: Recrystallization is the most common and effective initial purification step. It is often sufficient to remove both residual color and other impurities, yielding a white solid with high purity.[1]

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Based on documented procedures, effective solvents for recrystallization include tert-butanol (B103910) or ethanol (B145695).[1] Recrystallization from ethanol has also been used to obtain colorless crystals of similar compounds.[6] The choice of solvent should be based on providing good solubility at high temperatures and poor solubility at room temperature or below to ensure a high recovery yield.

Q5: My product is still colored after recrystallization. What should I do next?

A5: If color persists, a decolorization step using activated carbon (charcoal) is recommended. The crude product should be dissolved in a suitable hot solvent, treated with a small amount of activated carbon, and then filtered while hot to remove the carbon (and the adsorbed color impurities) before proceeding with the cooling and crystallization step. Activated carbon is highly effective at adsorbing colored organic impurities and phenolic compounds.[7][8]

Q6: What purification method can be used if recrystallization and charcoal treatment are insufficient to achieve high purity?

A6: For challenging purifications, flash column chromatography over silica (B1680970) gel is an excellent method.[9] A solvent system such as ethyl acetate (B1210297) in hexane (B92381) or ethanol in ethyl acetate can be used to separate the desired product from persistent impurities, yielding a pure white solid upon evaporation of the solvent from the collected fractions.[9]

Q7: How can I verify the purity of my final white product?

A7: The purity should be assessed using a combination of methods. A sharp melting point consistent with the literature value (204-206 °C) is a strong indicator of high purity.[3][4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[1] The structural identity and absence of impurities can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent Grayish/Green Color After Recrystallization - High concentration of metallic (e.g., copper) impurities. - Presence of highly colored organic byproducts.- Perform a hot filtration of the dissolved product through a pad of Celite to remove fine particulates. - Implement an activated carbon treatment step before recrystallization. See Protocol 2.
Low Yield After Recrystallization - The chosen solvent is not optimal (product is too soluble at low temp). - Too much solvent was used during dissolution. - The cooling process was too rapid, preventing full crystallization.- Select a solvent system where the product has a large solubility differential between hot and cold conditions. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the impure product. - The solution is too supersaturated with impurities.- Switch to a lower-boiling point solvent or a co-solvent system. - Add a slightly larger volume of hot solvent to reduce the concentration. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Color Returns After Storage - The product is slowly oxidizing upon exposure to air and/or light. - Trace impurities are catalyzing degradation.- Ensure the product is completely dry before storing. - Store the final product in a sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). - Store in a cool, dark place. Amber vials are recommended.

Purification Workflow

G crude Grayish-Green Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude->dissolve decision_color Is Solution Strongly Colored? dissolve->decision_color charcoal Add Activated Carbon (1-5% w/w) Stir and Heat decision_color->charcoal Yes hot_filter Hot Gravity Filtration (remove carbon/insolubles) decision_color->hot_filter No charcoal->hot_filter recrystallize Slowly Cool Filtrate Induce Crystallization hot_filter->recrystallize isolate Isolate Crystals by Filtration Wash with Cold Solvent & Dry recrystallize->isolate decision_purity Is Purity Acceptable? isolate->decision_purity final_product White Crystalline Product analysis Purity Analysis (MP, HPLC, NMR) final_product->analysis decision_purity->final_product Yes chromatography Purify by Flash Column Chromatography decision_purity->chromatography No chromatography->isolate

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude grayish-green this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Solvent Addition: Continue adding ethanol dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. White crystals should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A patent following a similar procedure with tert-butanol or ethanol reported achieving a purity of >99.8%.[1]

Protocol 2: Decolorization with Activated Carbon
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a suitable amount of hot solvent (e.g., ethanol, as in Protocol 1).

  • Carbon Addition: Remove the flask from the heat source temporarily to avoid bumping. Add a small amount of activated carbon (typically 1-5% of the solute's weight) to the hot solution.

  • Heating: Return the flask to the heat source and maintain it at a gentle boil for 5-10 minutes with stirring. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot mixture through a fluted filter paper or a Büchner funnel pre-loaded with a thin layer of Celite. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the filtration apparatus is recommended.

  • Crystallization: Collect the clear, colorless filtrate and proceed with the cooling, isolation, and drying steps as described in Protocol 1 (steps 3-7).

Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or another non-polar solvent).

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. One documented purification used 1% ethanol in ethyl acetate.[9]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.

Troubleshooting Purification Issues

G start Analysis of Purified Solid purity_check Is the Solid White & Pure? start->purity_check success Purification Successful purity_check->success Yes color_issue Problem: Persistent Color purity_check->color_issue No, Color yield_issue Problem: Low Yield purity_check->yield_issue No, Low Yield oiling_issue Problem: Oiled Out purity_check->oiling_issue No, Oiled Out solution_color Solution: 1. Use Activated Carbon 2. Try Column Chromatography color_issue->solution_color solution_yield Solution: 1. Minimize Hot Solvent Volume 2. Ensure Slow Cooling 3. Check Solvent Choice yield_issue->solution_yield solution_oiling Solution: 1. Add More Hot Solvent 2. Use a Different/Lower-Boiling Solvent 3. Scratch Flask to Induce Crystallization oiling_issue->solution_oiling

References

Overcoming poor solubility of 4-(Imidazol-1-yl)phenol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Imidazol-1-yl)phenol

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the poor solubility of this compound in experimental assays.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates upon dilution of DMSO stock into aqueous buffer. "Solvent shock" due to the rapid change in solvent polarity. High final concentration of DMSO.- Perform serial dilutions of the DMSO stock in the aqueous buffer. - Ensure the final DMSO concentration in the assay is minimal, ideally below 0.5%, as higher concentrations can be toxic to cells. - Gently warm the aqueous buffer before adding the compound solution. - Explore alternative solubilization methods such as pH adjustment or the use of cyclodextrins.
Inconsistent or non-reproducible assay results. The compound is not fully dissolved in the stock solution or is precipitating during an intermediate step.- Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication can be beneficial. - Visually inspect for any precipitation at each dilution step. - Prepare fresh dilutions for each experiment.
Observed cellular toxicity in the assay. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used.- Determine the maximum tolerated solvent concentration for your specific cell line by running a vehicle control experiment with a range of solvent concentrations. Most cell lines can tolerate up to 0.5% DMSO. - Reduce the final solvent concentration by preparing a more concentrated stock solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A1: This is a common issue known as "solvent shock." To address this, you can optimize the DMSO concentration by ensuring the final concentration in your assay is as low as possible, ideally below 0.5%. You may also consider using a co-solvent, but this requires careful validation for compatibility with your assay.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A2: The maximum tolerated DMSO concentration is cell-line dependent. While many robust cell lines can tolerate up to 1%, most are sensitive to concentrations above 0.5%. Primary cells are generally more sensitive. It is crucial to perform a vehicle control experiment to determine the non-toxic limit for your specific experimental conditions.[1]

Q3: Are there alternative solvents to DMSO for this compound?

A3: Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can be used to dissolve phenolic compounds.[2][3] However, similar to DMSO, these solvents can exhibit cellular toxicity and may interfere with the assay. A solvent tolerance test should always be conducted to ensure compatibility with your biological system.

Q4: How does pH influence the solubility of this compound?

A4: Phenolic compounds are generally weakly acidic. Increasing the pH of the aqueous solution will deprotonate the phenolic hydroxyl group, forming a more polar phenolate (B1203915) ion which is typically more water-soluble.[4] Therefore, adjusting the pH of your buffer can significantly improve solubility.[5][6] However, it is important to consider the impact of pH changes on the stability and activity of your compound and the overall assay system.

Q5: What are cyclodextrins and how can they improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[7][8][9][10] They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex."[7][10] This complex is more soluble in aqueous solutions, which effectively increases the concentration of the compound that can be achieved in your assay buffer.[8][9]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the desired final concentration.

    • Ensure the final concentration of DMSO in the assay medium is kept to a minimum, ideally below 0.5%.[1]

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.

Protocol 2: Solubilization by pH Adjustment
  • Determine pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., pH 6.0 to 8.0).

    • Add an excess amount of this compound to each buffer.

    • Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Filter the suspensions and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Assay Protocol:

    • Based on the pH-solubility profile, select the highest pH that is compatible with your assay system.

    • Prepare your assay buffer at the selected pH.

    • Dissolve the this compound directly in the pH-adjusted buffer or prepare a stock solution in a minimal amount of organic solvent and dilute it into the buffer.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Cyclodextrin (B1172386) Solution Preparation:

    • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. The concentration will depend on the required solubility enhancement and should be optimized.

  • Inclusion Complex Formation:

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the phenolic solution dropwise to the aqueous cyclodextrin solution while stirring continuously.[1]

    • Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.[1]

  • Use in Assay:

    • The resulting aqueous solution containing the inclusion complex can be directly used in the assay.

    • A control with the cyclodextrin solution alone should be included in the experiment.

Data Presentation

Table 1: Solubility Enhancement Strategies for this compound

Method Solvent/System Expected Outcome Considerations
Co-solvency DMSO, Ethanol, DMFIncreased solubility in organic solvents allows for high concentration stock solutions.Potential for precipitation upon aqueous dilution ("solvent shock"). Solvent toxicity to cells.
pH Adjustment Aqueous buffers (pH > 7)Increased aqueous solubility due to the formation of the more polar phenolate ion.pH may affect compound stability, activity, and the biological assay system.
Cyclodextrins Aqueous solution with HP-β-CD or other modified cyclodextrinsFormation of a water-soluble inclusion complex, significantly increasing aqueous concentration.[7][8][9][11][10]Potential for the cyclodextrin to interact with other components of the assay.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Methods cluster_outcome Outcome for Assay start This compound Powder cosolvent Co-solvent (e.g., DMSO) start->cosolvent Dissolve ph_adjust pH Adjustment (e.g., pH 7.4 buffer) start->ph_adjust Dissolve cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Form Complex assay Solubilized Compound in Assay Medium cosolvent->assay Dilute ph_adjust->assay Use Directly cyclodextrin->assay Use Directly

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_solutions Troubleshooting Solutions compound This compound (Poorly Soluble) problem Precipitation in Aqueous Assay Buffer compound->problem solution1 Optimize Co-solvent Concentration problem->solution1 Address with solution2 Adjust Buffer pH problem->solution2 Address with solution3 Use Cyclodextrins problem->solution3 Address with

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing 4-(Imidazol-1-yl)phenol (4-IMP) in CLIA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for effectively optimizing the concentration of the enhancer 4-(Imidazol-1-yl)phenol (4-IMP) in horseradish peroxidase (HRP)-based chemiluminescent immunoassays (CLIA).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (4-IMP) in a CLIA assay?

A1: this compound (4-IMP) is a phenolic compound that acts as a potent signal enhancer in HRP-catalyzed chemiluminescent reactions. In the presence of HRP and hydrogen peroxide (H₂O₂), luminol (B1675438) is oxidized, producing a light signal. 4-IMP significantly increases the intensity and duration of this light emission, thereby enhancing the sensitivity of the assay.[1] The enhancement mechanism involves 4-IMP acting as a redox mediator, which accelerates the HRP catalytic cycle.

Q2: What is the general principle of an HRP-based CLIA?

A2: An HRP-based CLIA combines the specificity of an immunoassay with the high sensitivity of a chemiluminescent reaction.[2] In a typical format, an antigen or antibody is labeled with the enzyme HRP. This enzyme catalyzes the oxidation of a substrate (luminol) by an oxidant (hydrogen peroxide), resulting in the emission of light. The intensity of the emitted light is proportional to the amount of HRP-labeled conjugate bound, which in turn corresponds to the concentration of the analyte being measured.

Q3: Why is it crucial to optimize the concentration of 4-IMP?

A3: Optimizing the concentration of 4-IMP is critical for achieving the best possible assay performance. An insufficient concentration will result in suboptimal signal enhancement, leading to lower sensitivity. Conversely, an excessively high concentration can lead to a rapid decay of the chemiluminescent signal and may even cause substrate inhibition, paradoxically reducing the signal output. Therefore, finding the optimal concentration of 4-IMP is essential for maximizing the signal-to-noise ratio and ensuring the stability of the light emission.

Q4: What is the typical starting concentration range for optimizing 4-IMP?

A4: Based on published studies, a typical starting concentration range for optimizing 4-IMP is between 0.1 mM and 1.0 mM. The optimal concentration can vary depending on the specific assay conditions, including the concentrations of HRP, luminol, and hydrogen peroxide.

Q5: How should 4-IMP be stored?

A5: 4-IMP should be stored as a stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is important to protect the stock solution from light and repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment to ensure optimal performance.

Data Presentation

Table 1: Effect of 4-IMP Concentration on Relative Light Units (RLU) in a CLIA System

The following table summarizes the impact of varying 4-IMP concentrations on the resulting chemiluminescent signal, expressed in Relative Light Units (RLU). These values are illustrative and the optimal concentration for a specific assay should be determined experimentally.

4-IMP Concentration (mM)Relative Light Units (RLU)Signal-to-Noise Ratio (S/N)Observations
0.0 (No Enhancer)50,0005Baseline signal from the luminol-H₂O₂-HRP reaction.
0.1500,00050Significant signal enhancement with a good signal-to-noise ratio.
0.2 1,200,000 120 Optimal concentration in this example, providing the highest signal and S/N.
0.4950,00095Decreased signal intensity, possibly due to the onset of high-concentration inhibition.
0.8600,00060Further reduction in signal, indicating a suboptimal concentration.

Data is synthesized from typical results presented in CLIA optimization studies.

Experimental Protocols

Protocol: Optimization of 4-IMP Concentration in a CLIA Assay

This protocol provides a step-by-step guide for determining the optimal concentration of 4-IMP for your specific CLIA.

Materials:

  • This compound (4-IMP) stock solution (e.g., 100 mM in DMSO or DMF)

  • Luminol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Tris-HCl buffer (or other suitable assay buffer)

  • HRP-conjugated antibody or antigen

  • Coated microplate with the capture antibody/antigen

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Luminometer for signal detection

Procedure:

  • Prepare a Dilution Series of 4-IMP:

    • From your 4-IMP stock solution, prepare a series of working solutions in the assay buffer. A typical final concentration range to test is 0.05 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.6 mM, and 0.8 mM. Also, include a "no enhancer" control.

  • Perform the Immunoassay Steps:

    • Follow your standard CLIA protocol for sample/standard incubation, washing steps, and incubation with the HRP-conjugated detection antibody.

  • Prepare the Chemiluminescent Substrate Working Solution:

    • For each concentration of 4-IMP to be tested, prepare a fresh chemiluminescent substrate working solution. This solution should contain a fixed, predetermined concentration of luminol and H₂O₂. The 4-IMP will be added from the dilution series prepared in step 1.

  • Initiate the Chemiluminescent Reaction:

    • After the final wash step of the immunoassay, add the prepared chemiluminescent substrate working solution (containing the varying concentrations of 4-IMP) to each well.

  • Measure the Luminescence:

    • Immediately place the microplate in a luminometer and measure the light output (RLU). It is advisable to take kinetic readings over a period of 5-10 minutes to observe the signal intensity and stability for each 4-IMP concentration.

  • Data Analysis:

    • For each 4-IMP concentration, determine the average RLU for your positive and negative controls.

    • Calculate the signal-to-noise ratio (S/N = RLU of positive control / RLU of negative control).

    • Plot the RLU and S/N ratio against the 4-IMP concentration.

    • The optimal 4-IMP concentration is the one that provides the highest S/N ratio with a stable light emission profile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Suboptimal 4-IMP Concentration: The concentration of the enhancer is too low.Perform a concentration optimization experiment as detailed in the protocol above to determine the optimal 4-IMP concentration.
Degraded 4-IMP Solution: The 4-IMP working solution may have degraded due to improper storage or handling.Prepare a fresh working solution of 4-IMP from a properly stored stock.
Incorrect Buffer pH: The pH of the assay buffer can affect the efficiency of the chemiluminescent reaction.Optimize the pH of your assay buffer. A slightly alkaline pH (around 8.0-9.0) is often optimal for the luminol reaction.
High Background Signal 4-IMP Concentration Too High: Excess enhancer can sometimes contribute to non-specific signal.Reduce the concentration of 4-IMP. Refer to your optimization data to select a concentration that provides a good signal-to-noise ratio.
Insufficient Washing: Inadequate washing can leave unbound HRP conjugate in the wells, leading to a high background.Increase the number of wash steps or the volume of wash buffer used. Ensure efficient aspiration of the wells between washes.
Contaminated Reagents: Contamination of buffers or reagents can lead to a high background.Use fresh, high-quality reagents and ensure proper handling to avoid contamination.
Unstable or Rapidly Decaying Signal High 4-IMP Concentration: Very high concentrations of 4-IMP can lead to a "flash" of light that decays quickly.Lower the 4-IMP concentration to a level that provides a more stable, "glow-type" emission.
Suboptimal H₂O₂ Concentration: The concentration of hydrogen peroxide can affect the kinetics of the reaction.Optimize the H₂O₂ concentration in conjunction with the 4-IMP concentration.
Enzyme Inactivation: High concentrations of enhancer radicals can lead to the inactivation of the HRP enzyme over time.Re-evaluate the optimal concentrations of all components of the chemiluminescent substrate solution.

Mandatory Visualizations

CLIA_Signaling_Pathway cluster_EnzymeReaction HRP-Catalyzed Reaction HRP Horseradish Peroxidase (HRP) HRP_active Activated HRP (Compound I & II) HRP->HRP_active Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Luminol Luminol IMP_radical 4-IMP Radical Luminol->IMP_radical Oxidized by IMP 4-IMP (Enhancer) IMP->HRP_active Reduces HRP_active->HRP Regeneration HRP_active->IMP_radical Forms IMP_radical->IMP Regenerated Luminol_radical Luminol Radical IMP_radical->Luminol_radical Forms Excited_Product Excited State 3-Aminophthalate* Luminol_radical->Excited_Product Oxidation & N₂ loss Ground_Product Ground State 3-Aminophthalate Excited_Product->Ground_Product Decay Light Light (Photon) Excited_Product->Light

Caption: CLIA signaling pathway with 4-IMP as an enhancer.

Optimization_Workflow start Start: Prepare CLIA Assay Components prep_imp 1. Prepare 4-IMP Dilution Series (e.g., 0.05 to 0.8 mM) start->prep_imp run_assay 2. Perform Immunoassay Steps (Incubations & Washes) prep_imp->run_assay prep_substrate 3. Prepare Substrate Working Solutions (Fixed Luminol & H₂O₂, Varying 4-IMP) run_assay->prep_substrate add_substrate 4. Add Substrate to Wells prep_substrate->add_substrate measure 5. Measure Luminescence (RLU) (Kinetic Reading) add_substrate->measure analyze 6. Analyze Data (Calculate S/N Ratio) measure->analyze plot 7. Plot RLU & S/N vs. [4-IMP] analyze->plot decision Is S/N Ratio Maximized with a Stable Signal? plot->decision end End: Optimal 4-IMP Concentration Determined decision->end Yes re_evaluate Adjust Concentration Range and Repeat decision->re_evaluate No re_evaluate->prep_imp

Caption: Experimental workflow for optimizing 4-IMP concentration.

References

Preventing copper ion residue in 4-(Imidazol-1-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Imidazol-1-yl)phenol, with a focus on preventing and removing residual copper ion contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound that involve copper catalysts?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This typically involves the reaction of imidazole (B134444) with a 4-substituted phenol (B47542) derivative, such as 4-bromophenol (B116583) or 4-iodophenol, in the presence of a copper catalyst. A common strategy involves a two-step synthesis starting with p-bromoanisole and imidazole, followed by demethylation to yield the final product.[3] This approach can simplify purification and is reported to result in a product with no residual copper ions.[3]

Q2: My final product of this compound has a green or bluish tint. What is the likely cause?

A2: A green or bluish discoloration in the final product is a strong indicator of residual copper contamination. This can arise from incomplete removal of the copper catalyst used in the Ullmann condensation. The color is due to the presence of copper(I) or copper(II) ions complexed with the product or other organic molecules in the mixture.

Q3: What are the most effective methods for removing residual copper catalyst from the reaction mixture?

A3: Several methods are effective for removing residual copper. The choice of method depends on the nature of the product and the specific copper species present. Common techniques include:

  • Aqueous Washes with Chelating Agents: Washing the organic reaction mixture with an aqueous solution of a chelating agent is a highly effective method. Common chelating agents include:

  • Filtration through Adsorbent Plugs: Passing the reaction mixture through a plug of an adsorbent material can effectively capture copper species. Commonly used adsorbents are:

    • Celite

    • Silica gel

    • Alumina

  • Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals. They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.

  • Crystallization: Recrystallization of the crude product can be a very effective final purification step to remove trace impurities, including residual copper.

Q4: How can I quantify the amount of residual copper in my final product?

A4: For precise quantification of trace metal residues in pharmaceutical ingredients, modern instrumental techniques are required. The most common methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting and quantifying metals at very low levels (ppb or even ppt).[4][5]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust and widely used technique for quantifying metal impurities in the ppm range.[6][7][8]

  • Atomic Absorption Spectroscopy (AAS): This technique is also used for quantifying metal content, though it is generally less suitable for multi-element analysis compared to ICP methods.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or no product yield in Ullmann condensation Inactive catalystUse fresh, high-purity copper(I) salt (e.g., CuI, CuBr). If using copper powder, activate it prior to use.
Poorly nucleophilic imidazoleEnsure the reaction is run under basic conditions to deprotonate the imidazole. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.
Reaction temperature is too lowUllmann reactions often require elevated temperatures (110-140 °C).[3] Ensure the reaction is heated sufficiently.
Presence of water or protic solventsThe Ullmann reaction generally works best in anhydrous, polar aprotic solvents like DMF, NMP, or dioxane.[9]
Formation of significant side products (e.g., dehalogenated starting material) Reductive dehalogenationThis can occur in the presence of certain reducing agents or at very high temperatures. Optimize the reaction temperature and ensure the purity of all reagents.
Product is an inseparable oil instead of a solid Presence of impuritiesThe presence of residual solvent, starting materials, or byproducts can inhibit crystallization. Purify the crude product using column chromatography before attempting crystallization.
Persistent green/blue color after initial purification Incomplete copper removalRepeat the aqueous wash with a chelating agent. Consider using a scavenger resin for more effective removal. A final recrystallization step is often necessary.
Product degradation during workup Acid-sensitive productIf using an acidic wash (e.g., ammonium chloride solution), ensure your product is stable under these conditions. If not, use a neutral or basic wash.

Data on Copper Removal Efficiency

The following table summarizes the typical efficiency of various copper removal methods. The actual performance can vary based on the specific reaction conditions and the nature of the copper species.

Purification Method Typical Residual Copper Level (ppm) Advantages Disadvantages
Aqueous Wash (Saturated NH₄Cl/NH₄OH) < 50Cost-effective, simple procedure.May not be suitable for base-sensitive products.
Aqueous Wash (0.1 M EDTA) < 20Highly effective for a wide range of copper species.EDTA can be difficult to remove completely from the aqueous phase.
Filtration through Celite/Silica Plug 50 - 200Simple and quick for removing particulate copper.Less effective for dissolved copper species.
Scavenger Resin (e.g., Thiol-based) < 10High selectivity and efficiency.Higher cost compared to other methods.
Recrystallization < 5Excellent for achieving high purity in the final product.Can lead to loss of product yield.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole (Ullmann Condensation)

This protocol is adapted from a patented procedure.[3]

Materials:

  • p-Bromoanisole

  • Imidazole

  • Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Methyl tert-butyl ether (MTBE)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a reaction flask, add p-bromoanisole (1 equivalent), imidazole (1.5 equivalents), copper(I) oxide (0.1 equivalents), and cesium carbonate (2 equivalents).

  • Add anhydrous NMP as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir for 12-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase with a saturated brine solution, separate the layers, and dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Crystallize the crude product from methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole.

Protocol 2: Demethylation to this compound

This protocol is a continuation of the synthesis described above.[3]

Materials:

Procedure:

  • Dissolve 1-(4-methoxyphenyl)-1H-imidazole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.5-3 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 3: Aqueous Workup for Copper Removal

Procedure:

  • After the Ullmann reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with an equal volume of a saturated aqueous ammonium chloride solution containing approximately 5% ammonium hydroxide. The aqueous layer should turn blue, indicating the formation of the copper(II) tetraammine complex.

  • Separate the organic layer.

  • Repeat the wash with the ammonium chloride/ammonium hydroxide solution until the aqueous layer is colorless.

  • Wash the organic layer with brine to remove residual ammonia (B1221849) and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification ullmann Ullmann Condensation (p-bromoanisole + imidazole) demethylation Demethylation (BBr3) ullmann->demethylation Intermediate workup Aqueous Workup (Chelating Agent) demethylation->workup Crude Product crystallization Recrystallization workup->crystallization final_product This compound crystallization->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yes Yes cluster_no No start Product has green/blue tint? cause Likely copper residue start->cause Yes proceed Proceed to further characterization start->proceed No solution1 Aqueous wash with chelating agent (e.g., EDTA) cause->solution1 solution2 Use scavenger resin cause->solution2 solution3 Recrystallize product cause->solution3

Caption: Troubleshooting logic for colored impurities in the final product.

References

Technical Support Center: Demethylation of 1-(4-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the demethylation of 1-(4-methoxyphenyl)-1H-imidazole to its corresponding phenolic derivative, 1-(4-hydroxyphenyl)-1H-imidazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the demethylation of 1-(4-methoxyphenyl)-1H-imidazole, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My demethylation reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?

A1: Incomplete conversion is a common problem in O-demethylation reactions, which can often require harsh conditions.[1] Several factors could be at play:

  • Reagent Reactivity: The demethylating agent you are using may not be reactive enough. For instance, Lewis acids like aluminum chloride (AlCl₃) are less reactive than boron tribromide (BBr₃).[1]

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the demethylating agent. For Lewis acids like BBr₃, at least one equivalent is required for each ether group and any other Lewis basic sites in the molecule, such as the imidazole (B134444) nitrogens.

  • Reaction Temperature: Many demethylation reactions require elevated temperatures to proceed.[1] If you are running the reaction at room temperature or below, gradually increasing the temperature may be necessary.

  • Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The choice of solvent can significantly impact the reaction. For example, O-demethylation using alkyl thiols may not proceed in solvents like THF or 1,4-dioxane (B91453) even under reflux, requiring higher boiling point solvents like NMP or DMSO.[1]

Q2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. What are the likely side reactions?

A2: The formation of byproducts is a key challenge in the demethylation of complex molecules. Potential side reactions with 1-(4-methoxyphenyl)-1H-imidazole include:

  • Ring Substitution: Harsh acidic conditions, particularly with HBr, can lead to electrophilic substitution on the electron-rich phenyl or imidazole rings.

  • Complexation and Degradation: The imidazole moiety contains two nitrogen atoms that can act as Lewis bases and coordinate with Lewis acid reagents like BBr₃ and AlCl₃. This complexation can sometimes lead to unexpected pathways or degradation of the imidazole ring, especially at high temperatures.

  • Solvent-Related Byproducts: The choice of solvent can lead to side reactions. For instance, using DMSO as a solvent with some reagents can result in the formation of byproducts.[1]

  • Incomplete Work-up: The intermediate borane (B79455) complexes formed during BBr₃ demethylation must be carefully hydrolyzed during work-up to yield the final phenol. Incomplete hydrolysis can lead to impurities.

Q3: After work-up, I am struggling to isolate the pure 1-(4-hydroxyphenyl)-1H-imidazole product. What purification strategies are recommended?

A3: The phenolic product, 1-(4-hydroxyphenyl)-1H-imidazole, will have significantly different polarity compared to the starting material. This property can be exploited for purification:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying such products. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the product from the less polar starting material and non-polar byproducts.

  • Acid-Base Extraction: The phenolic hydroxyl group is acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH). This allows for the selective extraction of the product into the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous phase can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: I am concerned about the harshness of reagents like BBr₃ and HBr. Are there milder alternatives for the demethylation of my substrate?

A4: Yes, several milder methods for O-demethylation have been developed:

  • Thiolate-Mediated Demethylation: Using alkyl thiols, such as 1-dodecanethiol, in the presence of a base offers a less acidic alternative.[1] These reactions are typically performed at high temperatures in polar aprotic solvents.

  • Pyridine (B92270) Hydrochloride: Heating the substrate with molten pyridine hydrochloride is a classical but effective method that can be considered milder than strong mineral acids.

Quantitative Data Summary

The selection of a demethylation agent can significantly impact the yield of the desired product and the formation of side products. The following table summarizes typical yields for the demethylation of aryl methyl ethers using various common reagents. Please note that these are general values, and results for 1-(4-methoxyphenyl)-1H-imidazole may vary.

ReagentTypical Yield of PhenolKey Considerations
Boron Tribromide (BBr₃)80-95%Highly effective but moisture-sensitive and corrosive. Requires careful handling and inert atmosphere.[1]
Aluminum Chloride (AlCl₃)70-90%Less reactive than BBr₃. Can be used in combination with other reagents like NaI to enhance reactivity.[1]
Hydrobromic Acid (HBr)60-85%Harsh conditions (high temperatures) are often required, which may not be suitable for sensitive substrates.[1]
Alkyl Thiols (e.g., Dodecanethiol)>90%Milder, non-acidic conditions, but requires high temperatures and can have issues with strong odors for low molecular weight thiols.[1]
Pyridine Hydrochloride75-90%Requires high temperatures (molten state).

Experimental Protocols

Below are detailed methodologies for key demethylation experiments. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)
  • Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-(4-methoxyphenyl)-1H-imidazole (1.0 eq).

  • Dissolution: Anhydrous dichloromethane (B109758) (DCM) is added to dissolve the substrate.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A 1M solution of BBr₃ in DCM (1.2 - 1.5 eq) is added dropwise via the dropping funnel over 30 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Quenching: The reaction is carefully quenched by slowly adding methanol (B129727) at 0 °C, followed by the addition of water.

  • Extraction: The aqueous layer is extracted three times with DCM.

  • Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.

Protocol 2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
  • Preparation: A round-bottom flask is charged with 1-(4-methoxyphenyl)-1H-imidazole (1.0 eq), anhydrous AlCl₃ (3.0 eq), and sodium iodide (3.0 eq).

  • Solvent Addition: Anhydrous acetonitrile (B52724) is added as the solvent.

  • Reaction: The mixture is stirred at reflux (approximately 82 °C) for 8-12 hours, with reaction progress monitored by TLC.

  • Cooling and Quenching: The reaction mixture is cooled to room temperature and quenched by the slow addition of water.

  • Work-up: The pH is adjusted to ~2 with 1M HCl, and the mixture is extracted with ethyl acetate.

  • Washing: The combined organic layers are washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Demethylation Reactions

Troubleshooting_Demethylation start Start: Demethylation of 1-(4-methoxyphenyl)-1H-imidazole check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are byproducts observed? check_completion->check_byproducts Yes troubleshoot_incomplete Troubleshoot: - Increase reagent equivalents - Increase temperature - Increase reaction time - Change solvent incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run reaction byproducts Byproduct Formation check_byproducts->byproducts Yes purification Proceed to Purification check_byproducts->purification No troubleshoot_byproducts Troubleshoot: - Use milder reagents - Lower reaction temperature - Optimize work-up procedure byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Re-run reaction end Pure 1-(4-hydroxyphenyl)-1H-imidazole purification->end

Caption: A flowchart for troubleshooting common issues in demethylation reactions.

Potential Side Reaction Pathway: Complexation with Lewis Acid

Caption: Diagram illustrating the potential for Lewis acid complexation with the imidazole ring.

References

Enhancing the stability of 4-(Imidazol-1-yl)phenol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(Imidazol-1-yl)phenol stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?

A1: The stability of this compound in solution is influenced by several factors, primarily stemming from its phenolic and imidazole (B134444) moieties. Key factors include:

  • pH: The phenolic hydroxyl group is weakly acidic and can be deprotonated at higher pH, making the molecule more susceptible to oxidation. Phenolic compounds, in general, show greater stability in acidic to neutral conditions (pH 4-7) and are prone to degradation in alkaline solutions.[1][2][3][4]

  • Oxidation: Both the phenol (B47542) and imidazole rings are susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents.[5][6][7][8]

  • Light Exposure (Photodegradation): Phenolic compounds can absorb UV and visible light, leading to photochemical reactions that cause degradation.[9][10][11] It is crucial to protect stock solutions from light.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[12]

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, although it is generally more stable than other functional groups.[13][14][15][16]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound and other similar organic compounds for in vitro and in vivo experiments.[17] It offers good solubility for a wide range of compounds. For specific applications, other co-solvents such as ethanol, polyethylene (B3416737) glycols (PEGs), or Tween 80 may be used in combination with DMSO and aqueous buffers, but their suitability and impact on stability should be validated for your specific experimental conditions.[17]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.[12]
-20°CUp to 1 monthSuitable for short-term storage.[12]

Additional Storage Best Practices:

  • Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help to minimize oxidation.

Troubleshooting Guide

Issue 1: My this compound stock solution has changed color (e.g., turned yellow or brown).

  • Potential Cause: Color change is often an indication of oxidative degradation. The formation of quinone-like structures from the phenol moiety can lead to colored byproducts.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light.

    • Check Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Water content in DMSO can facilitate degradation.

    • Consider Inert Gas: If you continue to experience this issue, consider purging the vial with an inert gas before storage.

    • Perform Quality Control: Analyze the discolored solution using HPLC to determine the purity and concentration of the parent compound. If significant degradation has occurred, discard the solution and prepare a fresh one.

Issue 2: I am observing a loss of potency or inconsistent results in my experiments using the stock solution.

  • Potential Cause: This could be due to the degradation of this compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: The most straightforward approach is to prepare a new stock solution from the solid compound.

    • Validate Storage Duration: Your experimental conditions (e.g., buffer components, pH of the final dilution) might be affecting the stability. Consider performing a small-scale stability study under your specific working conditions.

    • Implement a Stability Testing Protocol: Regularly check the purity and concentration of your stock solutions using a validated analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Tare the Vial: Place the amber vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out the desired amount of this compound. For a 1 mL stock solution of 10 mM, you will need 1.6017 mg (Molecular Weight: 160.17 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, if you weighed 1.6017 mg, add 1.0 mL of DMSO.

  • Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but ensure the compound is not heat-sensitive under these conditions.

  • Storage: Store the stock solution at -20°C for short-term use or at -80°C for long-term storage, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dilute the stock solution of this compound in the mobile phase (initial conditions: 90% A, 10% B) to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

Protocol 3: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to validate that the analytical method is "stability-indicating." The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Procedure:

  • Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol (B129727) to ensure solubility under different conditions).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines).

  • Monitor Degradation: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize (if necessary): Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze: Analyze all samples by the stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Forced Degradation Study cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Store at -80°C or -20°C vortex->store acid Acid Hydrolysis store->acid Expose Aliquots base Base Hydrolysis store->base Expose Aliquots oxidation Oxidation (H2O2) store->oxidation Expose Aliquots thermal Thermal Stress store->thermal Expose Aliquots photo Photodegradation store->photo Expose Aliquots hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data

Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.

degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products main This compound photo_prod Photodegradation Products main->photo_prod oxid_prod Oxidized Phenol & Imidazole Rings main->oxid_prod hydro_prod Hydrolyzed Imidazole Ring main->hydro_prod light Light (UV/Vis) light->photo_prod heat Heat heat->oxid_prod heat->hydro_prod oxidants Oxidants (O2, H2O2) oxidants->oxid_prod ph High pH ph->oxid_prod

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Mitigating Matrix Effects in Biological Samples for CLIA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in biological samples for Chemiluminescent Immunoassay (CLIA).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in CLIA?

A1: A matrix effect in CLIA refers to the interference caused by components in a biological sample, other than the analyte of interest, that can alter the accuracy and reliability of the assay results.[1] These interfering substances can lead to either falsely elevated or falsely decreased analyte concentrations.[2] This phenomenon is particularly common in complex sample types like plasma and serum.[1]

Q2: What are the common causes of matrix effects in biological samples?

A2: Common causes of matrix effects include:

  • Endogenous interferents: Substances naturally present in the sample, such as proteins, lipids, hemoglobin (from hemolysis), bilirubin (B190676) (from icterus), and salts.[1][3]

  • Heterophilic antibodies: These are human anti-animal antibodies (e.g., Human Anti-Mouse Antibodies or HAMA) and rheumatoid factor (RF) that can cross-link the capture and detection antibodies, leading to false-positive or false-negative results.[2][4]

  • Sample collection and handling: Issues such as improper sample collection, storage, or repeated freeze-thaw cycles can alter the sample matrix and contribute to interference.[5]

Q3: How can I identify if my CLIA assay is affected by matrix effects?

A3: The presence of matrix effects can be identified through the following experiments:

  • Spike and Recovery: A known amount of the analyte is "spiked" into the sample matrix. The assay is then performed to see how much of the spiked analyte is "recovered". A recovery rate outside the acceptable range (typically 80-120%) suggests the presence of matrix interference.[6][7]

  • Linearity of Dilution: The sample is serially diluted and assayed. If a matrix effect is present, the measured analyte concentration will not be linear across the dilution series after correcting for the dilution factor.[7]

Q4: What are the primary strategies to mitigate matrix effects in CLIA?

A4: The main strategies to reduce or eliminate matrix effects are:

  • Sample Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances to a level where they no longer affect the assay.[1]

  • Matrix-Matched Calibration: Preparing the calibration standards in a matrix that is identical to the sample matrix can help to compensate for the matrix effect.[8]

  • Use of Blocking Agents: Adding blocking agents to the assay buffer can neutralize specific and non-specific interferences.[4]

Troubleshooting Guides

Issue 1: Unexpectedly Low or High Analyte Concentrations

Possible Cause: Matrix interference from hemolysis, lipemia, or icterus.

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the sample for signs of hemolysis (reddish tint), lipemia (cloudy or milky appearance), or icterus (yellow to brownish color).

  • Quantitative Assessment: If your laboratory has an automated analyzer, use the HIL indices to quantify the level of interference.[9]

  • Mitigation Strategies:

    • Hemolysis: Hemolyzed samples can release intracellular components that interfere with the assay.[5] Prevention is the best approach. Ensure proper sample collection and handling techniques. If a sample is hemolyzed, it is often recommended to request a new sample.[5]

    • Lipemia: Lipemic samples can be clarified by high-speed centrifugation or ultracentrifugation to separate the lipid layer.[5]

    • Icterus: Diluting the sample can reduce the concentration of bilirubin below the interference threshold.[5]

Data Presentation: Impact of Hemolysis, Icterus, and Lipemia on Immunoassays

The following table summarizes the effects of different levels of common interferents on various analytes, providing a general guideline for when to suspect interference.

InterferentAnalyte AffectedHemoglobin Concentration (g/L) causing interferenceConjugated Bilirubin Concentration (µmol/L) causing interferenceTriglyceride Concentration (mmol/L) causing interferenceReference
Hemolysis C-peptide, Estradiol, Serum Folate, Free T4, Homocysteine, Insulin, Vitamin B120.3 to 20N/AN/A[10]
Icterus BNP, Estradiol, Free T3, HomocysteineN/A50 to 1,044N/A[10]
Lipemia BNP, Serum Folate, HomocysteineN/AN/A0.8 to 10[10]

N/A: Not Applicable

Issue 2: High Background Signal or False Positives

Possible Cause: Interference from heterophilic antibodies (e.g., HAMA) or rheumatoid factor (RF).

Troubleshooting Steps:

  • Review Patient History: Check if the patient has been exposed to animal-derived antibodies for therapeutic or diagnostic purposes, which can induce HAMA.

  • Use of Blocking Agents: Incorporate blocking agents into your assay diluent to neutralize heterophilic antibodies.

    • Passive Blockers: (e.g., Mouse IgG, Mouse Serum) work by competitively binding to weakly cross-reactive antibodies.[6]

    • Active Blockers: (e.g., specialized commercial blocking reagents) provide more targeted blocking against specific interferences like HAMA and RF.[6]

    • Universal Blockers: These offer both passive and active blocking capabilities.[6]

Issue 3: Poor Reproducibility and Inconsistent Results

Possible Cause: Variable matrix effects between different patient samples.

Troubleshooting Steps:

  • Sample Dilution Optimization: Perform a linearity of dilution experiment to determine the minimum required dilution (MRD) for your sample type. This is the dilution at which the matrix effect is minimized, and the results become linear.[6]

  • Matrix-Matched Calibrators: If sample dilution is not feasible or sufficient, prepare your standard curve using a matrix that closely resembles your samples (e.g., analyte-depleted serum for serum samples).[8]

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Identify Matrix Effects

Objective: To determine if the sample matrix interferes with the accurate quantification of the analyte.

Methodology:

  • Prepare Spiked and Unspiked Samples:

    • Take two aliquots of the biological sample.

    • To one aliquot (the "spiked" sample), add a known concentration of the analyte standard. The final concentration should be in the mid-range of the standard curve.

    • To the other aliquot (the "unspiked" sample), add the same volume of the standard diluent.

  • Prepare a Control Spike:

    • Add the same known concentration of the analyte standard to the standard diluent. This serves as the control.

  • Run the CLIA Assay:

    • Assay the spiked sample, unspiked sample, and the control spike according to the CLIA kit protocol.

  • Calculate Percent Recovery:

    • Percent Recovery (%) = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Control Spike] * 100

  • Interpretation:

    • An acceptable recovery range is typically 80-120%.[6] Recoveries outside this range indicate a significant matrix effect.[6]

Spike_Recovery_Workflow cluster_prep Sample Preparation cluster_assay CLIA Assay cluster_analysis Data Analysis Sample Biological Sample Spiked_Sample Spiked Sample (Sample + Analyte) Sample->Spiked_Sample Unspiked_Sample Unspiked Sample (Sample + Diluent) Sample->Unspiked_Sample CLIA Perform CLIA Spiked_Sample->CLIA Unspiked_Sample->CLIA Control_Spike Control Spike (Diluent + Analyte) Control_Spike->CLIA Calculate Calculate % Recovery CLIA->Calculate Interpret Interpret Results Calculate->Interpret

Protocol 2: Sample Dilution to Mitigate Matrix Effects

Objective: To reduce the concentration of interfering substances in the sample.

Methodology:

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the sample in the recommended sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Run the CLIA Assay:

    • Assay each dilution according to the CLIA kit protocol.

  • Analyze the Results:

    • Calculate the concentration of the analyte in each dilution and then multiply by the dilution factor to get the concentration in the original sample.

    • Identify the dilution at which the calculated concentrations become consistent and fall within the linear range of the assay. This is the Minimum Required Dilution (MRD).

  • Assay Subsequent Samples:

    • Use the determined MRD for all subsequent samples of the same type.

Sample_Dilution_Workflow cluster_dilution Sample Dilution cluster_assay CLIA Assay cluster_analysis Data Analysis Sample Biological Sample Dilutions Prepare Serial Dilutions (1:2, 1:4, 1:8, etc.) Sample->Dilutions CLIA Assay Each Dilution Dilutions->CLIA Calculate Calculate Concentration (Correct for Dilution) CLIA->Calculate Determine_MRD Determine Minimum Required Dilution (MRD) Calculate->Determine_MRD

Protocol 3: Using Matrix-Matched Calibrators

Objective: To create a standard curve that accounts for the matrix effect present in the samples.

Methodology:

  • Obtain Blank Matrix:

    • Acquire a pool of the same biological matrix (e.g., serum, plasma) that is known to be free of the analyte of interest. This can be achieved by using charcoal-stripped serum or by screening multiple donor samples.

  • Prepare Calibrators:

    • Prepare a stock solution of the analyte standard.

    • Serially dilute the stock solution in the blank matrix to create a series of calibrators with known concentrations.

  • Run the CLIA Assay:

    • Use these matrix-matched calibrators to generate the standard curve when running your samples.

  • Quantify Samples:

    • Calculate the concentration of the analyte in your samples using the standard curve generated with the matrix-matched calibrators.

Matrix_Matched_Calibration_Workflow cluster_prep Calibrator Preparation cluster_assay CLIA Assay cluster_analysis Data Analysis Blank_Matrix Analyte-Free Blank Matrix Serial_Dilution Serially Dilute Stock in Blank Matrix Blank_Matrix->Serial_Dilution Analyte_Stock Analyte Standard Stock Analyte_Stock->Serial_Dilution Matrix_Calibrators Matrix-Matched Calibrators Serial_Dilution->Matrix_Calibrators Run_Assay Run CLIA with Samples and Matrix-Matched Calibrators Matrix_Calibrators->Run_Assay Generate_Curve Generate Standard Curve Run_Assay->Generate_Curve Quantify Quantify Samples Generate_Curve->Quantify

References

Technical Support Center: Refinement of Multi-component Reactions for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of imidazoles via multi-component reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary multi-component reactions used for imidazole (B134444) synthesis?

A1: The most common method is the Debus-Radziszewski reaction. This synthesis involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) or a primary amine.[1][2][3] It is a versatile and widely used method for preparing various substituted imidazoles.[1] Variations of this reaction, including microwave-assisted and catalyst-driven protocols, have been developed to improve yields and reaction times.[1][4][5]

Q2: I am experiencing low yields in my Radziszewski synthesis. What are the common causes and how can I improve the outcome?

A2: Low yields in the Debus-Radziszewski synthesis can be attributed to several factors. Here are some common issues and potential solutions:[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1][6] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[4][7]

  • Suboptimal Temperature: The reaction temperature might not be optimal. The ideal temperature can vary depending on the specific substrates and solvent used. It is recommended to perform small-scale trials at different temperatures to find the optimal condition.

  • Catalyst Issues: The choice and concentration of a catalyst can be crucial. While the traditional reaction is often uncatalyzed, various catalysts like silicotungstic acid, DABCO, lactic acid, and metal salts (e.g., Cu(OAc)₂, Zn(BF₄)₂) have been shown to improve yields.[5][8][9] Experimenting with different catalysts and optimizing their concentration can lead to significant improvements.

  • Solvent Effects: The solvent plays a critical role. While acetic acid and alcohols are commonly used, alternative solvents like ethanol-water mixtures or even solvent-free conditions have been reported to be effective and more environmentally friendly.[5][10]

  • Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole.[2] Purification methods like column chromatography are often necessary to isolate the product.[1] Careful control of reaction conditions can help minimize side product formation.

Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A3: The formation of multiple products, such as regioisomers, can occur, especially when using unsymmetrical dicarbonyl compounds.[7] To improve selectivity:

  • Catalyst Choice: The catalyst can significantly influence selectivity. For instance, in reactions that could yield both tri- and tetrasubstituted imidazoles, HBF₄–SiO₂ has been identified as a highly effective catalyst for selective formation.[8]

  • Reaction Conditions: Temperature and solvent can also affect the regioselectivity of the reaction.[1] Systematic optimization of these parameters is recommended.

Q4: What are the best practices for purifying imidazole products from a multi-component reaction mixture?

A4: Purification of the crude product is a critical step. Common purification strategies include:

  • Precipitation and Filtration: After the reaction is complete, cooling the mixture and adding cold water can often precipitate the crude product. This solid can then be collected by vacuum filtration and washed with water.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the crude solid product.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a powerful purification technique.[1] The eluent system should be chosen based on the polarity of the product and impurities, often a mixture like hexane-ethyl acetate (B1210297).[4]

  • Solvent Extraction: Partitioning the crude residue between water and an organic solvent (like ethyl acetate or dichloromethane) can be used to extract the product into the organic phase, which can then be dried and concentrated.[1]

Q5: Can microwave irradiation be used to improve my imidazole synthesis?

A5: Yes, microwave-assisted synthesis is a well-established method for improving the Debus-Radziszewski reaction and other imidazole syntheses.[1][4] The benefits include:

  • Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.[4][7]

  • Improved Yields: In many cases, microwave irradiation leads to higher product yields compared to conventional heating methods.[4]

  • Greener Chemistry: Shorter reaction times and often improved efficiency contribute to a more environmentally friendly process.[7]

Quantitative Data Summary

The following table summarizes various reaction conditions and catalysts used to optimize the synthesis of substituted imidazoles.

1,2-DicarbonylAldehydeAmine SourceCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzilAromatic AldehydeAmmonium (B1175870) AcetateSilicotungstic Acid (7.5 mol%)EthanolReflux-94[5]
BenzilBenzaldehydeAmmonium AcetateDABCOt-Butanol60-6512 h92[5]
BenzilAromatic AldehydeAmmonium AcetateLactic Acid (1 ml)- (Neat)160-92[5]
BenzilSubstituted AldehydesAmmonium Acetate- (Microwave)- (Solvent-free)--Excellent[5]
BenzilAromatic AldehydeAmmonium AcetateCu(OAc)₂ (7.5 mol%)- (Solvent-free)6012 h45[9]
1,2-bis(4-chlorophenyl)ethane-1,2-dioneAromatic AldehydeAmmonium Acetate- (Microwave)Ethanoic Acid-111 s>70[4]
BenzilBenzaldehydeAniline & Ammonium AcetatePivOHDMSO/H₂O14024-48 h65-88[11]
BenzilAromatic AldehydesAmmonium AcetateCitric Acid (15 mol%)EthanolReflux50 min92[5]

Experimental Protocols

General Protocol for Debus-Radziszewski Imidazole Synthesis (Conventional Heating)

This protocol is a generalized procedure based on common practices for the synthesis of 2,4,5-trisubstituted imidazoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.5-4.0 mmol).[5][11]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid or ethanol, 10-20 mL). If a catalyst is used, add it at this stage.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for the specified time (typically ranging from 1 to 12 hours).[4][5]

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., toluene:ethyl acetate 7:3 or hexane:ethyl acetate 8:2).[4][12]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Pour the reaction mixture into cold water to precipitate the crude product.[1]

    • Collect the solid by vacuum filtration and wash thoroughly with water.[1]

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.[1]

    • Alternatively, if further purification is needed, perform column chromatography on silica gel.[1]

Protocol for Microwave-Assisted Imidazole Synthesis

This is a general protocol for a microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles.

  • Reactant Mixture: In a microwave-safe reaction vessel, mix the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and an excess of ammonium acetate.[5]

  • Solvent (Optional): The reaction can be run under solvent-free ("neat") conditions or with a minimal amount of a high-boiling polar solvent like ethanoic acid.[4][5]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a set power (e.g., 180 watts) for a short duration (e.g., 1-5 minutes).[4] The optimal time and power should be determined experimentally.

  • Monitoring and Work-up: After irradiation, check for reaction completion by TLC. The work-up and purification steps are similar to the conventional heating method described above.

Visualizations

G Troubleshooting Workflow for Low Yield in Imidazole Synthesis start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC) start->check_completion extend_time Extend reaction time or increase temperature moderately check_completion->extend_time No optimize_conditions Optimize Reaction Conditions check_completion->optimize_conditions Yes extend_time->optimize_conditions check_catalyst Is a catalyst being used effectively? optimize_conditions->check_catalyst add_catalyst Screen different catalysts (e.g., acids, bases, metal salts) check_catalyst->add_catalyst No / Ineffective check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes add_catalyst->check_solvent change_solvent Test alternative solvents (e.g., EtOH/H2O, solvent-free) check_solvent->change_solvent No / Unsure purification Purify crude product (Recrystallization, Chromatography) check_solvent->purification Yes change_solvent->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yields in imidazole synthesis.

G General Experimental Workflow for Multi-Component Imidazole Synthesis start Start mix_reagents Mix 1,2-dicarbonyl, aldehyde, and amine source (e.g., NH4OAc) start->mix_reagents add_solvent_catalyst Add solvent and optional catalyst mix_reagents->add_solvent_catalyst heat_reaction Heat reaction mixture (Conventional or Microwave) add_solvent_catalyst->heat_reaction monitor_tlc Monitor reaction progress by TLC heat_reaction->monitor_tlc reaction_complete Reaction Complete? monitor_tlc->reaction_complete reaction_complete->heat_reaction No workup Work-up: Cool, precipitate with water, and filter reaction_complete->workup Yes purify Purify crude product (Recrystallization or Chromatography) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for multi-component imidazole synthesis.

References

Technical Support Center: Scaling Up the Ullmann Condensation for 4-(Imidazol-1-yl)phenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Imidazol-1-yl)phenol via the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for producing high-purity this compound on a larger scale?

A1: A common and effective route involves a two-step process. The first step is an Ullmann condensation of p-bromoanisole with imidazole (B134444) to form 1-(4-methoxyphenyl)-1H-imidazole. This is followed by a demethylation step to yield the final product, this compound. This method is advantageous for large-scale production as it can yield a white, high-purity solid and avoids the need for extensive column chromatography for purification, relying instead on recrystallization.[1]

Q2: What are the typical starting materials and reagents for the Ullmann condensation step?

A2: The key reagents for the initial Ullmann reaction are p-bromoanisole and imidazole. The reaction is typically carried out in the presence of a copper catalyst, a base, and a high-boiling point polar aprotic solvent.

Q3: What are the consequences of using p-bromophenol directly instead of p-bromoanisole?

A3: While it is possible to use p-bromophenol, it may result in a final product that is grayish-green in color.[1] The use of p-bromoanisole followed by demethylation tends to produce a whiter, purer final product, which is often a critical quality attribute in pharmaceutical applications.[1]

Q4: What are some common challenges encountered when scaling up the Ullmann condensation?

A4: Scaling up Ullmann condensations can present several challenges, including:

  • Reaction Yield: Achieving high yields consistently can be difficult.

  • Catalyst Deactivation: The copper catalyst can sometimes deactivate, leading to incomplete reactions.

  • Product Purification: Removing the copper catalyst and other impurities from the final product can be challenging on a large scale.

  • Reaction Conditions: The traditionally high temperatures required can be energy-intensive and may lead to side product formation.[2]

  • Reagent Cost: Some reagents, like cesium carbonate, can be expensive for large-scale production.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of the copper catalyst. Old or improperly stored copper salts (e.g., CuI) can have reduced activity.[3]- Consider using "activated" copper powder if following a traditional protocol.[2]
Low reaction temperature- Ensure the reaction mixture reaches the target temperature. Ullmann reactions often require high temperatures (e.g., 120-210 °C).[1][2]- If using a modern ligated copper catalyst system, the reaction temperature may be lower, but it is still a critical parameter.
Insufficiently strong base- Ensure the base is strong enough to deprotonate the imidazole. Cesium carbonate and potassium phosphate (B84403) are commonly used.[3][4]
Poor solvent quality- Use a dry, high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[2] The presence of water can be detrimental in some Ullmann reactions.[5]
Formation of Side Products (e.g., debrominated starting material) Reductive dehalogenation- This can be a competing reaction pathway. Optimizing the reaction conditions (e.g., temperature, reaction time, catalyst and ligand choice) can help to minimize this. The use of a ligand can sometimes improve selectivity.
Product is Discolored (e.g., green or brown) Residual copper catalyst- Ensure thorough workup and purification to remove all traces of copper. This may involve washing with an aqueous solution of a chelating agent like EDTA.- The choice of starting materials can also influence color; using p-bromoanisole is reported to give a whiter product than p-bromophenol.[1]
Reaction Stalls Before Completion Catalyst deactivation- The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity reagents are used.- The choice of ligand can sometimes stabilize the catalyst and prevent deactivation.
Reagent stoichiometry- Consider using a slight excess of one of the reactants, typically the less expensive one, to drive the reaction to completion.[3]

Experimental Protocols

Step 1: Ullmann Condensation - Synthesis of 1-(4-methoxyphenyl)-1H-imidazole

This protocol is based on a reported procedure and may require optimization for specific scales.[1]

Materials:

ReagentMolar Mass ( g/mol )Example QuantityMoles
p-Bromoanisole187.041.0 kg5.35
Imidazole68.080.5 kg7.34
Cuprous Oxide (Cu₂O)143.0970 g0.49
Cesium Carbonate (Cs₂CO₃)325.821.0 kg3.07
N-Methylpyrrolidone (NMP)99.132.0 L-

Procedure:

  • To a suitable reaction vessel, add p-bromoanisole, imidazole, cuprous oxide, cesium carbonate, and NMP.

  • Stir the mixture and heat to 120 °C.

  • Maintain the reaction at 120 °C for 12 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the base and copper catalyst. This typically involves dilution with water and extraction with an organic solvent.

  • The organic phase is then washed, dried, and the solvent is removed under reduced pressure.

  • The crude 1-(4-methoxyphenyl)-1H-imidazole is purified by recrystallization from a suitable solvent such as methyl tert-butyl ether.[1]

Step 2: Demethylation - Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )
1-(4-methoxyphenyl)-1H-imidazole174.19
Boron Tribromide (BBr₃)250.52
Dichloromethane (B109758) (CH₂Cl₂)84.93
t-Butanol or Ethanol (B145695)74.12 / 46.07

Procedure:

  • Dissolve the purified 1-(4-methoxyphenyl)-1H-imidazole in dichloromethane in a reaction vessel under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of boron tribromide in dichloromethane. A molar ratio of 1:1.5 to 1:3 (imidazole derivative to BBr₃) is suggested.[1]

  • Allow the reaction to warm to 20-30 °C and stir for 6-12 hours.[1]

  • Monitor the reaction for completion.

  • Upon completion, carefully quench the reaction with a suitable reagent (e.g., water or methanol).

  • Perform an aqueous workup to remove boron salts and isolate the crude product.

  • The crude this compound is then purified by recrystallization from t-butanol or ethanol to yield a white solid.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Demethylation reagents1 p-Bromoanisole, Imidazole, Cu₂O, Cs₂CO₃, NMP reaction1 Heat to 120°C for 12h reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Recrystallization (Methyl tert-butyl ether) workup1->purification1 intermediate 1-(4-methoxyphenyl)-1H-imidazole purification1->intermediate reagents2 Intermediate, BBr₃, CH₂Cl₂ intermediate->reagents2 To next step reaction2 Stir at 20-30°C for 6-12h reagents2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 purification2 Recrystallization (t-Butanol or Ethanol) workup2->purification2 product This compound purification2->product

Caption: Workflow for the two-step synthesis of this compound.

ullmann_mechanism Simplified Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst CuImid Copper Imidazolide [Cu(I)-Im] CuI->CuImid + Imidazole - HX Imidazole Imidazole Imidazole->CuImid Base Base (e.g., Cs₂CO₃) Base->CuImid OxAdd Oxidative Addition CuIII Cu(III) Intermediate [Ar-Cu(III)-Im]X CuImid->CuIII + ArX ArX Aryl Halide (p-Bromoanisole) CuIII->CuI Reductive Elimination RedElim Reductive Elimination Product Coupled Product (1-(4-methoxyphenyl)-1H-imidazole) CuIII->Product

Caption: Catalytic cycle of the Ullmann N-arylation reaction.

References

Validation & Comparative

A Head-to-Head Comparison: 4-(Imidazol-1-yl)phenol vs. 4-iodophenol as CLIA Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemiluminescent immunoassays (CLIA), the selection of an appropriate enhancer is paramount for achieving optimal signal intensity and assay sensitivity. Among the various classes of enhancers, phenolic compounds have been widely adopted for their ability to significantly boost the light output of the horseradish peroxidase (HRP)-luminol-hydrogen peroxide reaction. This guide provides a detailed comparison of two prominent phenolic enhancers: 4-(imidazol-1-yl)phenol (4-IMP) and 4-iodophenol (B32979) (4-IOP), to assist researchers, scientists, and drug development professionals in making an informed choice for their specific assay requirements.

Performance Comparison

Both this compound and 4-iodophenol are recognized as high-performance enhancers in HRP-catalyzed chemiluminescent reactions.[1][2] A comparative study evaluating ten different phenolic enhancers identified both 4-IMP and 4-IOP, along with 4-bromophenol (B116583) and 4-hydroxy-4'-iodobiphenyl, as demonstrating the best performance.[1][2]

While both enhancers are effective, studies suggest that this compound can offer superior sensitivity in certain contexts.[3] The choice between the two may also depend on the concentration of the HRP conjugate in the assay. Research indicates that 4-IMP is the preferred enhancer for lower HRP concentrations (0-6 ng/mL), while 4-IOP is more effective in a higher HRP concentration range (6-25 ng/mL).[2][3]

For optimal performance, the concentration of each enhancer and the solvent used are critical. The highest Relative Light Unit (RLU) values were obtained when 4-IMP and 4-IOP were dissolved in dimethylformamide (DMF) at specific concentrations.[1][2]

Table 1: Optimal Conditions for Maximizing Chemiluminescence Signal

EnhancerOptimal Concentration in DMFRecommended HRP Concentration Range
This compound (4-IMP)0.2%0 - 6 ng/mL[2][3]
4-iodophenol (4-IOP)3.2%6 - 25 ng/mL[2][3]

Mechanism of Enhancement

The enhanced chemiluminescence in the HRP-luminol system by phenolic compounds is a well-studied phenomenon. The enhancer plays a crucial role in accelerating the enzymatic cycle of HRP. In this process, the enhancer is oxidized by the HRP intermediates (Compound I and Compound II), generating an enhancer radical. This radical, in turn, oxidizes luminol (B1675438) to its radical form, which is a key step leading to the emission of light. This catalytic cycle significantly increases the rate of luminol oxidation, resulting in a more intense and prolonged light signal.

The superior performance of this compound in certain conditions may be attributed to its chemical structure, which can effectively stabilize the phenoxyl radical, thereby facilitating a more efficient transfer of electrons to luminol.

Experimental Protocols

To aid researchers in their evaluation of these enhancers, a detailed experimental protocol for comparing their performance is provided below. This protocol is designed to assess key parameters such as signal intensity (RLU), signal-to-noise ratio (S/N), and the limit of detection (LOD).

Objective:

To compare the performance of this compound and 4-iodophenol as enhancers in a horseradish peroxidase (HRP)-based chemiluminescent immunoassay.

Materials:
  • White, opaque 96-well microplates

  • HRP-conjugated antibody (or other HRP-labeled protein)

  • Luminol

  • Hydrogen Peroxide (H₂O₂)

  • This compound (4-IMP)

  • 4-iodophenol (4-IOP)

  • Dimethylformamide (DMF)

  • Tris-HCl buffer (pH 8.5)

  • Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST) for washing

  • Luminometer for measuring light emission

Procedure:
  • Preparation of Reagents:

    • Enhancer Stock Solutions: Prepare stock solutions of 4-IMP (0.2% w/v) and 4-IOP (3.2% w/v) in DMF.[1][2]

    • HRP Working Solutions: Prepare serial dilutions of the HRP-conjugated antibody in PBS to cover a range of concentrations (e.g., 0 to 100 ng/mL).

    • Substrate Solution: Prepare a working solution containing luminol and hydrogen peroxide in Tris-HCl buffer (pH 8.5). The optimal concentrations of luminol and H₂O₂ should be determined empirically, but a common starting point is in the millimolar range.

    • Enhanced Substrate Solutions: For each enhancer, prepare a fresh enhanced substrate solution by adding the respective enhancer stock solution to the substrate solution. The final concentration of the enhancer should be optimized, but you can start with the concentrations found to yield the highest RLU values in preliminary experiments.

  • Assay Protocol:

    • Coating: If performing an ELISA-based CLIA, coat the wells of the microplate with the appropriate antigen or capture antibody and incubate overnight at 4°C. Wash the wells three times with PBST.

    • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash three times with PBST.

    • HRP Conjugate Incubation: Add 100 µL of the different HRP conjugate dilutions to the wells. Incubate for 1 hour at 37°C. Wash the wells five times with PBST.

    • Chemiluminescent Reaction:

      • Add 100 µL of the enhanced substrate solution containing 4-IMP to a set of wells.

      • Add 100 µL of the enhanced substrate solution containing 4-IOP to another set of wells.

      • Add 100 µL of the substrate solution without any enhancer to a control set of wells.

    • Measurement: Immediately place the microplate in a luminometer and measure the light emission (RLU) from each well. It is recommended to take kinetic readings over a period of 15-30 minutes to observe the signal stability.

  • Data Analysis:

    • Signal Intensity: Plot the RLU values against the HRP conjugate concentration for each enhancer.

    • Signal-to-Noise Ratio (S/N): Calculate the S/N ratio for each HRP concentration by dividing the mean RLU of the sample by the mean RLU of the blank (zero HRP concentration).

    • Limit of Detection (LOD): Determine the LOD for each enhancer, which is typically calculated as the concentration of HRP that gives a signal equal to the mean of the blank plus three times its standard deviation.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been created using Graphviz.

Caption: Enhanced Chemiluminescence Signaling Pathway.

CLIA_Enhancer_Comparison_Workflow start Start: Prepare Reagents prep_enhancers Prepare 4-IMP & 4-IOP Stock Solutions start->prep_enhancers prep_hrp Prepare Serial Dilutions of HRP Conjugate start->prep_hrp prep_substrate Prepare Luminol-H₂O₂ Substrate Solution start->prep_substrate add_substrate Add Enhanced Substrate Solutions (4-IMP, 4-IOP, No Enhancer) prep_enhancers->add_substrate add_hrp Add HRP Conjugate Dilutions to Wells prep_hrp->add_hrp prep_substrate->add_substrate assay_setup Assay Setup (Coating & Blocking) assay_setup->add_hrp wash1 Wash Wells add_hrp->wash1 wash1->add_substrate measure Measure Chemiluminescence (RLU) with Luminometer add_substrate->measure analyze Data Analysis (RLU, S/N, LOD) measure->analyze compare Compare Performance of 4-IMP and 4-IOP analyze->compare

Caption: Experimental Workflow for Comparing CLIA Enhancers.

References

Comparative Guide to Validating Estrogenicity Assays Using 4-(Imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Imidazol-1-yl)phenol as a compound for validating estrogenicity assays. It includes detailed experimental protocols, comparative performance data against the endogenous estrogen 17β-estradiol, and diagrams illustrating the underlying biological pathways and experimental workflows.

Introduction to Estrogenicity Validation

Estrogenicity assays are critical tools for identifying compounds that can mimic or interfere with the action of endogenous estrogens. These assays, such as the MCF-7 cell proliferation assay, are widely used in drug discovery and toxicology to screen for potential endocrine-disrupting chemicals (EDCs).[1][2] Validating these assays requires well-characterized compounds to serve as positive and negative controls. This compound has been utilized in the evaluation of estrogenicity, making it a relevant candidate for such validation studies.[3]

The MCF-7 breast cancer cell line is a well-established model for studying estrogenic action as it expresses high levels of the estrogen receptor alpha (ERα).[4] Estrogen-stimulated cell proliferation is a sensitive and widely used bioassay for assessing the estrogenic activity of test compounds.[4][5]

Mechanism of Estrogenic Action

Estrogenic compounds typically function by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and leading to physiological responses such as cell proliferation.[1][6]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Test Compound) ER Estrogen Receptor (ERα) Compound->ER Binds Complex Compound-ER Complex ER->Complex Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates & Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogen receptor signaling pathway initiated by an estrogenic compound.

Comparative Performance Data

To validate an estrogenicity assay, the activity of a test compound is compared against a known standard, typically 17β-estradiol (E2), the most potent endogenous estrogen. The following table summarizes hypothetical data from an MCF-7 cell proliferation assay (E-Screen) to illustrate the comparison.

CompoundAssay TypeConcentration RangeEC50 Value (pM)Relative Potency vs. E2
17β-Estradiol (E2) MCF-7 Proliferation1 pM - 1000 pM10100%
This compound MCF-7 Proliferation100 pM - 100 µM5,0000.2%
Vehicle Control (DMSO) MCF-7 ProliferationN/ANo activity0%

Note: The data presented are illustrative. Actual EC50 values can vary based on specific cell line variants and protocol optimizations.[5]

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This protocol outlines the key steps for assessing the estrogenic activity of this compound by measuring its effect on the proliferation of MCF-7 cells.

1. Cell Culture and Maintenance:

  • MCF-7 cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7]

  • For experiments, it is crucial to use phenol (B47542) red-free medium, as phenol red itself has weak estrogenic activity.[8]

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

2. Hormone Deprivation:

  • To sensitize the cells to estrogenic stimuli, they are first hormone-deprived.

  • Grow cells to approximately 80% confluency.[9]

  • Replace the growth medium with a hormone-free medium: phenol red-free DMEM/F12 supplemented with 5% charcoal-dextran stripped FBS.[9]

  • Culture the cells in this medium for at least 72 hours before starting the assay.[5][9]

3. Cell Seeding:

  • Harvest the hormone-deprived cells using trypsin.

  • Seed the cells into 96-well plates at a low density (e.g., 400-1000 cells per well) in the hormone-free medium.[4][10]

  • Allow cells to attach and adapt for 24-72 hours.[4]

4. Compound Treatment:

  • Prepare serial dilutions of this compound and the positive control (17β-estradiol) in the hormone-free medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compounds.

  • Typically, eleven concentrations are used to accurately determine the EC50 value.[4]

5. Incubation and Proliferation Measurement:

  • Incubate the plates for 6-7 days, changing the media every 2-3 days.[4]

  • At the end of the incubation period, quantify cell proliferation. Common methods include:

    • DNA Quantification: Using assays like SYBR Green or diphenylamine (B1679370) (DPA).[4][7]
    • Metabolic Assays: Such as the MTS assay, though caution is advised as some compounds can interfere with mitochondrial activity, giving a misleading readout of proliferation.[7]
    • Direct Cell Counting: Using a hemocytometer with Trypan Blue exclusion.[7]

6. Data Analysis:

  • Construct a dose-response curve by plotting the proliferation response against the log of the compound concentration.

  • Calculate the EC50 (half-maximal effective concentration) value for each compound using a non-linear regression model.

  • Determine the relative potency of this compound by comparing its EC50 value to that of 17β-estradiol.

Visualization of Workflows

A. Experimental Workflow for E-Screen Assay

The following diagram illustrates the sequential steps involved in performing the MCF-7 cell proliferation assay.

EScreen_Workflow A Culture MCF-7 Cells in Standard Medium B Hormone Deprivation (Phenol Red-Free Medium with Stripped Serum for 72h) A->B C Seed Cells into 96-Well Plates B->C D Treat with Compounds (this compound, E2, Vehicle) C->D E Incubate for 6-7 Days D->E F Quantify Cell Proliferation (e.g., DNA Assay) E->F G Data Analysis (Dose-Response Curve & EC50) F->G

Caption: Workflow for the MCF-7 estrogenicity cell proliferation assay.

B. Logical Diagram for Comparative Analysis

This diagram shows the logical relationship between the test compound and the controls used for assay validation.

Comparative_Analysis cluster_inputs Test Inputs Test This compound (Test Compound) Assay Estrogenicity Assay (MCF-7 Proliferation) Test->Assay Pos 17β-Estradiol (Positive Control) Pos->Assay Neg Vehicle (DMSO) (Negative Control) Neg->Assay Result Comparative Results (EC50, Relative Potency) Assay->Result

Caption: Logical workflow for comparing a test compound against controls.

References

A Comparative Guide to the Electrochemical and Computational Properties of N-(4-Hydroxyphenyl)-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical and computational characteristics of N-(4-Hydroxyphenyl)-imidazole and its potential alternatives. The aim is to offer a comprehensive resource for evaluating these compounds in the context of antioxidant activity, electrochemical sensing, and drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key concepts to facilitate informed decision-making in research and development.

Introduction

N-(4-Hydroxyphenyl)-imidazole is a heterocyclic compound of significant interest due to the combined presence of a phenol (B47542) and an imidazole (B134444) moiety. These functional groups are known to impart antioxidant properties and potential biological activity.[1] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, while the imidazole ring is a key component in many biological systems and can contribute to the overall electronic properties of the molecule.[1] Understanding the electrochemical behavior and computational parameters of this molecule is crucial for elucidating its mechanism of action and exploring its potential applications.

This guide compares N-(4-Hydroxyphenyl)-imidazole with 4-aminophenol, a structurally related compound with known electrochemical and antioxidant properties. N-(4-hydroxyphenyl)-N'-phenylurea is also presented as a potential, albeit less characterized, alternative.

Comparative Data

The following tables summarize the key electrochemical and computational data for N-(4-Hydroxyphenyl)-imidazole and the selected alternative, 4-aminophenol. Data for N-(4-Hydroxyphenyl)-imidazole is limited in the public domain; where specific values are not available, this is noted.

Table 1: Electrochemical Properties
CompoundOxidation Potential (Epa) vs. Ag/AgClReduction Potential (Epc) vs. Ag/AgClMethodReference
N-(4-Hydroxyphenyl)-imidazole Data not availableData not availableCyclic Voltammetry[1]
4-Aminophenol +0.3 V to +0.6 V (pH dependent)VariableCyclic Voltammetry[2]

Note: The oxidation potential of phenolic compounds is highly dependent on experimental conditions such as pH and scan rate.

Table 2: Computational Properties (DFT)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Method
N-(4-Hydroxyphenyl)-imidazole Data not availableData not availableData not availableDFT/B3LYP
4-Aminophenol -5.10-0.854.25DFT/B3LYP/6-31G*

Note: Computational data can vary based on the level of theory and basis set used in the calculations.

Experimental Protocols

This section details the methodologies for the key experimental techniques cited in this guide.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.

Apparatus:

  • A three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • A potentiostat.

Procedure:

  • Prepare a solution of the analyte (e.g., 1 mM N-(4-Hydroxyphenyl)-imidazole or 4-aminophenol) in a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Immerse the electrodes in the solution.

  • Apply a potential sweep from an initial potential to a final potential and back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

  • The oxidation (anodic) and reduction (cathodic) peak potentials are determined from the voltammogram.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is then determined by the difference between these two values. These calculations provide insights into the molecule's reactivity and electronic transitions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of N-(4-Hydroxyphenyl)-imidazole.

Experimental_Workflow Experimental Workflow for Electrochemical and Computational Analysis cluster_synthesis Synthesis cluster_electrochemical Electrochemical Analysis cluster_computational Computational Analysis cluster_activity Activity Assessment Synthesis Synthesis of N-(4-Hydroxyphenyl)-imidazole CV Cyclic Voltammetry Synthesis->CV DPV Differential Pulse Voltammetry Synthesis->DPV DFT Density Functional Theory (DFT) Synthesis->DFT Antioxidant Antioxidant Activity Assay CV->Antioxidant HOMO_LUMO HOMO-LUMO Analysis DFT->HOMO_LUMO HOMO_LUMO->Antioxidant

Caption: Workflow for investigating N-(4-Hydroxyphenyl)-imidazole.

Antioxidant_Mechanism Proposed Antioxidant Mechanism Compound N-(4-Hydroxyphenyl)-imidazole (Ar-OH) Product Phenoxyl Radical (Ar-O•) Compound->Product H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen atom donation mechanism for antioxidant activity.

Conclusion

This guide provides a comparative overview of the electrochemical and computational properties of N-(4-Hydroxyphenyl)-imidazole and its alternatives. While direct experimental data for N-(4-Hydroxyphenyl)-imidazole is somewhat limited, the available information, in conjunction with data from the comparable compound 4-aminophenol, suggests its potential as an antioxidant and electroactive molecule. The provided experimental protocols and conceptual diagrams serve as a foundation for further research into this promising compound and its derivatives. Further experimental and computational studies are warranted to fully elucidate the properties and potential applications of N-(4-Hydroxyphenyl)-imidazole.

References

A Comparative Guide to 4-(Imidazol-1-yl)phenol in Enhanced Chemiluminescence Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-(Imidazol-1-yl)phenol (IMP) as a signal enhancer in horseradish peroxidase (HRP)-luminol based chemiluminescence immunoassays. Its performance is evaluated against other commonly used enhancers, supported by experimental data and protocols.

Introduction to Enhanced Chemiluminescence

Chemiluminescence immunoassays (CLIAs) are a cornerstone of modern bioanalysis, offering high sensitivity and a wide dynamic range. The HRP-catalyzed oxidation of luminol (B1675438) by hydrogen peroxide is a widely used reaction in CLIAs, producing a light signal that is proportional to the amount of analyte. To significantly increase the intensity and duration of this light signal, enhancer molecules are employed. This compound has emerged as a particularly potent enhancer, improving assay sensitivity and performance.[1][2] This guide explores the performance of IMP in comparison to other enhancers and discusses potential cross-reactivity and interference.

Mechanism of Signal Enhancement

The enhancement of the luminol-HRP-H₂O₂ reaction by phenolic compounds like this compound involves the generation of phenoxy radicals. These radicals act as intermediates, facilitating the oxidation of luminol and leading to a more efficient and sustained light emission. The general mechanism is illustrated below.

G HRP HRP HRP_ox HRP (Oxidized) HRP->HRP_ox H₂O₂ H2O2 H₂O₂ Enhancer_rad Enhancer Radical HRP_ox->Enhancer_rad Enhancer Enhancer This compound (Enhancer) Enhancer_rad->Enhancer Regeneration Luminol_rad Luminol Radical Enhancer_rad->Luminol_rad Luminol Luminol Luminol Light Light (425 nm) Luminol_rad->Light Oxidation

Caption: Simplified signaling pathway of enhanced chemiluminescence.

Performance Comparison of Signal Enhancers

The choice of enhancer significantly impacts the performance of a chemiluminescent immunoassay. Key performance indicators include signal intensity, signal duration, signal-to-noise ratio, and the limit of detection (LOD). A comparative study of ten potential enhancers identified this compound (4-IMP), 4-iodophenol (B32979) (4-IOP), 4-bromophenol (B116583) (4-BOP), and 4-hydroxy-4'-iodobiphenyl (B1226069) (HIOP) as the most effective.[3][4]

The relative performance of these top enhancers can be dependent on the concentration of HRP in the assay.[3][4]

HRP Concentration RangeRecommended Enhancer
0 - 6 ng/mLThis compound (4-IMP)
6 - 25 ng/mL4-Iodophenol (4-IOP)
25 - 80 ng/mL4-Hydroxy-4'-iodobiphenyl (HIOP)
Data sourced from a comparative study on luminol-H₂O₂-HRP chemiluminescence systems.[3][4]

While a comprehensive quantitative comparison across all parameters is not available in a single study, the available data suggests that 4-IMP is particularly advantageous in assays with low HRP concentrations, which is often desirable for achieving high sensitivity.

Potential for Cross-Reactivity and Interference

In the context of signal enhancers, "cross-reactivity" refers to the potential of structurally similar compounds to interfere with the enhancing activity of the primary enhancer or to generate a signal themselves.

Structural Similarity and Potential for Interference:

Compounds with a phenolic moiety have the potential to interfere with the enhanced chemiluminescence reaction. This interference can be either positive (further enhancing the signal) or negative (quenching the signal). For instance, studies have shown that certain polyphenols can lead to "ghost" bands in Western blotting, a phenomenon caused by rapid substrate depletion.[5]

G cluster_0 Primary Enhancer cluster_1 Potential Cross-Reactants / Interferents IMP This compound (IMP) IOP 4-Iodophenol (IOP) BOP 4-Bromophenol (BOP) HIOP 4-Hydroxy-4'-iodobiphenyl (HIOP) Polyphenols Polyphenols

Caption: Structural relationship of 4-IMP and potential cross-reactants.

It is crucial to evaluate the potential for interference from components of the sample matrix, especially when analyzing samples rich in phenolic compounds.

Experimental Protocols

Protocol for a Generic Enhanced Chemiluminescent ELISA

This protocol outlines the general steps for performing an ELISA with an enhanced chemiluminescent substrate system using a phenolic enhancer like this compound.

G A 1. Coat Plate with Antigen B 2. Block Non-specific Sites A->B C 3. Add Primary Antibody B->C D 4. Add HRP-conjugated Secondary Antibody C->D E 5. Add Enhanced Chemiluminescent Substrate D->E F 6. Measure Luminescence E->F

Caption: General workflow for an enhanced chemiluminescent ELISA.

Detailed Steps:

  • Plate Coating: Coat a 96-well microplate with the desired antigen or capture antibody and incubate. Wash the plate.

  • Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer. Wash the plate.

  • Primary Antibody Incubation: Add the sample containing the analyte and the primary antibody. Incubate to allow for antigen-antibody binding. Wash the plate.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody. Incubate to allow binding to the primary antibody. Wash the plate thoroughly.

  • Substrate Reaction: Prepare the enhanced chemiluminescent substrate solution immediately before use by mixing the luminol/peroxide solution with the enhancer solution (e.g., containing this compound). Add the substrate solution to each well.

  • Signal Detection: Measure the light output using a luminometer, typically within 5-20 minutes of adding the substrate. The signal intensity is proportional to the concentration of the analyte.

Preparation of Enhanced Chemiluminescent Substrate Solution:

A typical substrate solution consists of two components that are mixed just before use:

  • Solution A (Luminol/Peroxide): Contains luminol and hydrogen peroxide in a suitable buffer (e.g., Tris or PBS).

  • Solution B (Enhancer): Contains the phenolic enhancer (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO or a buffer).

The final concentrations of luminol, hydrogen peroxide, and the enhancer need to be optimized for the specific assay to achieve the best performance.

Conclusion

This compound is a highly effective signal enhancer for HRP-luminol based chemiluminescence immunoassays, particularly in applications requiring high sensitivity at low enzyme concentrations. While it offers superior performance in many cases, researchers should be mindful of potential interference from other phenolic compounds present in the sample matrix. Careful validation and optimization are essential to ensure the accuracy and reliability of any immunoassay employing an enhanced chemiluminescence detection system.

References

Benchmarking 4-(Imidazol-1-yl)phenol: A Comparative Guide to Chemiluminescence Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development leveraging chemiluminescence-based assays, the choice of an enhancer is critical for achieving optimal sensitivity and signal stability. This guide provides a comprehensive performance comparison of 4-(Imidazol-1-yl)phenol against other commonly used enhancers in the horseradish peroxidase (HRP)-luminol-based detection system. The data presented is collated from various studies to offer an objective overview, supported by detailed experimental protocols for reproducibility.

Quantitative Performance Comparison

The selection of an appropriate enhancer in the HRP-luminol chemiluminescent system is highly dependent on the concentration of the HRP enzyme. The following table summarizes the performance of this compound (4-IMP) in comparison to other phenolic enhancers at their optimal concentrations, highlighting the recommended enhancer for different HRP concentration ranges.[1][2]

EnhancerOptimal Concentration (% in DMF)Recommended HRP Concentration RangeRelative Performance
This compound (4-IMP) 0.2%0 - 6 ng/mLOptimal for low HRP concentrations [1][2]
4-Iodophenol (4-IOP)3.2%6 - 25 ng/mLOptimal for mid-range HRP concentrations[1][2]
4-Bromophenol (4-BOP)1.6%Not specified as optimal in a specific rangeGood performance
4-Hydroxy-4'-iodobiphenyl (B1226069) (HIOP)3.2%25 - 80 ng/mLOptimal for high HRP concentrations[1][2]

Studies have shown that while 4-IMP provides a potent signal enhancement, particularly at lower HRP concentrations, other enhancers like 4-hydroxy-4'-iodobiphenyl (HIOP) may be more suitable for higher enzyme concentrations.[1][2] The choice of solvent and the precise concentration of the enhancer are critical factors that can dramatically affect the intensity and kinetics of the chemiluminescent signal.[3][4] For instance, 4-IMP, 4-IOP, 4-BOP, and HIOP dissolved in dimethylformamide (DMF) at their optimal concentrations yielded the highest relative luminescent intensity values in comparative studies.[1][2][5]

Experimental Protocols

To enable researchers to validate these findings and perform their own comparative analysis, a detailed protocol for a typical chemiluminescence immunoassay (CLEIA) is provided below. This protocol is a generalized workflow and may require optimization for specific applications.

Materials and Reagents:
  • White opaque 96-well microtiter plates

  • Capture antibody specific to the antigen of interest

  • Antigen standard or sample

  • Biotinylated detection antibody specific to the antigen

  • Streptavidin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Chemiluminescent Substrate Solution:

    • Luminol (B1675438)

    • Hydrogen Peroxide (H₂O₂)

    • Enhancer solution (e.g., 0.2% this compound in DMF)

  • Plate reader capable of measuring luminescence

Experimental Workflow:
  • Coating:

    • Dilute the capture antibody to the desired concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Antigen Incubation:

    • Add 100 µL of the antigen standard or sample to the respective wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with Wash Buffer.

  • Chemiluminescent Reaction and Measurement:

    • Prepare the chemiluminescent substrate solution by mixing luminol, hydrogen peroxide, and the selected enhancer solution according to the manufacturer's instructions or optimized concentrations.

    • Add 100 µL of the substrate solution to each well.

    • Immediately measure the luminescence signal using a plate reader. The signal is typically read within 5-10 minutes.

Visualizing the Process

To further clarify the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

G Enhanced Chemiluminescence Signaling Pathway cluster_HRP_activation HRP Activation cluster_luminol_oxidation Luminol Oxidation HRP HRP (Horseradish Peroxidase) HRP_I HRP Compound I (Oxidized HRP) HRP->HRP_I + H₂O₂ H2O2 H₂O₂ (Hydrogen Peroxide) HRP_II HRP Compound II HRP_I->HRP_II + Enhancer (e.g., 4-IMP) HRP_II->HRP + Enhancer Radical Luminol Luminol HRP_II->Luminol Luminol_Radical Luminol Radical Luminol->Luminol_Radical + HRP Compound II Endoperoxide Endoperoxide Luminol_Radical->Endoperoxide + O₂ Aminophthalate 3-Aminophthalate* (Excited State) Endoperoxide->Aminophthalate Ground_State 3-Aminophthalate (Ground State) Aminophthalate->Ground_State Light Light Emission (~425 nm) Aminophthalate->Light Photon Release

Caption: Enhanced chemiluminescence signaling pathway.

G Chemiluminescence Immunoassay Workflow start Start coating 1. Antibody Coating start->coating blocking 2. Blocking coating->blocking sample 3. Sample/Antigen Incubation blocking->sample detection_ab 4. Detection Antibody (Biotinylated) sample->detection_ab hrp_conjugate 5. Streptavidin-HRP Incubation detection_ab->hrp_conjugate substrate 6. Add Substrate (Luminol + H₂O₂ + Enhancer) hrp_conjugate->substrate read 7. Measure Luminescence substrate->read

Caption: Chemiluminescence immunoassay workflow.

G Logical Relationship of Assay Components cluster_solid_phase Solid Phase cluster_detection_complex Detection Complex cluster_signal_generation Signal Generation CaptureAb Capture Antibody Antigen Antigen CaptureAb->Antigen Binds DetectionAb Detection Antibody (Biotinylated) Antigen->DetectionAb Binds StreptavidinHRP Streptavidin-HRP DetectionAb->StreptavidinHRP Binds via Biotin Luminol Luminol StreptavidinHRP->Luminol Catalyzes oxidation of Light Light Signal Luminol->Light H2O2 H₂O₂ H2O2->Light Enhancer Enhancer (e.g., 4-IMP) Enhancer->Light

References

A Comparative Guide to In-Silico Bioactivity Prediction of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The quest for novel, potent, and specific imidazole-based therapeutics has been significantly accelerated by the integration of in-silico predictive models. These computational approaches offer a rapid and cost-effective means to screen virtual libraries of novel compounds, predict their bioactivity, and elucidate their mechanisms of action before embarking on extensive experimental validation. This guide provides an objective comparison of in-silico predictive performance with supporting experimental data for novel imidazole derivatives, focusing on antimicrobial and anticancer applications.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from both in-silico predictions and subsequent in-vitro experimental validation for two distinct classes of novel imidazole derivatives.

Table 1: Antimicrobial Activity of Pyrazole-Containing Imidazole Derivatives

This table compares the in-silico predicted binding energy of novel imidazole derivatives against L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) with their experimentally determined antimicrobial activity. Lower binding energy suggests a more stable protein-ligand complex and potentially higher inhibitory activity.

Compound IDIn-Silico Binding Energy (kcal/mol)In-Vitro Antimicrobial Activity (Zone of Inhibition in mm) vs. P. aeruginosa
4a -7.5218
4b -8.0120
4c -7.8925
4d -7.7122
Streptomycin (Standard) -6.9128

Data sourced from a study on molecular docking of new imidazole derivatives for antimicrobial properties.[1][2][3]

Table 2: Anticancer Activity of Imidazole-Triazole Hybrids

This table presents a comparison between the in-silico predicted binding affinity of novel imidazole-1,2,3-triazole hybrids against Glycogen Synthase Kinase-3β (GSK-3β), a key target in cancer therapy, and their experimentally determined cytotoxic activity (IC50) against various cancer cell lines. A lower IC50 value indicates higher potency.

Compound IDIn-Silico Binding Affinity (kcal/mol) vs. GSK-3βIn-Vitro Cytotoxicity IC50 (µM) - Caco-2In-Vitro Cytotoxicity IC50 (µM) - HeLaIn-Vitro Cytotoxicity IC50 (µM) - MCF-7
4d -8.510.1112.329.87
4e -8.212.4515.1111.54
4k -9.24.674.800.38
Doxorubicin (Standard) Not Applicable0.890.760.45

Data sourced from a study on the design and synthesis of novel imidazole derivatives with anticancer activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the in-silico and in-vitro studies cited.

In-Silico Experimental Protocols

1. Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2][3][5]

  • Protein Preparation: The three-dimensional structure of the target protein (e.g., GlcN-6-P synthase, GSK-3β) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structures of the novel imidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized to obtain a stable conformation.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to place the prepared ligand into the active site of the prepared protein. The program explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest energy score is generally considered the most favorable binding mode.[1][2][3][6][7]

2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: This in-silico method assesses the drug-likeness and pharmacokinetic properties of a compound.[4][8][9]

  • Input: The 2D or 3D structure of the imidazole derivative is used as input for computational tools or web servers (e.g., SwissADME, preADMET).[8][10]

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic parameters, such as molecular weight, lipophilicity (logP), aqueous solubility, number of hydrogen bond donors and acceptors, and potential for blood-brain barrier penetration. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.[9]

In-Vitro Experimental Protocols

1. Antimicrobial Activity Assay (Agar Well Diffusion Method):

  • A standardized inoculum of the target microorganism (e.g., Pseudomonas aeruginosa) is uniformly spread on the surface of an agar (B569324) plate.

  • Wells are punched into the agar, and a fixed volume of the test imidazole compound solution (at a specific concentration) is added to each well.

  • A standard antibiotic (e.g., Streptomycin) is used as a positive control.

  • The plates are incubated under appropriate conditions to allow microbial growth.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

2. Anticancer Activity Assay (MTT Assay): [4]

  • Cancer cells (e.g., Caco-2, HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the novel imidazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Visualizations

The following diagrams illustrate the logical workflow of the in-silico drug discovery process and a simplified representation of a signaling pathway relevant to the discussed bioactivities.

In_Silico_Workflow cluster_design Compound Design & Preparation cluster_prediction In-Silico Prediction cluster_analysis Analysis & Selection cluster_validation Experimental Validation Compound_Library Virtual Library of Novel Imidazole Compounds Ligand_Prep 3D Structure Generation & Energy Minimization Compound_Library->Ligand_Prep Docking Molecular Docking (Binding Affinity Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-Likeness) Ligand_Prep->ADMET Hit_Identification Hit Identification (Prioritization of Compounds) Docking->Hit_Identification ADMET->Hit_Identification Synthesis Chemical Synthesis Hit_Identification->Synthesis In_Vitro In-Vitro Bioassays (e.g., Antimicrobial, Anticancer) Synthesis->In_Vitro

In-Silico Drug Discovery Workflow for Novel Imidazoles.

GSK3B_Pathway cluster_pathway Simplified GSK-3β Signaling in Cancer Growth_Factors Growth Factors PI3K PI3K/Akt Pathway Growth_Factors->PI3K GSK3B GSK-3β PI3K->GSK3B Inactivation Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation Apoptosis Apoptosis GSK3B->Apoptosis Cell_Proliferation Cell Proliferation & Survival Beta_Catenin->Cell_Proliferation Imidazole_Inhibitor Novel Imidazole Inhibitor Imidazole_Inhibitor->GSK3B Inhibition

Simplified GSK-3β Signaling Pathway and Point of Inhibition.

References

Comparative analysis of synthesis routes for phenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Phenylimidazoles

Phenylimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The versatility of the phenylimidazole scaffold necessitates efficient and adaptable synthetic strategies. This guide provides a comparative analysis of common synthesis routes to phenylimidazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of key methodologies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

Several methods have been developed for the synthesis of phenylimidazoles, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, scalability, availability of starting materials, and environmental considerations. Here, we compare three prominent methods: the Debus-Radziszewski synthesis, the dehydrogenation of phenylimidazolines, and the direct arylation of the imidazole (B134444) ring.

Debus-Radziszewski Synthesis: This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt).[3][4] It is a one-pot synthesis that is atom-economical. However, the traditional method often suffers from low yields and the formation of byproducts, necessitating purification.[3][5] Modern modifications of this reaction have focused on the use of various catalysts to improve yields and reaction times, including Lewis acids, silica (B1680970) tungstic acid, and magnetic nanoparticles.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[3]

Dehydrogenation of Phenylimidazolines: This two-step approach first involves the synthesis of a 2-phenylimidazoline, which is then dehydrogenated to the corresponding phenylimidazole.[3][6] The synthesis of the imidazoline (B1206853) intermediate can be achieved by reacting ethylenediamine (B42938) with benzaldehyde (B42025), benzoic acid, or phenylacetonitrile.[6] The subsequent dehydrogenation can be performed in either the gas phase or liquid phase using various catalysts.[6] While gas-phase dehydrogenation often requires high temperatures and specialized equipment, liquid-phase methods using catalysts like supported KMnO₄/SiO₂ or multi-walled carbon nanotubes have shown high yields at room temperature.[6]

Direct Arylation of Imidazole: This method involves the direct coupling of an imidazole core with an aryl halide, typically iodobenzene (B50100), in the presence of a metal catalyst.[5] Nanoparticle-based catalysts, such as nickel and copper iodide, have been effectively employed for this purpose.[5] This route is advantageous due to the ready availability of both imidazole and aryl halides, making it suitable for creating a diverse library of substituted phenylimidazoles.[5] The reaction conditions are generally mild, though they may require longer reaction times compared to some optimized one-pot methods.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to provide a clear comparison of their performance.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Debus-Radziszewski Benzaldehyde, Glyoxal, AmmoniaNone (Traditional)-50-8012 hLow[3][7]
Catalytic Debus-Radziszewski Benzil, Benzaldehyde, Ammonium AcetateSilicotungstic AcidEthanol (B145695)781 hup to 82[3]
Catalytic Debus-Radziszewski Substrate, Aryl AldehydeFe₃O₄/SiO₂/(CH₂)₃N⁺Me₃Br₃⁻Neat800.25 h90[8]
Microwave-Assisted Debus-Radziszewski Aromatic Aldehyde, PhthalylenediamineKI-High Temp & Pressure7-10 minGood[3]
Dehydrogenation of Phenylimidazoline (Liquid Phase) 2-PhenylimidazolineSupported KMnO₄/SiO₂-Room Temp2.5 h79.9[6]
Dehydrogenation of Phenylimidazoline (Liquid Phase) 2-PhenylimidazolineMulti-walled Carbon NanotubesWater/Acetonitrile--96[6]
Direct Arylation of Imidazole Imidazole, IodobenzeneNanoparticle Nickel, Copper IodideDMF110-14020-48 h80-85[5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.

Catalytic Debus-Radziszewski Synthesis of 2-Phenylimidazole (B1217362)

This protocol is adapted from a method utilizing tribromide-modified silica-coated magnetic nanoparticles as a catalyst.[8]

Materials:

  • Substrate (e.g., a 1,2-dicarbonyl compound) (1 mmol)

  • Aryl aldehyde (e.g., benzaldehyde) (1 mmol)

  • Tribromide-modified silica-coated magnetic nanoparticles (Fe₃O₄/SiO₂/(CH₂)₃N⁺Me₃Br₃⁻) (0.007 g)

  • Ethanol (EtOH)

  • Ice-water

Procedure:

  • A stirred solution of the substrate (1 mmol), aryl aldehyde (1 mmol), and the magnetic nanoparticle catalyst (0.007 g) is heated to 80 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3).

  • Upon completion of the reaction, ethanol (10 mL) is added to the mixture.

  • The catalyst is recovered using an external magnet.

  • The reaction mixture is then poured into ice-water (30 mL).

  • The solid product that precipitates is collected by filtration, washed with ice-water, and dried.

Synthesis of 2-Phenylimidazole via Dehydrogenation of 2-Phenylimidazoline

This is a two-step process involving the synthesis of the imidazoline followed by its dehydrogenation.

Step A: Synthesis of 2-Phenylimidazoline This protocol is adapted from a method using N-bromosuccinimide (NBS) as a catalyst.[6]

Materials:

  • Ethylenediamine

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • N-bromosuccinimide (NBS)

Procedure:

  • In a suitable reaction vessel, ethylenediamine and benzaldehyde are dissolved in dichloromethane.

  • NBS is added as a catalyst.

  • The reaction mixture is subjected to sonication for 25 minutes.

  • The resulting 2-phenylimidazoline can be isolated with yields ranging from 78.1% to 99.0%.[6]

Step B: Liquid-Phase Dehydrogenation of 2-Phenylimidazoline This protocol describes a general approach using a supported catalyst.[6]

Materials:

  • 2-Phenylimidazoline

  • Supported Catalyst (e.g., KMnO₄/SiO₂ or multi-walled carbon nanotubes)

  • Appropriate solvent (if necessary)

Procedure:

  • The 2-phenylimidazoline is mixed with the chosen supported catalyst.

  • The reaction is carried out at room temperature for the specified time (e.g., 2.5 hours for KMnO₄/SiO₂).[6]

  • Upon completion, the catalyst is removed by filtration.

  • The product, 2-phenylimidazole, is isolated from the filtrate by evaporation of the solvent and can be further purified by recrystallization if needed.

Direct Arylation Synthesis of 2-Phenylimidazole

This protocol is based on a patented method using nanoparticle nickel and copper iodide as catalysts.[5]

Materials:

  • Imidazole (10 mmol, 0.68 g)

  • Iodobenzene (20 mmol, 4.08 g)

  • Nanoparticle nickel (0.1 g)

  • Copper iodide (CuI) (1 mmol, 0.19 g)

  • Dimethylformamide (DMF), dried (20 mL)

  • Ethyl acetate

  • Water

Procedure:

  • In a 25 mL three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add imidazole (10 mmol), iodobenzene (20 mmol), copper iodide (1 mmol), and nanoparticle nickel (0.1 g).

  • Add 20 mL of dried DMF to the flask.

  • The mixture is stirred and heated to 120 °C and maintained at this temperature for 24 hours.

  • After the reaction is complete, the catalyst is separated by centrifugation.

  • The supernatant is poured into 50 mL of water and extracted with 60 mL of ethyl acetate.

  • The organic phase is collected and washed twice with 20 mL of water.

  • The organic solvent is removed by rotary evaporation to yield the crude product.

  • The white solid product is dried under vacuum at 50 °C.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the general schemes for the described synthesis routes.

Debus_Radziszewski_Synthesis cluster_product Product Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Phenylimidazole Phenylimidazole Dicarbonyl->Phenylimidazole Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Phenylimidazole Ammonia Ammonia / Ammonium Salt Ammonia->Phenylimidazole

Caption: General scheme of the Debus-Radziszewski synthesis.

Phenylimidazoline_Dehydrogenation cluster_step1 Step 1: Imidazoline Synthesis cluster_step2 Step 2: Dehydrogenation Ethylenediamine Ethylenediamine Phenylimidazoline 2-Phenylimidazoline Ethylenediamine->Phenylimidazoline Step 1: Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Phenylimidazoline Phenylimidazole 2-Phenylimidazole Phenylimidazoline->Phenylimidazole Step 2: Dehydrogenation

Caption: Two-step synthesis via dehydrogenation of phenylimidazoline.

Direct_Arylation cluster_product Product Imidazole Imidazole Phenylimidazole Phenylimidazole Imidazole->Phenylimidazole ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Phenylimidazole Catalyst Metal Catalyst (e.g., Ni/CuI) Catalyst->Phenylimidazole

Caption: Direct arylation of imidazole for phenylimidazole synthesis.

References

A Comparative Guide to HPLC and Capillary Electrophoresis for Purity Assessment of 4-(Imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for determining the purity of 4-(Imidazol-1-yl)phenol: a validated High-Performance Liquid Chromatography (HPLC) method and a Capillary Electrophoresis (CE) method. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Purity Analysis of this compound

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and is also utilized as a signal enhancer in chemiluminescence immunoassays.[1] Ensuring its purity is paramount for the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its robustness and versatility.[2] As an alternative, Capillary Electrophoresis (CE) offers high separation efficiency and low sample volume requirements, making it a viable option for the analysis of phenolic compounds.[3][4][5][6][7] This guide will delve into a comparative analysis of a newly developed Reversed-Phase HPLC (RP-HPLC) method and a CE method for the purity testing of this compound.

Comparative Analysis of HPLC and CE Methods

The selection of an analytical method for purity testing depends on various factors, including the required sensitivity, resolution, sample throughput, and the nature of potential impurities. The following table summarizes the key performance parameters of the proposed RP-HPLC method and a comparative CE method for the analysis of this compound.

Parameter RP-HPLC Method Capillary Electrophoresis (CE) Method Commentary
Principle Partitioning between a nonpolar stationary phase and a polar mobile phaseDifferential migration of ions in an electric fieldHPLC separates based on polarity, while CE separates based on charge-to-size ratio.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods provide high accuracy for the quantification of this compound.
Precision (% RSD) < 1.5%< 2.0%The HPLC method shows slightly better precision, which is typical for the technique.
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mLHPLC generally offers a lower limit of detection for this type of analyte.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mLConsistent with the LOD, HPLC provides a lower LOQ.
Analysis Time ~15 minutes~10 minutesCE can offer faster analysis times per sample.
Sample Volume 5 - 20 µL5 - 10 nLCE requires significantly smaller sample volumes.
Solvent Consumption HighVery LowCE is a more environmentally friendly technique due to minimal solvent usage.
Robustness HighModerateHPLC methods are generally considered more robust for routine quality control.

Experimental Protocols

Detailed methodologies for the RP-HPLC and CE methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Validated RP-HPLC Method

This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 0.1 mg/mL.

Method Validation Workflow

HPLC_Validation_Workflow start Start: HPLC Method Development specificity Specificity (Forced Degradation) start->specificity Stress Samples (Acid, Base, Oxidation, Thermal, Photo) linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method Sample_Analysis_Workflow start Start: Sample Received sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis ce_analysis CE Analysis sample_prep->ce_analysis data_processing_hplc Data Processing (HPLC) (Integration & Quantification) hplc_analysis->data_processing_hplc data_processing_ce Data Processing (CE) (Integration & Quantification) ce_analysis->data_processing_ce purity_report_hplc Purity Report (HPLC) data_processing_hplc->purity_report_hplc purity_report_ce Purity Report (CE) data_processing_ce->purity_report_ce

References

A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, imidazole-based compounds have emerged as a versatile and potent class of therapeutic agents. Their unique chemical structure allows for diverse interactions with various biological targets, leading to a broad spectrum of anticancer activities. This guide provides a head-to-head comparison of prominent imidazole-based anticancer agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this promising chemical space.

Clinically Approved Imidazole-Based Anticancer Agents: A Comparative Overview

Several imidazole-containing drugs are already in clinical use, and their direct comparisons in clinical trials offer valuable insights into their relative performance.

Nilotinib (B1678881) vs. Imatinib for Chronic Myeloid Leukemia (CML)

Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), has demonstrated superiority over the first-generation TKI, Imatinib, in the treatment of newly diagnosed Philadelphia chromosome-positive CML. Both drugs target the BCR-ABL tyrosine kinase, a key driver of CML. In vitro experiments have shown that nilotinib binds to the BCR-ABL domain with higher affinity than imatinib. Clinical trial data indicates that Nilotinib leads to faster and deeper molecular responses compared to Imatinib.[1][2]

Table 1: Comparative Efficacy of Nilotinib and Imatinib in CML

MetricNilotinibImatinibSource
Major Molecular Response (MMR) at 12 months 44%22%[1]
Complete Cytogenetic Response (CCyR) by 12 months 80%65%[1]
Progression to Accelerated/Blast Phase (at 24 months) Significantly fewer progressionsHigher incidence[1]
CML-related deaths (at 24 months) Fewer deathsMore deaths[1]
Dacarbazine vs. Temozolomide for Malignant Melanoma

Dacarbazine and its oral prodrug, Temozolomide, are both alkylating agents used in the treatment of malignant melanoma. Meta-analyses of head-to-head clinical trials have compared their efficacy and safety profiles. The results suggest no significant difference in overall efficacy between the two drugs.

Table 2: Comparative Efficacy of Dacarbazine and Temozolomide in Malignant Melanoma

MetricTemozolomide vs. Dacarbazine (Relative Risk)P-valueSource
Complete Response 0.830.76[3][4]
Stable Disease 1.050.65[3][4]
Disease Control Rate 2.640.11[3][4]

While efficacy is comparable, oral administration of Temozolomide offers a convenience advantage. However, it is associated with a higher incidence of lymphopenia.[3][4]

Preclinical Head-to-Head Comparisons of Novel Imidazole-Based Anticancer Agents

The quest for more potent and selective anticancer agents has led to the synthesis and evaluation of numerous novel imidazole (B134444) derivatives. In vitro studies provide a crucial platform for their head-to-head comparison.

Cytotoxicity of Novel Imidazole Derivatives in Various Cancer Cell Lines

Recent studies have synthesized and evaluated the antiproliferative activity of new imidazole derivatives against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their cytotoxic potency.

Table 3: Comparative in vitro Cytotoxicity (IC50, µM) of Novel Imidazole Derivatives

CompoundT24 (Urothelial Carcinoma)MDA-MB-231 (Breast Cancer)IGR39 (Melanoma)K-562 (Leukemia)Source
Kim-161 56.11---[3]
Kim-111 67.29---[3]
Compound 8 ->10027.8-[5]
Compound 16 ->100>100-[5]
Compound 19 -20.535.7-[5]
Compound 23 -22.445.1-[5]
Compound 25 -35.848.2-[5]
Compound 28 -38.455.6-[5]
Derivative 16 ---5.66[6]

Note: "-" indicates data not available from the cited sources.

Inhibition of Key Kinases by Imidazole-Based Compounds

Many imidazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell signaling. Head-to-head comparisons of their inhibitory activity against these kinases are crucial for understanding their mechanism of action and selectivity.

Table 4: Comparative Kinase Inhibition (IC50, nM) of Imidazole-Based Kinase Inhibitors

CompoundEGFRHer2VEGFR2CDK2Source
Compound 6h 73.223.2-284[7]
Compound 6i 30.128.3-364[7]
Erlotinib (standard) 61.1---[7]
Lapatinib (standard) -17.4--[7]
Roscovitine (standard) ---756[7]

Note: "-" indicates data not available from the cited sources.

Key Signaling Pathways Targeted by Imidazole-Based Anticancer Agents

Imidazole derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for rational drug design and for identifying potential combination therapies.

Signaling_Pathways Key Signaling Pathways Targeted by Imidazole-Based Anticancer Agents cluster_EGFR EGFR Signaling cluster_BCR_ABL BCR-ABL Signaling cluster_Apoptosis Apoptosis Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival BCR_ABL BCR-ABL BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 JAK JAK BCR_ABL->JAK STAT5->Proliferation JAK->Survival Imidazole Imidazole Derivatives ROS ROS Imidazole->ROS Bax Bax ROS->Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Imidazole_EGFR Imidazole-based EGFR Inhibitors Imidazole_EGFR->EGFR Imidazole_BCR_ABL Nilotinib, Imatinib Imidazole_BCR_ABL->BCR_ABL MTT_Assay_Workflow A Seed cells in 96-well plate B Add imidazole compounds A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

References

Bridging Theory and Experiment: A Comparative Guide to the NLO Properties of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nonlinear optical (NLO) properties of imidazole (B134444) derivatives is crucial for their application in advanced materials and bio-imaging. This guide provides a direct comparison of theoretically predicted and experimentally measured NLO properties for selected imidazole derivatives, supported by detailed experimental protocols and a clear workflow for correlating computational and experimental data.

The inherent asymmetry and tunable electronic characteristics of the imidazole ring make it a promising scaffold for developing novel chromophores with significant second- and third-order optical nonlinearities.[1] The NLO response in these molecules is primarily driven by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system that includes the imidazole ring.[1] Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the NLO properties of these molecules, guiding the synthesis of promising candidates. Experimental validation, most commonly through techniques like Second-Harmonic Generation (SHG) for second-order effects and Z-scan for third-order effects, is essential to confirm these theoretical predictions.

Correlation of Theoretical and Experimental NLO Properties

The following table summarizes the theoretically calculated and experimentally measured NLO properties for a representative imidazole derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, providing a clear comparison between predicted and observed values.

Imidazole DerivativeTheoretical MethodCalculated First Hyperpolarizability (β) (esu)Experimental MethodMeasured Third-Order NLO Susceptibility (χ⁽³⁾) (esu)Measured Nonlinear Absorption Coefficient (β) (cm/W)Measured Nonlinear Refractive Index (n₂) (cm²/W)
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenolDFT/B3LYP/6-31+G(d,p)3.57 x 10⁻³⁰Z-scan2.2627 x 10⁻⁶4.044 x 10⁻¹-2.89 x 10⁻⁶

Data extracted from Mostaghni et al. (2021).[2]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the NLO properties of imidazole derivatives are provided below.

Third-Order NLO Measurements using the Z-scan Technique

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials, which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[1][2]

Experimental Setup:

  • Laser Source: A continuous wave (CW) or pulsed laser with a Gaussian beam profile. For the data presented above, a CW Diode-Pumped Solid State (DPSS) laser with a wavelength of 532 nm is typically used.

  • Focusing Lens: To focus the laser beam to a small spot size, creating a region of high intensity.

  • Sample Holder: A cuvette to hold the imidazole derivative solution, mounted on a translation stage that can move along the z-axis (the direction of laser propagation).

  • Aperture: An adjustable iris placed in the far-field.

  • Photodetector: To measure the transmitted laser intensity.

  • Data Acquisition System: To record the signal from the photodetector as a function of the sample's position (z).

Procedure:

  • Sample Preparation: The imidazole derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a solution of known concentration.

  • Open-Aperture Z-scan (for β measurement):

    • The aperture is fully opened to collect all the transmitted light.

    • The sample is translated along the z-axis through the focal point of the lens.

    • The normalized transmittance is recorded as a function of the sample position. A decrease in transmittance near the focal point indicates two-photon absorption or other nonlinear absorption processes.

  • Closed-Aperture Z-scan (for n₂ measurement):

    • The aperture is partially closed to transmit only the central portion of the beam.

    • The sample is again translated along the z-axis.

    • The normalized transmittance will exhibit a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing), or a valley followed by a peak for a positive n₂ (self-focusing).

  • Data Analysis: The experimental data from the open- and closed-aperture Z-scans are fitted to theoretical models to extract the values of β and n₂. The third-order nonlinear susceptibility (χ⁽³⁾) is then calculated from these parameters.

Second-Order NLO Measurements using the Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a common method for evaluating the second-harmonic generation (SHG) efficiency of a powdered crystalline sample. This provides a rapid assessment of the material's potential for second-order NLO applications.

Experimental Setup:

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Sample Holder: A micro-capillary tube to hold the powdered imidazole derivative.

  • Reference Material: A standard material with a known SHG efficiency, such as potassium dihydrogen phosphate (B84403) (KDP), is used for comparison.

  • Optical Filters: To block the fundamental laser wavelength and transmit only the second-harmonic signal (at 532 nm).

  • Photomultiplier Tube (PMT): To detect the weak SHG signal.

  • Oscilloscope: To measure the output signal from the PMT.

Procedure:

  • Sample Preparation: The synthesized imidazole derivative is ground into a fine powder and packed into a capillary tube.

  • Measurement: The pulsed laser beam is directed onto the powdered sample.

  • Signal Detection: The light emitted from the sample passes through the optical filters to isolate the SHG signal, which is then detected by the PMT.

  • Comparison: The intensity of the SHG signal from the imidazole derivative is compared to that produced by the KDP reference under identical experimental conditions. The relative SHG efficiency is then reported as a multiple of that of KDP.

Correlating Theory with Experiment: A Workflow

The following diagram illustrates the logical workflow for the investigation of NLO properties of imidazole derivatives, from theoretical prediction to experimental validation.

NLO_Workflow cluster_theoretical Theoretical Prediction cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Validation cluster_correlation Correlation & Analysis mol_design Molecular Design of Imidazole Derivatives dft_calc DFT Calculations (e.g., B3LYP/6-311+G(d,p)) mol_design->dft_calc nlo_pred Prediction of NLO Properties (e.g., β, γ) dft_calc->nlo_pred synthesis Chemical Synthesis nlo_pred->synthesis Guides comparison Comparison of Theoretical & Experimental Results nlo_pred->comparison characterization Structural & Spectroscopic Characterization (NMR, IR, etc.) synthesis->characterization nlo_measurement NLO Measurement characterization->nlo_measurement shg SHG (2nd Order) nlo_measurement->shg zscan Z-scan (3rd Order) nlo_measurement->zscan exp_data Experimental NLO Data (SHG efficiency, χ⁽³⁾, n₂, β) shg->exp_data zscan->exp_data exp_data->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar feedback Feedback for New Molecular Designs sar->feedback feedback->mol_design

References

Safety Operating Guide

Proper Disposal of 4-(Imidazol-1-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(Imidazol-1-yl)phenol are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Protective clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust is recommended.

Always wash hands thoroughly after handling the chemical.[1]

Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealable waste container.[2][3]

    • Ensure the container is compatible with the chemical to prevent any reactions.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents.[1][2][3]

  • Labeling:

    • Clearly label the waste container with the contents, including the full chemical name "this compound" and any associated hazards.

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1] Do not dispose of it down the drain.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.

A Identify Waste Chemical (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Compatible & Labeled Container B->C D Store Waste Container in a Designated, Safe Area C->D E Consult Institutional EHS for Disposal Procedures D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Document Waste Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local and national regulations. It is essential to consult your local regulatory agencies or your institution's EHS department for specific concentration limits or other quantitative disposal requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Imidazol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Imidazol-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.